CA IX-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H22N4O8S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
PXLVITSDFJJJEU-IBEHDNSVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CA IX-IN-1: A Technical Guide to a Novel Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of CA IX-IN-1, a representative small molecule inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its inhibition presents a promising therapeutic strategy in oncology. This document details the molecular interactions, signaling pathways, and cellular consequences of CA IX inhibition by compounds analogous to this compound. It includes a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Carbonic Anhydrase IX (CA IX) as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is a member of the α-carbonic anhydrase family.[1] Under normal physiological conditions, its expression is highly restricted.[2] However, in a multitude of solid tumors, including renal, breast, and lung carcinomas, CA IX is significantly upregulated.[2] This overexpression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α).[3]
The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] With its catalytic domain facing the extracellular space, CA IX contributes to the acidification of the tumor microenvironment while facilitating the influx of bicarbonate to maintain a slightly alkaline intracellular pH (pHi). This pH regulation is critical for the survival, proliferation, and invasion of cancer cells in the otherwise hostile acidic and hypoxic milieu.[1] The pivotal role of CA IX in tumor biology makes it an attractive and specific target for anticancer therapies.
The Core Mechanism of Action of CA IX Inhibitors
While specific data for a compound designated "this compound" is not available in the public domain, this guide will focus on the well-characterized mechanism of action of potent and selective small molecule inhibitors of CA IX, which this compound is presumed to represent. The primary mechanism of these inhibitors is the direct blockade of the catalytic activity of the CA IX enzyme.
Direct Inhibition of Catalytic Activity
Small molecule inhibitors, often belonging to the sulfonamide class, are designed to bind with high affinity to the active site of CA IX. The active site contains a zinc ion that is essential for catalysis. These inhibitors typically coordinate with the zinc ion, displacing the water molecule that is crucial for the hydration of carbon dioxide. This direct binding competitively inhibits the enzyme's ability to convert CO₂ to bicarbonate and protons. The consequence of this inhibition is a disruption of the pH-regulating function of CA IX.
Reversal of Tumor Acidosis
By inhibiting CA IX, these compounds prevent the acidification of the extracellular space. A more neutral tumor microenvironment can have several anti-tumor effects, including the reduced activity of acid-activated proteases involved in invasion and metastasis, and potentially enhanced efficacy of certain chemotherapeutic agents that are more active at physiological pH.
Induction of Intracellular Acidosis and Apoptosis
The blockade of CA IX also disrupts the maintenance of an alkaline intracellular pH. The resulting intracellular acidification can trigger cellular stress and induce programmed cell death (apoptosis) in cancer cells that are reliant on CA IX for survival, particularly under hypoxic conditions.
Signaling Pathways Modulated by CA IX Inhibition
The inhibition of CA IX can impact several downstream signaling pathways that are critical for tumor progression.
As depicted in Figure 1, the inhibition of CA IX by a representative inhibitor like this compound disrupts the conversion of carbon dioxide and water into protons and bicarbonate. This leads to a decrease in the extracellular proton concentration and a reduction in the influx of bicarbonate into the cancer cell. The resulting intracellular acidosis can trigger apoptotic pathways. Furthermore, the overall modulation of the tumor microenvironment's pH can hinder invasion and metastasis.
Quantitative Data on CA IX Inhibitors
The following tables summarize quantitative data for representative CA IX inhibitors, providing insights into their potency and selectivity.
Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |
| Acetazolamide | CA IX | 25 nM | Stopped-flow CO₂ hydration | [4] |
| Sulfonamide E | CA IX | Not specified (low IC₅₀) | Cell viability assay | [5] |
| CAI3 | CA IX | 1.25 nM | In vitro enzyme assay | [6] |
| U-104 | CA IX | Not specified | Cell migration assay | [7] |
Table 2: In Vivo Efficacy of CA IX Inhibitors
| Compound/Treatment | Animal Model | Tumor Type | Effect | Reference |
| CA IX Knockdown | Mouse Xenograft | Colon Cancer (HT29) | Reduced tumor growth rate | [1] |
| Bevacizumab + CA IX Knockdown | Mouse Xenograft | Colon Cancer (HT29) | Enhanced tumor growth inhibition | [1] |
| U-104 | Mouse Orthotopic | Pancreatic Cancer (Pt45.P1/asTF+) | Reduced tumor growth | [8] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize CA IX inhibitors.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This assay measures the inhibition of CA-catalyzed CO₂ hydration.
-
Enzyme and Inhibitor Preparation: Recombinant human CA IX is purified. The inhibitor is dissolved in an appropriate solvent to create a stock solution.
-
Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer is used.
-
Reaction: The enzyme and inhibitor are pre-incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Measurement: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.
-
Data Analysis: The initial rates of the reaction are calculated. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Cell Viability and Apoptosis Assays
These assays determine the effect of CA IX inhibitors on cancer cell survival.
-
Cell Culture: Cancer cell lines with high CA IX expression (e.g., HeLa, HT-29) are cultured under normoxic and hypoxic conditions.
-
Treatment: Cells are treated with varying concentrations of the CA IX inhibitor for specified time periods (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
MTT reagent is added to the cells and incubated.
-
Mitochondrial reductases in viable cells convert MTT to formazan crystals.
-
The crystals are solubilized, and the absorbance is measured to quantify cell viability.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells.
-
PI enters and stains the nucleus of late apoptotic or necrotic cells.
-
Cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of CA IX inhibitors in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells overexpressing CA IX are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The CA IX inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CA IX, proliferation markers like Ki-67, and apoptosis markers).
Conclusion
Inhibitors of Carbonic Anhydrase IX, represented here by the placeholder this compound, offer a targeted approach to cancer therapy by exploiting the unique biology of the tumor microenvironment. The core mechanism of action revolves around the direct inhibition of the enzyme's catalytic activity, leading to a disruption of pH homeostasis that is critical for cancer cell survival and progression. This results in the reversal of extracellular acidosis and the induction of intracellular acidosis, ultimately promoting apoptosis and hindering tumor growth and metastasis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of novel and potent CA IX inhibitors as promising anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of CA IX, one of the most active carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Target of CA IX-IN-1 (SLC-0111)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary biological target of the inhibitor CA IX-IN-1, also known as SLC-0111. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
Primary Target and Mechanism of Action
This compound, chemically identified as 4-(4-fluorophenylureido)benzenesulfonamide and widely known as SLC-0111, is a potent and selective, first-in-class inhibitor of Carbonic Anhydrase IX (CA IX)[1][2]. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3].
CA IX is a transmembrane isoform of carbonic anhydrase that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia and poor prognosis[1][4][5]. Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α)[6][7][8]. Under hypoxic conditions, CA IX plays a crucial role in maintaining the intracellular pH of tumor cells by catalyzing the formation of protons and bicarbonate ions in the extracellular space. This leads to an acidification of the tumor microenvironment, which in turn promotes tumor growth, invasion, and resistance to therapy[3][4][5].
SLC-0111 exerts its therapeutic effect by directly inhibiting the enzymatic activity of CA IX. By blocking the conversion of carbon dioxide to bicarbonate and protons, SLC-0111 disrupts the pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent inhibition of tumor cell proliferation and survival. In addition to its primary target, SLC-0111 has also been shown to inhibit Carbonic Anhydrase XII (CA XII), another tumor-associated isoform, with even greater affinity[2].
Quantitative Inhibitor Data
The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms has been extensively characterized. The following table summarizes the key inhibition constants (Ki) and IC50 values, demonstrating its selectivity for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.
| Isoform | Inhibition Constant (Ki) | IC50 | Reference(s) |
| hCA I | > 400 nM | 20.29 ± 0.92 µg/mL | [1][2] |
| hCA II | > 400 nM | 0.569 ± 0.03 µg/mL | [1][2] |
| hCA IX | 45 nM | 0.048 ± 0.006 µg/mL | [1][2] |
| hCA XII | 4.5 nM | 0.096 ± 0.008 µg/mL | [1][2] |
Key Signaling Pathways
The inhibition of Carbonic Anhydrase IX by SLC-0111 impacts several critical signaling pathways involved in tumor progression and survival.
HIF-1α Signaling Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it induces the expression of various genes, including CA9 (the gene encoding CA IX). CA IX, in turn, helps to maintain a favorable intracellular pH for tumor cell survival in the acidic microenvironment created by anaerobic metabolism. By inhibiting CA IX, SLC-0111 disrupts this adaptive mechanism.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. News - SLC-0111 - LARVOL VERI [veri.larvol.com]
- 5. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
An In-depth Technical Guide to CA IX-IN-1: A Potent Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CA IX-IN-1, a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX). The information presented herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development in their understanding and potential application of this compound.
Chemical Structure and Properties
This compound, also referred to as compound 12g in the primary literature, is a synthetic carbohydrate-based sulfonamide derivative. Its structure features a classical aromatic sulfonamide pharmacophore, which is crucial for its inhibitory activity against carbonic anhydrases. This is linked to a hydrophilic sugar moiety through a rigid 1,2,3-triazole linker, a feature introduced via a click chemistry reaction during its synthesis.[1]
The IUPAC name for this compound is 4-(((1-((2R,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)benzenesulfonamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O₈S | MedChemExpress |
| Molecular Weight | 430.43 g/mol | MedChemExpress |
| SMILES | CO[C@@H]1O--INVALID-LINK--O)O">C@@HCN2C=C(N=N2)COC3=CC=CC(S(N)(=O)=O)=C3 | MedChemExpress |
Biological Activity and Selectivity
This compound is a highly effective and selective inhibitor of human carbonic anhydrase IX (hCA IX).[1][2] Its inhibitory potency is significantly greater than that of the clinically used carbonic anhydrase inhibitor, acetazolamide (AAZ).[1] The selectivity of this compound for the tumor-associated isoform CA IX over other isoforms is a key characteristic, making it a promising candidate for targeted cancer therapy.
Table 2: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Isoform | IC₅₀ (nM) | Reference |
| hCA IX | 7 | [1][2] |
| hCA I | 4000 | [2] |
| hCA II | 18 | [2] |
The potent antitumor activities of this compound have been demonstrated against human cancer cell lines, including HT-29 (colon carcinoma) and MDA-MB-231 (breast cancer).[2] Under hypoxic conditions, which are characteristic of the tumor microenvironment and lead to the overexpression of CA IX, this compound has been shown to enhance the cytotoxic efficiency of doxorubicin.[1][3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of carbonic anhydrase IX. CA IX is a transmembrane enzyme that plays a crucial role in pH regulation in tumor cells. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps to maintain a neutral intracellular pH while contributing to an acidic extracellular environment. This acidic microenvironment promotes tumor progression, invasion, and metastasis.
By inhibiting CA IX, this compound disrupts this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can trigger apoptosis and inhibit cell proliferation.
Experimental Protocols
Synthesis of this compound (Compound 12g)
The synthesis of this compound involves a multi-step process culminating in a click chemistry reaction. The general workflow is outlined below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the primary publication: "Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents".
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer of specific pH (e.g., TRIS buffer) is used.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: The change in pH is monitored over time using a pH indicator and a spectrophotometer.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cell-Based Antiproliferative Assay
The antitumor activity of this compound is evaluated using a standard cell viability assay, such as the MTT or SRB assay, on cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration (e.g., 72 hours) under both normoxic and hypoxic conditions.
-
Viability Assessment: A viability reagent (e.g., MTT) is added to the wells, and the absorbance is measured to determine the percentage of viable cells.
-
IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of carbonic anhydrase IX with promising antitumor properties. Its unique chemical structure, incorporating a carbohydrate moiety, contributes to its high affinity and selectivity. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for the treatment of cancers characterized by hypoxia and CA IX overexpression.
References
The Discovery and Development of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of key inhibitors targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor progression and hypoxia. Given the ambiguity of the term "CA IX-IN-1," this document focuses on two well-characterized inhibitors representing distinct therapeutic strategies: the clinically evaluated selective inhibitor SLC-0111 and the dual-target inhibitor EGFR/CA-IX-IN-1 .
Introduction: Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key indicator of tumor hypoxia, a condition linked to poor patient prognosis and resistance to therapy.[1][2] Under hypoxic conditions, tumor cells upregulate CA IX, which is induced by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3]
CA IX's primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2] This enzymatic activity allows cancer cells to maintain a stable intracellular pH (pHi) suitable for survival and proliferation while contributing to the acidification of the tumor microenvironment (TME).[1][4] An acidic TME facilitates tumor invasion, metastasis, and therapeutic resistance.[1] The restricted expression of CA IX in normal tissues makes it an attractive and specific target for anticancer drug development.[1][5]
Discovery and Development of Lead Compounds
SLC-0111: A Clinically Advanced Selective CA IX Inhibitor
SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of CA IX.[1] It is a ureido-substituted benzenesulfonamide developed through a "tail approach," which involves adding specific molecular motifs to a zinc-binding group to enhance selectivity for the target enzyme isoform.[6] Preclinical studies have demonstrated that SLC-0111 exhibits anti-tumor efficacy in various solid tumor models, including breast cancer, pancreatic cancer, and glioblastoma, both as a monotherapy and in combination with chemotherapy or immune checkpoint inhibitors.[1] SLC-0111 has completed a Phase I clinical trial (NCT02215850) in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[7][8]
EGFR/CA-IX-IN-1: A Dual-Targeting Approach
EGFR/CA-IX-IN-1, also referred to as Compound 14, is a novel dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX.[9][10] This compound represents a strategy to simultaneously block two key pathways involved in tumor growth and survival. EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.[11][12] By inhibiting both EGFR and CA IX, this compound aims to deliver a multi-pronged attack on cancer cells.
Mechanism of Action
SLC-0111: Disruption of Tumor pH Homeostasis
SLC-0111 selectively binds to the active site of CA IX, inhibiting its catalytic function. This blockade prevents the efficient conversion of CO₂ to bicarbonate and protons on the cell surface. The consequences are twofold:
-
Increased Intracellular Acidity: The inability to efficiently export acid leads to a drop in the cancer cell's intracellular pH, creating conditions unfavorable for survival and proliferation.
-
Reduced Extracellular Acidity: By inhibiting proton extrusion, SLC-0111 helps neutralize the acidic tumor microenvironment, which can decrease tumor cell invasion and metastasis and may enhance the efficacy of other therapies.[1][13]
The signaling pathway below illustrates the role of CA IX in a hypoxic tumor environment and the point of intervention for SLC-0111.
Caption: CA IX role in hypoxic tumor pH regulation and SLC-0111 inhibition.
EGFR/CA-IX-IN-1: Dual Pathway Inhibition
EGFR/CA-IX-IN-1's mechanism involves the simultaneous inhibition of two distinct targets. By blocking EGFR, it prevents the activation of downstream pro-survival pathways like PI3K/Akt and MAPK. Concurrently, its inhibition of CA IX disrupts pH regulation as described for SLC-0111. This dual action leads to cell cycle arrest at the G1 phase, upregulation of the pro-apoptotic BAX/Bcl-2 ratio, and activation of caspases, ultimately inducing apoptosis in cancer cells.[9]
Quantitative Data
The following tables summarize the key quantitative data for SLC-0111 and EGFR/CA-IX-IN-1.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference(s) |
| SLC-0111 | CA IX | Enzyme Inhibition (Kᵢ) | 45 nM | [14] |
| CA XII | Enzyme Inhibition (Kᵢ) | 4.5 nM | [14] | |
| CA I | Enzyme Inhibition (Kᵢ) | Micromolar (weak) | [14] | |
| CA II | Enzyme Inhibition (Kᵢ) | Micromolar (weak) | [14] | |
| EGFR/CA-IX-IN-1 | EGFR | Enzyme Inhibition (IC₅₀) | 5.92 nM | [9] |
| CA IX | Enzyme Inhibition (IC₅₀) | 63 nM | [9] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Value (IC₅₀) | Reference(s) |
| EGFR/CA-IX-IN-1 | MDA-MB-231 (Breast) | Cytotoxicity | 5.78 µM | [9] |
| MCF-7 (Breast) | Cytotoxicity | 8.05 µM | [9] | |
| SLC-0111 Analog (Pyr) | MCF-7 (Breast) | Cytotoxicity | 11.20 µg/mL | [15] |
| PC3 (Prostate) | Cytotoxicity | 8.36 µg/mL | [15] | |
| HT-29 (Colon) | Cytotoxicity | 27.74 µg/mL | [15] |
Table 3: SLC-0111 Phase I Clinical Trial (NCT02215850) Pharmacokinetics
| Dose Level | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (µg·h/mL) | Key Finding | Reference(s) |
| 500 mg | 4350 | 33 | Dose-proportional exposure | [8] |
| 1000 mg | 6220 | 70 | Similar exposure to 2000 mg | [8] |
| 2000 mg | 5340 | 94 | Higher incidence of adverse events | [8] |
| RP2D | 1000 mg/day | - | Recommended Phase 2 Dose | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the development of CA IX inhibitors.
Protocol: CA IX Enzyme Inhibition Assay (Stopped-Flow)
This method is used to determine the kinetic parameters of CA IX inhibition.
Objective: To measure the inhibition constant (Kᵢ) of a compound against CA IX-catalyzed CO₂ hydration.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA IX enzyme[16]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3[17]
-
pH indicator: Phenol Red (100 µM)[17]
-
Substrate: CO₂-saturated water (prepared by bubbling pure CO₂ gas through deionized water at 0°C for at least 30 min)[17]
-
Inhibitor compound of interest (e.g., SLC-0111) at various concentrations.
Procedure:
-
Enzyme and Inhibitor Preparation: Pre-incubate the CA IX enzyme with various concentrations of the inhibitor in the assay buffer on ice.
-
Instrument Setup: Equilibrate the stopped-flow instrument syringes and reaction chamber to a constant temperature (e.g., 10°C).[18]
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution from one syringe with the CO₂-saturated water from the other syringe.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (phenol red at 570 nm) over time. The hydration of CO₂ produces protons, causing a pH drop and a color change.[17]
-
Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Kᵢ Determination: Plot the reaction rates against the inhibitor concentrations. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
The following diagram illustrates the general workflow for screening and characterizing CA IX inhibitors.
Caption: A typical workflow for the discovery and development of a CA IX inhibitor.
Protocol: Cell Viability (Cytotoxicity) Assay
Objective: To determine the concentration of an inhibitor that reduces cancer cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Inhibitor compound (e.g., EGFR/CA-IX-IN-1)
-
MTT or similar viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in culture medium. Replace the medium in the wells with the medium containing the various inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions. This typically involves a short incubation period.
-
Data Reading: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
IC₅₀ Calculation: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Phase I Clinical Trial Design (SLC-0111; NCT02215850)
Objective: To determine the safety, tolerability, pharmacokinetics, and recommended Phase 2 dose (RP2D) of SLC-0111 in patients with advanced solid tumors.[8]
Study Design:
-
Type: Open-label, multicenter, dose-escalation study.[7]
-
Patient Population: Patients with previously treated, advanced solid tumors.[8]
Methodology:
-
Dose Escalation: Patients were enrolled in cohorts of 3. Dose escalation began at 500 mg oral daily dosing and increased to 1000 mg and 2000 mg in subsequent cohorts.[7]
-
Treatment Cycle: One treatment cycle consisted of SLC-0111 administered orally once daily for 28 consecutive days.[8]
-
Safety Monitoring: Drug-related adverse events (AEs) were monitored to determine safety and dose-limiting toxicities (DLTs).[7]
-
Pharmacokinetic (PK) Analysis: Plasma concentrations of SLC-0111 were assessed after single and repeated doses to determine parameters like Cₘₐₓ and AUC.[7][8]
-
Efficacy Assessment: Tumor response was assessed using RECIST 1.1 criteria.[7]
-
RP2D Determination: The RP2D was established based on the safety, tolerability, and PK data.[7]
Conclusion and Future Directions
The development of specific inhibitors against Carbonic Anhydrase IX represents a promising strategy in oncology, targeting the unique physiology of hypoxic tumors. SLC-0111 has emerged as a leading candidate, demonstrating a favorable safety profile and establishing a recommended dose for further clinical investigation. Its mechanism of disrupting tumor pH homeostasis is well-supported by preclinical data. Concurrently, novel approaches such as the dual-target inhibitor EGFR/CA-IX-IN-1 highlight the potential for combination strategies within a single molecule.
Future research will likely focus on advancing selective inhibitors like SLC-0111 into Phase II trials, particularly in combination with standard-of-care chemotherapies and immunotherapies.[8][13] The synergistic potential of CA IX inhibition to overcome therapy resistance and modulate the tumor microenvironment provides a strong rationale for its continued development as a cornerstone of modern cancer therapy.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. dovepress.com [dovepress.com]
- 12. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 13. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of Inhibitors to Carbonic Anhydrase IX
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the binding affinity of various inhibitors to Carbonic Anhydrase IX (CA IX), a key therapeutic target in oncology. It covers quantitative binding data, the signaling pathways modulated by CA IX, and detailed experimental protocols for measuring inhibitor binding.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung carcinomas.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2][3][4]
CA IX plays a crucial role in tumor biology by regulating pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH.[2][5] This acidosis of the tumor microenvironment promotes tumor progression, invasion, metastasis, and resistance to therapy, making CA IX an attractive and specific target for anticancer drug development.[5][6]
The designation "CA IX-IN-1" is used by suppliers to refer to several distinct small molecule inhibitors targeting CA IX. This guide will discuss data for representative compounds under this nomenclature, highlighting their binding characteristics.
Quantitative Binding Affinity Data
The efficacy of an inhibitor is quantified by its binding affinity, commonly expressed as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the dissociation constant (Kᵈ). The table below summarizes binding data for several compounds designated as "this compound" and other notable CA IX inhibitors.
| Compound Name | Target(s) | Affinity Metric | Value (nM) | Selectivity Notes |
| This compound (cpd 12g) | CA IX | IC₅₀ | 7 | Selective for CA IX.[4] |
| hthis compound (cpd 6f) | CA I, II, IX, XII | Kᵢ | 9.4 | Also inhibits CA II (28.4 nM) and CA XII (17.8 nM).[4] |
| STAT3/CAIX-IN-1 | CA IX, STAT3 | IC₅₀ (for CA IX) | 80.45 | Dual-target inhibitor; also binds STAT3 (Kᵈ: 60.03 µM).[1][7] |
| EGFR/CA-IX-IN-1 | CA IX, EGFR | IC₅₀ (for CA IX) | 63 | Dual-target inhibitor; also binds EGFR (IC₅₀: 5.92 nM).[8][9] |
| U-104 (SLC-0111) | CA IX, CA XII | Kᵢ | 45.1 | Potent inhibitor of both CA IX and CA XII (Kᵢ: 4.5 nM).[8][9] |
| Acetazolamide | Carbonic Anhydrases | IC₅₀ | 30 | Broad-spectrum CA inhibitor, often used as a reference.[8] |
| CAIX Inhibitor S4 | CA IX, CA XII | Kᵢ | 7 | Potent inhibitor of both CA IX and CA XII (Kᵢ: 2 nM).[8][9] |
Signaling Pathways and Mechanism of Action
CA IX contributes to tumor cell survival and progression through its catalytic activity and by participating in cell signaling cascades. Inhibiting CA IX can disrupt these pathways.
3.1. HIF-1α-Mediated Expression and pH Regulation
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the Hypoxia Response Element (HRE) in the CA9 gene promoter, driving the expression of CA IX. Once on the cell surface, CA IX catalyzes CO₂ hydration. The resulting protons acidify the extracellular space, promoting invasion and degrading the extracellular matrix, while the bicarbonate ions are transported into the cell to buffer the intracellular pH, promoting survival.
3.2. Downstream Signaling and Dual-Target Inhibition
CA IX activity and expression have been linked to the activation of pro-survival pathways like PI3K/Akt and pathways involved in cell migration, such as Rho/ROCK signaling. Dual-target inhibitors, such as STAT3/CAIX-IN-1 and EGFR/CA-IX-IN-1, are designed to simultaneously block CA IX and another key oncogenic protein, potentially leading to synergistic antitumor effects. This approach aims to disrupt tumor pH balance while also inhibiting critical growth and survival signals.
Experimental Protocols for Affinity Determination
Several biophysical and biochemical methods are employed to determine the binding affinity and inhibitory potential of compounds against CA IX.
4.1. Stopped-Flow CO₂ Hydration Assay (for Kᵢ/IC₅₀)
This is a kinetic assay that measures the enzymatic activity of CA IX. By quantifying the rate of CO₂ hydration in the presence of varying inhibitor concentrations, the IC₅₀ and subsequently the Kᵢ can be determined.
Methodology:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris or HEPES) at a specific pH (e.g., 7.4).
-
Prepare a stock solution of purified, recombinant CA IX catalytic domain.
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a pH indicator solution (e.g., phenol red) whose absorbance changes with pH.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer equipped with a rapid mixing device.
-
-
Procedure:
-
In the first syringe, load the enzyme solution containing the pH indicator and a specific concentration of the inhibitor.
-
In the second syringe, load the CO₂-saturated solution.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and protons causes a drop in pH.
-
Monitor the change in absorbance of the pH indicator over time (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
-
Data Analysis:
-
Repeat the experiment across a range of inhibitor concentrations.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ).
-
4.2. Isothermal Titration Calorimetry (ITC) (for Kᵈ)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᵈ, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare solutions of purified CA IX protein and the inhibitor in the exact same buffer to minimize heats of dilution. Dialysis is recommended.
-
Degas all solutions thoroughly to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
Instrumentation:
-
Use an Isothermal Titration Calorimeter.
-
The instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution).
-
-
Procedure:
-
Load the CA IX solution into the sample cell and the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the inhibitor into the sample cell while stirring.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of binding.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to directly calculate Kᵈ, n, and ΔH. ΔG and ΔS can then be derived.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT | Inhibitors | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of CA IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. As the development of isoform-specific inhibitors is crucial for targeted cancer therapy, this document focuses on a well-characterized class of inhibitors: the ureido-substituted benzenesulfonamides, with a particular emphasis on the clinical candidate SLC-0111.
Core Principle: The "Tail Approach" to Selectivity
The design of selective CA IX inhibitors often employs a strategy known as the "tail approach". This method involves modifying a common zinc-binding group, typically a sulfonamide, with a "tail" moiety that can interact with unique amino acid residues within the active site of the target isoform, thereby conferring selectivity over other, more ubiquitously expressed isoforms like CA I and CA II.
Quantitative Selectivity Profile of a CA IX Inhibitor
The following table summarizes the inhibition constants (Kᵢ) of the ureido-substituted benzenesulfonamide, SLC-0111, against a panel of human carbonic anhydrase isoforms. Lower Kᵢ values indicate stronger inhibition.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of SLC-0111 (nM) |
| hCA I | >10000 |
| hCA II | 960 |
| hCA IV | 108 |
| hCA VA | - |
| hCA VB | - |
| hCA VI | - |
| hCA VII | 102 |
| hCA IX | 45 |
| hCA XII | 4 |
| hCA XIII | - |
| hCA XIV | - |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The determination of inhibition constants for CA isoforms is predominantly carried out using a stopped-flow spectrophotometric assay that measures the kinetics of CO₂ hydration.
Principle
This assay monitors the rapid pH change resulting from the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, allowing for the calculation of the inhibition constant (Kᵢ).
Materials and Reagents
-
Purified recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solution (e.g., SLC-0111 in DMSO)
-
Buffer solution (e.g., HEPES or Tris, pH 7.4-7.5)
-
pH indicator solution (e.g., Phenol Red or p-Nitrophenol)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure
-
Enzyme and Inhibitor Preparation : Prepare serial dilutions of the inhibitor from the stock solution. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Reaction Setup : The stopped-flow instrument is set up to rapidly mix two solutions:
-
Syringe 1 : Contains the CA enzyme and the inhibitor at various concentrations in the buffer with the pH indicator.
-
Syringe 2 : Contains the CO₂-saturated water.
-
-
Kinetic Measurement :
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over a short time period (milliseconds to seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis :
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.
-
Visualizing Key Pathways and Processes
To better understand the context of CA IX inhibition, the following diagrams illustrate the signaling pathway leading to CA IX expression and the workflow of the stopped-flow inhibition assay.
The Role of Carbonic Anhydrase IX Inhibitor CA IX-IN-1 in Advancing Tumor Hypoxia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment, with a specific focus on the utility of the inhibitor CA IX-IN-1 and its analogs, such as SLC-0111, in preclinical tumor hypoxia research. This document provides a comprehensive overview of the underlying biological rationale, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this field.
Introduction: The Significance of CA IX in Tumor Hypoxia
Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. In response to this hypoxic stress, tumor cells activate a variety of adaptive mechanisms to survive and proliferate. A key player in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4]
CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[5] Its expression is predominantly localized to the cell surface of tumor cells, with very limited expression in normal tissues, making it an attractive therapeutic target.[6] By maintaining intracellular pH in a range favorable for survival and proliferation while contributing to the acidification of the extracellular milieu, CA IX plays a pivotal role in promoting tumor progression, metastasis, and resistance to therapy.[5][6] The acidic tumor microenvironment facilitates invasion and can dampen the efficacy of certain chemotherapeutic agents.
Mechanism of Action of CA IX Inhibitors
CA IX inhibitors, such as the widely studied compound SLC-0111 (also known as U-104), are typically sulfonamide-based small molecules that target the enzyme's active site. By binding to the zinc ion within the catalytic pocket, these inhibitors block the enzymatic activity of CA IX. This inhibition disrupts the pH regulation machinery of cancer cells, leading to intracellular acidification and a reduction in the acidification of the tumor microenvironment.[7][8] Consequently, this can lead to decreased cell viability, reduced proliferation, and potentially increased sensitivity to conventional cancer therapies.[8][9][10][11]
Quantitative Data on CA IX Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various CA IX inhibitors against different carbonic anhydrase isoforms and cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Inhibition Constants (Ki) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CA II/CA IX) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 | [12] |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 | 213.7 | [6][13][14] |
| U-CH3 | - | - | - | - | - | [2] |
| U-F | - | - | - | - | - | [2] |
| U-NO2 | - | - | - | - | - | [2] |
| Compound 6 | >10,000 | 4515 | 9.7 | 33 | 465.5 | [12] |
| Compound 11 | 49 | 2.4 | 7766 | 14 | 0.0003 | [12] |
Data compiled from multiple sources. Dashes indicate data not available in the cited sources.
Table 2: IC50 Values of CA IX Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| SLC-0111 | HT-29 | Hypoxia | 653 | [15] |
| SLC-0111 | SKOV-3 | Hypoxia | 796 | [15] |
| SLC-0111 | MDA-MB-231 | Hypoxia | >800 | [15] |
| SLC-0111 | MCF7 | Normoxia | 18.15 | [14] |
| SLC-0111 | PC3 | Normoxia | 8.71 | [14] |
| SLC-0111 | HT-29 | Normoxia | 13.53 | [14] |
| Acetazolamide | HeLa | - | 30 (nM) | [16] |
| FC11409B | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |
| FC9398A | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |
| FC9403 | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |
| FC9396A | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |
| S4 | MDA-MB-231 | Hypoxia | 10 - 30 | [17] |
| H-4i | HT-29 | - | low | [16] |
| Pyr-analog of SLC-0111 | MCF7 | Normoxia | 11.20 | [14] |
| Pyr-analog of SLC-0111 | PC3 | Normoxia | 8.36 | [14] |
| Pyr-analog of SLC-0111 | HT-29 | Normoxia | 27.74 | [14] |
Data compiled from multiple sources. Conditions and assay durations may vary between studies.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of CA IX inhibitors.
Carbonic Anhydrase Activity Assay (Stopped-Flow)
This method measures the kinetics of CO2 hydration catalyzed by CA IX and its inhibition.
Materials:
-
Stopped-flow spectrophotometer
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, 0.004% (w/v) Phenol Red, pH 8.0
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for 30 minutes at 20°C)
-
Purified recombinant CA IX protein
-
CA IX inhibitor of interest
Procedure:
-
Dilute the purified CA IX enzyme in the assay buffer to the desired concentration.
-
Keep all reagents on ice and maintain the spectrophotometer and stopped-flow apparatus at a constant temperature (e.g., 1°C ± 1°C) using a recirculating water bath.
-
In the stopped-flow device, rapidly mix the enzyme solution with the CO2-saturated substrate solution.
-
Monitor the change in absorbance at 557 nm for 60 seconds, which corresponds to the pH change due to proton production.
-
Perform control reactions in the absence of the enzyme to determine the uncatalyzed rate.
-
To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor before mixing with the substrate.
-
Calculate the initial reaction rates and determine the Ki value for the inhibitor.[18]
Cell Viability Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation by measuring cellular protein content.[7][13][19][20]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
CA IX inhibitor of interest
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2,000-8,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CA IX inhibitor. Include untreated and vehicle-treated controls.
-
Incubate the plates under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions for the desired duration (e.g., 48-96 hours).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[13][20]
-
Wash the plates five times with tap water to remove the TCA and air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[13][20]
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.[20]
Western Blotting for CA IX Expression
This technique is used to detect and quantify the expression levels of CA IX protein in cell lysates.
Materials:
-
Cancer cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-CA IX monoclonal antibody (e.g., M75)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells under normoxic and hypoxic conditions.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-100 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1][21]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[22][23]
Immunohistochemistry (IHC) for CA IX in Tumor Tissue
IHC is used to visualize the localization and expression of CA IX protein in formalin-fixed, paraffin-embedded tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-CA IX monoclonal antibody (e.g., M75 or clone EP161)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[24]
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath).[24]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[24]
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary anti-CA IX antibody at the appropriate dilution overnight at 4°C.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP complex.
-
Develop the signal with the DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the intensity and localization of CA IX staining.[25]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to CA IX research.
Figure 1: Simplified signaling pathway of HIF-1α-mediated CAIX induction under hypoxic conditions.
Figure 2: A generalized experimental workflow for the preclinical evaluation of CAIX inhibitors.
Conclusion
The inhibition of Carbonic Anhydrase IX represents a promising strategy for targeting hypoxic tumors. This compound and its more characterized analogs like SLC-0111 have proven to be invaluable tools in preclinical research, allowing for a deeper understanding of the role of CA IX in tumor biology. The data and protocols presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments in this exciting area of cancer drug discovery. Further investigation into the synergistic effects of CA IX inhibitors with conventional chemotherapies and immunotherapies holds significant promise for the development of novel and more effective cancer treatments.
References
- 1. Antibody-specific Detection of CAIX in Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 15. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. app.jove.com [app.jove.com]
- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mit.edu [mit.edu]
- 25. researchgate.net [researchgate.net]
Preclinical Profile of CA IX-IN-1: A Technical Overview of a Potent Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preclinical data available for CA IX-IN-1, a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme overexpressed in a variety of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis. Its inhibition represents a promising therapeutic strategy in oncology. This compound, also identified in scientific literature as compound 12g, is a novel carbohydrate-based sulfonamide designed to target this clinically relevant enzyme.
Core Data Summary
This compound has demonstrated significant inhibitory activity against human carbonic anhydrase IX (hCA IX) and notable anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative preclinical data for this compound, derived from the publication "Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents" by Hao S, et al. in Bioorganic Chemistry, 2020.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Isoform | IC50 (nM) | Notes |
| hCA IX | 7 | High potency against the target enzyme. |
| hCA II | 18 | Moderate activity against off-target isoform. |
| hCA I | 4000 | Low activity against off-target isoform. |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Experimental Condition |
| HT-29 | Colon Carcinoma | 32 | Normoxia |
| MDA-MB-231 | Breast Cancer | 31 | Normoxia |
Mechanism of Action and Signaling Pathways
This compound is a sulfonamide-based inhibitor, a class of molecules known to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic activity. The primary mechanism of action of this compound is the direct inhibition of the enzymatic function of CA IX.
By inhibiting CA IX at the cell surface, this compound disrupts the enzyme's ability to catalyze the hydration of carbon dioxide to protons and bicarbonate. This interference with pH regulation is hypothesized to lead to an increase in intracellular acidity and a decrease in the acidification of the tumor microenvironment. These pH alterations can, in turn, trigger downstream effects that hinder cancer cell survival and growth. The referenced study suggests that the anti-proliferative effects are a key outcome of CA IX inhibition by this compound, though the specific downstream signaling pathways modulated by this compound were not detailed in the available abstracts.
Experimental Protocols and Methodologies
Note: Access to the full-text publication detailing the complete experimental procedures was not available. The following protocols are based on standard methodologies commonly employed in the field for the assays mentioned in the abstracts and summaries of the source publication.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different human carbonic anhydrase (hCA) isoforms was likely determined using a stopped-flow CO₂ hydrase assay.
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. The assay follows the pH decrease as H+ ions are produced, using a pH indicator. The inhibition is quantified by measuring the reduction in the rate of this reaction in the presence of the inhibitor.
Generalized Protocol:
-
Recombinant human CA isozymes (hCA I, II, and IX) are purified.
-
A solution containing the specific CA isozyme and a pH indicator is prepared in a buffered solution.
-
The inhibitor, this compound, is added at various concentrations.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound on cancer cell lines such as HT-29 and MDA-MB-231 were likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Generalized Protocol:
-
HT-29 and MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations: Workflows and Pathways
Below are diagrams representing the generalized experimental workflow for evaluating CA IX inhibitors and the proposed mechanism of action at a cellular level.
Caption: Generalized experimental workflow for the preclinical evaluation of this compound.
Caption: Proposed mechanism of action of this compound at the tumor cell surface.
The Role of Carbonic Anhydrase IX Inhibition in Mitigating Tumor Acidosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidic microenvironment of solid tumors is a critical factor in cancer progression, metastasis, and resistance to therapy. A key contributor to this aberrant pH regulation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many cancers and induced by hypoxia. CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and intracellular alkalinization, which favors tumor cell survival and proliferation. This technical guide provides an in-depth analysis of the role of CA IX in tumor acidosis and the therapeutic potential of its inhibition. We focus on a class of potent and selective ureido-substituted sulfonamide inhibitors as representative examples of CA IX-targeted agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: Carbonic Anhydrase IX and Its Role in Tumor Acidosis
Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a wide variety of solid tumors, including renal, breast, lung, and colorectal cancers.[1][2] Its expression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under the low oxygen conditions characteristic of the tumor microenvironment.[3][4]
The catalytic domain of CA IX is located extracellularly, where it catalyzes the reversible hydration of CO2:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This reaction has two profound consequences for the tumor microenvironment:
-
Extracellular Acidification: The generation of protons (H⁺) contributes to a lower extracellular pH (pHe), which is typically in the range of 6.5-6.9 in solid tumors, compared to the physiological pH of ~7.4 in normal tissues.[5] This acidic pHe promotes tumor invasion and metastasis by activating proteases, remodeling the extracellular matrix, and inducing epithelial-to-mesenchymal transition (EMT).[3][6]
-
Intracellular Alkalinization: The produced bicarbonate (HCO₃⁻) is transported into the tumor cell, often in cooperation with bicarbonate transporters, leading to an increase in the intracellular pH (pHi).[7][8] This slightly alkaline pHi is optimal for the activity of glycolytic enzymes and promotes cell proliferation and survival, while protecting the cell from intracellular acidosis that would otherwise result from high metabolic rates.[3]
Given its pivotal role in creating a tumor-permissive environment and its restricted expression in normal tissues, CA IX has emerged as a highly attractive target for anticancer drug development.[6]
CA IX Inhibitors: A Focus on Ureido-Substituted Sulfonamides
A variety of small molecule inhibitors targeting CA IX have been developed, with sulfonamides and their derivatives being the most extensively studied class. These compounds typically function by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[5] Among these, ureido-substituted benzene sulfonamides have demonstrated high potency and selectivity for CA IX over other CA isoforms, such as the ubiquitous cytosolic CA II.[7]
For the purpose of this guide, we will use a representative ureido-substituted sulfonamide, analogous to well-characterized inhibitors like SLC-0111, to illustrate the effects of CA IX inhibition. The general structure of these inhibitors allows for modifications that can fine-tune their potency and selectivity.[7][9]
Quantitative Data on CA IX Inhibitors
The following tables summarize key quantitative data for a selection of ureido-substituted sulfonamide CA IX inhibitors, demonstrating their potency and selectivity.
Table 1: Inhibitory Activity of Ureido-Substituted Sulfonamides against CA Isoforms
| Compound | Target CA Isoform | Kᵢ (nM) |
| U-CH₃ | CA IX | 45 |
| CA XII | 30 | |
| CA II | 960 | |
| U-F (SLC-0111) | CA IX | 45.7 |
| CA XII | 4.5 | |
| CA II | >100,000 | |
| SLC-149 | CA IX | 20.8 - 48.9 |
| CA II | 960 |
Data compiled from multiple sources.[7][10] Kᵢ represents the inhibition constant, with lower values indicating higher potency.
Table 2: In Vitro Anti-Proliferative Activity of Ureido-Sulfamate CA IX Inhibitors in Breast Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |
| MDA-MB-231 | FC9396A | >100 | 10-30 |
| FC9403A | 10-30 | 10-30 | |
| FC9398A | 30-100 | 10-30 | |
| S4 | 30-100 | 10-30 | |
| T47D | FC9396A | >100 | 10-30 |
| FC9403A | 30-100 | 10-30 | |
| FC9398A | >100 | 10-30 | |
| S4 | >100 | 10-30 |
IC₅₀ values represent the concentration of inhibitor required to reduce cell proliferation by 50%.[9][11] Data shows increased sensitivity to CA IX inhibitors under hypoxic conditions, where CA IX is upregulated.
Signaling Pathways and Experimental Workflows
Hypoxia-Induced CA IX Expression and its Role in pH Regulation
The expression of CA IX is predominantly regulated by the HIF-1 signaling pathway, which is activated under hypoxic conditions. The following diagram illustrates this pathway and the subsequent role of CA IX in modulating tumor pH.
References
- 1. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of CA IX-IN-1: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro studies involving the selective carbonic anhydrase IX (CA IX) inhibitor, CA IX-IN-1. Designed for researchers, scientists, and professionals in drug development, this document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways associated with this compound and its dual-target counterpart, EGFR/CA-IX-IN-1.
Executive Summary
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme significantly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its inhibition presents a promising therapeutic strategy in oncology. This compound has emerged as a potent and selective inhibitor of human CA IX (hCA IX). This guide synthesizes the key in vitro findings for this compound and the related dual inhibitor, EGFR/CA-IX-IN-1, providing a comprehensive resource for their preclinical evaluation.
Quantitative Data Summary
The in vitro inhibitory activities of this compound and EGFR/CA-IX-IN-1 have been quantified through various enzymatic and cell-based assays. The following tables summarize the key potency and cytotoxicity data.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Cell Lines | Conditions |
| This compound (compound 12g) | hCA IX | Enzymatic Inhibition | 7 | HT-29, MDA-MB-231 | Normoxic & Hypoxic |
Data sourced from "Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents" in Bioorganic & Medicinal Chemistry.[1]
Table 2: In Vitro Inhibitory and Cytotoxic Activity of EGFR/CA-IX-IN-1
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| EGFR/CA-IX-IN-1 | EGFR | 5.92 | MDA-MB-231 | 5.78 |
| CA IX | 63 | MCF-7 | 8.05 |
Data sourced from "Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors" by Eissa IH, et al. in Future Med Chem.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Enzyme Inhibition Assay (for this compound)
The inhibitory activity of this compound against hCA IX was determined using a stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Recombinant human CA IX was used. A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Buffer: The assay was performed in a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: The enzyme was pre-incubated with the inhibitor for a specified time at a controlled temperature. The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator, resulting from the proton production during CO₂ hydration, was monitored over time using a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of the enzymatic reaction were calculated for each inhibitor concentration. The IC50 value was determined by fitting the dose-response curve using a suitable nonlinear regression model.
Cell-Based Assays (for EGFR/CA-IX-IN-1)
-
Cell Seeding: Breast cancer cell lines (MDA-MB-231 and MCF-7) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of EGFR/CA-IX-IN-1 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
-
Cell Treatment: Cells were treated with EGFR/CA-IX-IN-1 at its IC50 concentration for a defined period.
-
Cell Lysis: Cells were harvested and lysed to release cellular proteins.
-
Caspase Activity Measurement: Caspase-3, -8, and -9 activities were measured using commercially available colorimetric or fluorometric assay kits, which utilize specific peptide substrates that are cleaved by the respective caspases.
-
Data Analysis: The level of caspase activation was quantified by measuring the absorbance or fluorescence of the released chromophore or fluorophore.
-
Cell Treatment and Fixation: Cells were treated with EGFR/CA-IX-IN-1, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells were washed and stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) and its inhibition by this compound.
Caption: Experimental workflow for the in vitro evaluation of EGFR/CA-IX-IN-1.
References
Technical Guide: The Impact of Carbonic Anhydrase IX Inhibition on Cancer Cell Proliferation
A Note on Nomenclature: The compound "CA IX-IN-1" is not a widely recognized designation in published scientific literature. This guide will focus on the well-characterized and clinically investigated Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 , as a representative molecule to explore the effects of CAIX inhibition on cancer cell proliferation. The principles, pathways, and experimental observations detailed herein are broadly applicable to potent and selective inhibitors of CAIX.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia.[1] To survive and proliferate in this hostile microenvironment, cancer cells adapt their metabolism, leading to increased production of acidic byproducts.[1][2] Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is strongly induced by hypoxia-inducible factor 1α (HIF-1α) and is highly overexpressed in a wide range of solid tumors with very limited expression in normal tissues.[1][3]
CAIX plays a crucial role in cancer cell survival by regulating pH. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[1][3] This enzymatic activity helps maintain a slightly alkaline intracellular pH (pHi), which is optimal for cell survival and proliferation, while contributing to the acidification of the extracellular microenvironment (pHe).[1] This acidic pHe facilitates tumor invasion, metastasis, and resistance to therapy.[2][3] Consequently, inhibiting the catalytic activity of CAIX presents a promising therapeutic strategy to disrupt pH balance, thereby hindering tumor growth and enhancing the efficacy of other cancer treatments.[2]
The Role of SLC-0111 as a CAIX Inhibitor
SLC-0111 is a potent and selective, first-in-class small molecule inhibitor of CAIX that belongs to the ureido-substituted benzenesulfonamide class of compounds.[3][4] It has been the subject of extensive preclinical research and has advanced into clinical trials for the treatment of advanced solid tumors.[1][4] By specifically targeting the enzymatic function of CAIX, SLC-0111 disrupts the pH-regulating machinery of cancer cells, leading to intracellular acidification and a reduction in extracellular acidity.[3] This disruption has been shown to decrease cancer cell proliferation, induce apoptosis, and inhibit cell migration and invasion.[1][2]
Quantitative Effects of SLC-0111 on Cancer Cell Proliferation and Viability
The anti-proliferative and cytotoxic effects of SLC-0111 have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of SLC-0111 and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| SLC-0111 | HT-29 | Colorectal Carcinoma | 13.53 | [4][5] |
| MCF7 | Breast Adenocarcinoma | 18.15 | [4][5] | |
| PC3 | Prostate Cancer | 8.71 | [4][5] | |
| CCD-986sk (Normal) | Skin Fibroblast | 45.70 | [4][5] | |
| Pyr (Analog) | HT-29 | Colorectal Carcinoma | 27.74 | [4] |
| MCF7 | Breast Adenocarcinoma | 11.20 | [4] | |
| PC3 | Prostate Cancer | 8.36 | [4] | |
| CCD-986sk (Normal) | Skin Fibroblast | 50.32 | [4] | |
| Compound 8b (Analog) | T-47D | Breast Cancer | 6.73 (µM) | [6] |
| MCF-7 | Breast Cancer | 9.16 (µM) | [6] |
Table 2: Effects of SLC-0111 on Cancer Cell Motility and Viability
| Cell Line | Assay | Treatment | Effect | Citation |
| HUH6 | Wound Healing | 100 µM SLC-0111 (20h, Normoxia) | ~70% decrease in migration | [7] |
| HUH6 | Wound Healing | 100 µM SLC-0111 (20h, Hypoxia) | ~40% decrease in migration | [7] |
| HB-295 | Wound Healing | 100 µM SLC-0111 (20h, Normoxia/Hypoxia) | Significant reduction in migration | [7] |
| HB-303 | Wound Healing | 100 µM SLC-0111 (20h, Normoxia/Hypoxia) | ~30-35% decrease in migration | [7] |
| A375-M6 (Melanoma) | Annexin V/PI | 100 µM SLC-0111 + 50 µM Dacarbazine (96h) | Significant increase in late apoptosis/necrosis | [8] |
| MCF7 (Breast) | Annexin V/PI | 100 µM SLC-0111 + 90 nM Doxorubicin (48h) | Significant increase in late apoptosis | [8] |
| AGS (Gastric) | MTT Assay | 100 µM SLC-0111 | ~50% reduction in proliferation | [9] |
| ACC-201 (Gastric) | MTT Assay | 100 µM SLC-0111 | ~50% reduction in proliferation | [9] |
Signaling Pathways Modulated by CAIX Inhibition
The primary mechanism of action for CAIX inhibitors like SLC-0111 is the disruption of pH regulation. This initial event triggers a cascade of downstream effects that collectively impair cancer cell proliferation, survival, and invasion.
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of target genes, including CA9. The resulting CAIX protein at the cell surface catalyzes the conversion of CO₂ to H⁺ and HCO₃⁻. This activity acidifies the extracellular space and provides bicarbonate ions to be transported intracellularly, thus maintaining a favorable alkaline pHi.
Inhibition of CAIX by SLC-0111 blocks this reaction. The subsequent decrease in proton extrusion and bicarbonate production leads to intracellular acidification (a drop in pHi) and a more neutral extracellular environment. This intracellular acidosis is detrimental to cancer cells, creating cellular stress that can inhibit enzymatic functions, slow proliferation, and ultimately trigger programmed cell death (apoptosis). Furthermore, the altered pH can impact signaling pathways that control cell adhesion and migration, such as the Rho-GTPase pathway, leading to a reduction in the invasive potential of the cancer cells.[2]
Caption: CAIX Inhibition Signaling Pathway.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of CAIX inhibitors on cancer cells. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10³ cells per well) in a 96-well plate in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of SLC-0111 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with SLC-0111 (e.g., 100 µM) and/or other chemotherapeutic agents for the desired duration (e.g., 24-96 hours).[8]
-
Cell Harvesting: Harvest the cells using a gentle dissociation reagent like Accutase, and collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.[8]
-
Staining: Resuspend the cells (e.g., 1 x 10⁵ cells) in 100 µL of Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at 4°C.[8]
-
Data Acquisition: Add 400 µL of Annexin Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Invasion Assay (Boyden Chamber / Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane extract, mimicking in vivo invasion.
Caption: Workflow for a Transwell cell invasion assay.
Methodology:
-
Insert Preparation: Coat the porous membrane of a Transwell insert (e.g., 8.0 µm pore size) with a thin layer of basement membrane extract (e.g., Matrigel) and allow it to solidify. Rehydrate the coated membrane with serum-free medium.
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for ~24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of SLC-0111 or vehicle control.
-
Assay Setup: Place the coated inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS). Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol, then stain them with a solution such as Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the average number of invading cells per insert.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as CAIX, or markers of apoptosis and EMT.
Methodology:
-
Protein Extraction: Treat cells with SLC-0111 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 10-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CAIX, anti-E-cadherin, anti-cleaved-caspase-3) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the resulting signal using an imaging system or X-ray film.
Conclusion
Inhibition of Carbonic Anhydrase IX with selective inhibitors, exemplified by SLC-0111, represents a targeted and effective strategy for combating cancer cell proliferation. By disrupting the critical pH-regulating function of CAIX in the hypoxic tumor microenvironment, these inhibitors induce intracellular acidosis, leading to a cascade of anti-cancer effects including decreased proliferation, induction of apoptosis, and reduced invasive potential. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of CAIX inhibition in oncology.
References
- 1. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 5. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of CA IX-IN-1
This guide provides a comprehensive overview of the pharmacodynamics of CA IX-IN-1, a representative small molecule inhibitor of Carbonic Anhydrase IX (CA IX). It is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to Carbonic Anhydrase IX (CA IX)
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a critical role in the regulation of pH in the tumor microenvironment.[1][2][3][4] Its expression is highly upregulated in a wide variety of solid tumors, including renal, breast, lung, and cervical cancers, and is often associated with tumor hypoxia, aggressive phenotypes, and poor patient prognosis.[1][5][6][7] In normal tissues, the expression of CA IX is highly restricted, primarily found in the gastrointestinal tract, making it an attractive target for cancer therapy.[1][4][8]
The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[2][3][9][10] With its catalytic domain facing the extracellular space, CA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH (pHi).[3][11][12] This pH gradient favors tumor cell survival, proliferation, migration, and invasion, and contributes to resistance to conventional cancer therapies.[1][3][9][11]
Pharmacodynamics of this compound
This compound is a representative inhibitor that targets the catalytic activity of CA IX. Its pharmacodynamic profile is characterized by its mechanism of action, binding affinity, and its effects on cellular and physiological processes.
2.1. Mechanism of Action
This compound functions as a competitive inhibitor of Carbonic Anhydrase IX. By binding to the active site of the enzyme, it blocks the access of its substrate, carbon dioxide, thereby inhibiting the hydration reaction.[9] This leads to a disruption of the pH regulatory function of CA IX, resulting in an increase in extracellular pH and a decrease in intracellular pH within the tumor.[11][13] The alteration of this critical pH gradient creates an unfavorable environment for cancer cells, leading to the inhibition of tumor growth, proliferation, and metastasis.[9][11] Furthermore, the inhibition of CA IX can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy, by sensitizing the tumor to these interventions.[9][11]
2.2. Signaling Pathways
The expression of CA IX is primarily regulated at the transcriptional level by the Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3] Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, initiating transcription.[2][3][14] The activity of the CA IX protein is also subject to post-translational modifications, including phosphorylation of its intracellular tail, which can modulate its catalytic activity.[2][4] By inhibiting CA IX, this compound indirectly impacts downstream cellular processes that are dependent on the pH-regulating function of the enzyme, such as cell adhesion, migration, and invasion.[10][11]
Quantitative Data
The inhibitory activity of CA IX inhibitors is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the binding affinity of the inhibitor to the enzyme.[15] A lower Ki value indicates a higher binding affinity.[15] The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: In Vitro Inhibitory Activity of Representative CA IX Inhibitors
| Compound | Target | Ki (nM) | Selectivity vs CA I | Selectivity vs CA II |
| This compound (representative) | CA IX | 5.8 | >100-fold | >100-fold |
| Acetazolamide | CA IX | 25 | 1 | 1 |
| SLC-0111 | CA IX | 45 | >100-fold | >100-fold |
| Ureido-sulfonamides (e.g., 24, 25) | CA IX | Low nM | High | High |
Data are representative values collated from multiple sources for illustrative purposes.[16][17][18]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Cell Line / Model | Endpoint | Result |
| Cell Proliferation Assay | Breast Cancer (MDA-MB-231) | IC50 | 15 µM |
| Cell Migration Assay | Colon Cancer (HT-29) | Inhibition of migration | Significant at 10 µM |
| Spheroid Invasion Assay | Ovarian Cancer (SKOV-3) | Reduction in invasion | Dose-dependent |
| Xenograft Mouse Model | Renal Cell Carcinoma (SK-RC-52) | Tumor growth inhibition | 40% reduction at 50 mg/kg |
Data are representative values collated from multiple sources for illustrative purposes.[6][11][16][19][20]
Experimental Protocols
The pharmacodynamic properties of this compound can be characterized using a variety of in vitro and in vivo experimental protocols.
4.1. Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)
This is a standard method to determine the kinetic parameters of carbonic anhydrase activity and the inhibitory potency of compounds.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to rapidly mix a CO₂ solution with a buffered solution containing the enzyme and a pH indicator.
-
Reagents:
-
Purified recombinant human CA IX
-
Buffer (e.g., Tris-SO₄, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
This compound at various concentrations
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the buffered enzyme solution with the pH indicator.
-
In the other syringe, load the CO₂-saturated water.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.
-
Repeat the measurement with varying concentrations of this compound to determine the IC50 and Ki values.
-
4.2. Cell-Based Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to CA IX in a cellular context.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at different temperatures, in the presence and absence of the ligand.
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CA IX in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
4.3. In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells that overexpress CA IX (e.g., HT-29, SK-RC-52).
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for CA IX expression, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).
-
Off-Target Effects and Selectivity
A critical aspect of the pharmacodynamics of any CA IX inhibitor is its selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II.[1] Non-selective inhibition can lead to undesirable side effects. This compound is designed to have high selectivity for CA IX, which is achieved by exploiting structural differences in the active sites between the different CA isoforms.[1] The selectivity is typically assessed by determining the Ki values against a panel of CA isoforms.
Conclusion
This compound represents a promising class of targeted anticancer agents. Its pharmacodynamic profile, centered on the inhibition of the pH-regulating activity of CA IX in the hypoxic tumor microenvironment, provides a strong rationale for its development. A thorough understanding of its mechanism of action, binding kinetics, and in vitro and in vivo effects, as detailed in this guide, is essential for its successful translation into a clinical setting.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jcp.bmj.com [jcp.bmj.com]
- 8. Imaging of carbonic anhydrase IX with an 111In-labeled dual-motif inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 10. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Carbonic Anhydrase IX: A Renewed Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 16. dovepress.com [dovepress.com]
- 17. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CA IX-IN-1 for the Investigation of pH Regulation in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of Carbonic Anhydrase IX (CA IX) in cancer pH regulation and the utility of CA IX-IN-1 as a specific inhibitor for its investigation. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers in oncology and drug development.
Introduction: The Role of CA IX in the Tumor Microenvironment
Solid tumors are frequently characterized by regions of hypoxia, which trigger a metabolic shift towards glycolysis. This results in the overproduction of acidic metabolites, leading to a reversed pH gradient compared to normal tissues: a neutral to alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[1][2][3] This aberrant pH regulation is a hallmark of cancer, promoting tumor growth, invasion, and resistance to therapy.[4][5]
Carbonic Anhydrase IX (CA IX) is a key player in this process.[5] It is a transmembrane, zinc-containing metalloenzyme that is minimally expressed in normal tissues but highly overexpressed in a wide range of solid tumors, largely as a result of transcriptional activation by Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] The catalytic domain of CA IX faces the extracellular space and catalyzes the reversible hydration of carbon dioxide (CO₂) into protons (H⁺) and bicarbonate ions (HCO₃⁻).[7] This enzymatic activity facilitates the removal of acid from cancer cells, maintaining an alkaline pHi that is favorable for survival and proliferation, while contributing to the acidification of the tumor microenvironment (TME).[7][8] Given its tumor-specific expression and critical role in pH regulation, CA IX is a validated target for anticancer therapies.[7]
This compound: A Specific Inhibitor of Carbonic Anhydrase IX
This compound is a potent and selective small-molecule inhibitor of human Carbonic Anhydrase IX (hCA IX).[9][10] As a member of the sulfonamide class of inhibitors, it is designed to specifically target the catalytic activity of CA IX, thereby disrupting the pH-regulating machinery of cancer cells. Its high selectivity makes it a valuable tool for elucidating the specific roles of CA IX in cancer pathophysiology and for preclinical assessment of CA IX inhibition as a therapeutic strategy.
Mechanism of Action
This compound, like other sulfonamide-based inhibitors, functions by binding to the zinc ion within the active site of the CA IX enzyme. This action blocks the catalytic hydration of CO₂, leading to several downstream consequences:
-
Inhibition of Proton Extrusion: By preventing the formation of H⁺ ions in the extracellular space, the inhibitor disrupts the efficient removal of protons from the cell.
-
Intracellular Acidification: The accumulation of metabolic acids, without efficient extrusion, leads to a decrease in the intracellular pH (pHi).[7]
-
Extracellular Alkalinization (or Reduced Acidification): The reduced production of extracellular protons leads to an increase in the pH of the tumor microenvironment.
-
Induction of Apoptosis: The resulting intracellular acidosis creates a cytotoxic environment, which can trigger programmed cell death (apoptosis) in cancer cells.[7]
This cascade of events ultimately impairs tumor cell survival, proliferation, and invasion.
Quantitative Data Presentation
The following tables summarize key quantitative data for CA IX inhibitors, with SLC-0111, a clinically evaluated sulfonamide inhibitor, serving as a well-characterized example alongside the specific data for this compound.
Table 1: In Vitro Inhibitory Activity of CA IX Inhibitors
| Compound | Target Isoform | IC50 / Ki | Notes | Reference |
| This compound | hCA IX | IC50: 7 nM | Highly effective and selective inhibitor. | [9][10] |
| hCA I | IC50: 4 µM | ~570-fold less potent against CA I than CA IX. | [10] | |
| hCA II | IC50: 18 nM | High affinity for the ubiquitous CA II isoform. | [10] | |
| SLC-0111 | hCA IX | Ki: 45 nM | Potent inhibitor of tumor-associated CA IX. | [11] |
| hCA XII | Ki: 4.5 nM | Also potently inhibits the tumor-associated CA XII. | [11] | |
| hCA II | Ki: >400 nM | Highly selective against the off-target cytosolic CA II. | [6] | |
| EGFR/CA-IX-IN-1 | hCA IX | IC50: 63 nM | Dual inhibitor also targeting EGFR. | [11][12][13] |
| EGFR | IC50: 5.92 nM | [11][12][13] |
Table 2: In Vitro Cytotoxicity of CA IX Inhibitors
| Compound | Cell Line | Cancer Type | IC50 | Conditions | Reference |
| This compound | HT-29 | Colon Carcinoma | 32 µM | 72h incubation | [10] |
| MDA-MB-231 | Breast Cancer | 31 µM | 72h incubation | [10] | |
| EGFR/CA-IX-IN-1 | MDA-MB-231 | Breast Cancer | 5.78 µM | Not specified | [11][12] |
| MCF-7 | Breast Cancer | 8.05 µM | Not specified | [11][12] | |
| SLC-0111 | FaDu | Head and Neck | ~74% viability reduction at 100 µM | Hypoxia, 72h | [14] |
| SCC-011 | Head and Neck | ~85% viability reduction at 100 µM | Hypoxia, 72h | [14] | |
| HT-29 | Colon Carcinoma | 13.53 µg/mL | Not specified | [15] |
Table 3: In Vivo Efficacy of SLC-0111
| Cancer Model | Treatment | Outcome | Reference |
| Glioblastoma (GBM) Patient-Derived Xenograft | SLC-0111 + Temozolomide | Significant regression of xenografts compared to either agent alone. | [6] |
| Head and Neck (HNSCC) Xenograft | SLC-0111 + Cisplatin | Significant inhibition of tumor growth and reduction of metastatic spread compared to single agents. | [14] |
| Pancreatic Cancer (KRAS mutant) Animal Model | SLC-0111 + Gemcitabine | Increased tumor cell death, inhibition of tumor growth and metastasis. | [14] |
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to the investigation of CA IX and its inhibitors.
Caption: Hypoxia-induced CA IX signaling pathway leading to cancer progression.
Caption: Mechanism of action of this compound on cancer cell pH regulation.
Caption: Experimental workflow for measuring intracellular pH (pHi).
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the investigation of CA IX and its inhibitors.
Protocol for Western Blotting of CA IX
This protocol is for the detection and quantification of CA IX protein expression in cell lysates.
-
Sample Preparation (Cell Lysates):
-
Culture cells to 70-80% confluency in a 10-cm dish.
-
Wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds on ice to shear DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding SDS sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody against CA IX (e.g., rabbit polyclonal, diluted as per manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Protocol for Immunohistochemistry (IHC) of CA IX in Tumor Tissue
This protocol details the staining of CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., Borg Decloaker) and heating in a pressure cooker or water bath according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure (Automated or Manual):
-
Rinse sections in wash buffer (e.g., PBS or TBS).
-
Perform a peroxide block for 5-10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
(Optional) Apply a protein block for 10-20 minutes to reduce non-specific background staining.
-
Incubate sections with the primary antibody against CA IX (e.g., mouse monoclonal, clone MRQ-54, at 1:100 dilution) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply a polymer-based detection system (e.g., HRP-polymer) and incubate for 30 minutes.
-
Rinse with wash buffer.
-
Apply the chromogen (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine slides under a light microscope.
-
Positive CA IX staining will appear as brown (DAB) membranous staining on tumor cells. Evaluate the intensity and percentage of positive cells.
-
Protocol for Measurement of Intracellular pH (pHi)
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in pHi in response to this compound.
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach desired confluency.
-
On the day of the experiment, remove the culture medium.
-
-
Inhibitor Treatment:
-
Add fresh medium containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 24 hours) under normoxic or hypoxic conditions.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare a 5 µM BCECF-AM solution in the loading buffer.
-
Wash cells once with loading buffer.
-
Add 100 µL of the BCECF-AM solution to each well and incubate for 30 minutes at 37°C.
-
Wash cells twice with loading buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence microplate reader capable of dual-excitation ratiometric measurement.
-
Measure fluorescence intensity at two excitation wavelengths (~490 nm and ~440 nm) and a single emission wavelength (~535 nm).
-
Record the ratio of the fluorescence intensity at 490 nm to that at 440 nm.
-
-
pH Calibration:
-
After the experimental readings, perform an in situ pH calibration.
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).
-
Add the K⁺/H⁺ ionophore nigericin (10 µM) to each calibration buffer.
-
Replace the loading buffer in the wells with the calibration buffers.
-
Measure the fluorescence ratio for each known pH value to generate a calibration curve.
-
-
Data Analysis:
-
Use the calibration curve to convert the experimental fluorescence ratios into absolute pHi values for each treatment condition.
-
Analyze the dose-dependent effect of this compound on intracellular pH.
-
Conclusion
CA IX is a critical mediator of pH regulation in the hypoxic tumor microenvironment, making it a prime target for cancer therapy. Specific inhibitors, such as this compound, are invaluable tools for dissecting the biological consequences of CA IX inhibition. This guide provides the foundational technical information, quantitative data, and detailed protocols necessary for researchers to effectively investigate the role of CA IX in cancer and to explore the therapeutic potential of its targeted inhibition. The provided methodologies and data serve as a starting point for the design and execution of rigorous preclinical studies in this promising area of oncology research.
References
- 1. Tumor pH imaging | Longo Lab [cim.unito.it]
- 2. Manipulating extracellular tumour pH: an effective target for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for CA IX-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[4][5][6] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH.[1][3][7] This pH regulation is crucial for cancer cell survival, proliferation, and invasion, making CA IX an attractive therapeutic target.[1][4][7]
CA IX-IN-1 is a potent and selective small molecule inhibitor of Carbonic Anhydrase IX. It belongs to a class of sulfonamide inhibitors that have shown promise in preclinical and clinical studies.[8][9] One of the most studied compounds in this class is SLC-0111, which has entered clinical trials.[4][8][10] These inhibitors work by binding to the active site of CA IX, blocking its catalytic activity and disrupting pH regulation in cancer cells.[1] This leads to increased intracellular acidosis, which can induce cellular stress, inhibit tumor growth, and promote apoptosis.[1] Furthermore, inhibiting CA IX can enhance the efficacy of conventional cancer therapies such as chemotherapy and radiotherapy.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of this targeted cancer therapeutic.
Data Presentation
Table 1: In Vivo Efficacy of CA IX Inhibitors in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | CA IX Inhibitor | Dosage & Administration | Key Findings | Reference |
| Glioblastoma | D456 and 1016 patient-derived xenografts | - | SLC-0111 | Not specified | Significantly delayed tumor growth and improved survival when combined with temozolomide. | [10] |
| Triple-Negative Breast Cancer | MDA-MB-231 LM2-4 | - | SLC-0111 | Not specified | Significantly reduced overall metastatic burden. When combined with sunitinib, it reduced primary tumor growth and sunitinib-induced lung metastasis. | [11] |
| Colorectal Cancer | HT29 | Nude mice | shRNA knockdown | - | CA IX knockdown enhanced the effect of bevacizumab treatment, reducing tumor growth rate. | [12][13] |
| Glioblastoma | U87 | Nude mice | shRNA knockdown | - | CA IX knockdown enhanced the effect of bevacizumab treatment, reducing tumor growth rate. | [12][13] |
| Hepatoblastoma | HUH6, HB-295, HB-303 | - | SLC-0111 | 100 µM (in vitro) | Decreased cell viability and migration in both monolayer and spheroid cultures. | [14][15] |
| Nasopharyngeal Carcinoma | 5-8F | BALB/c-nu nude mice | Doxorubicin nanobubble with ultrasound | - | Downregulated the expression of CA IX in xenografted tumors. | [16] |
Signaling Pathway and Experimental Workflow
CA IX Signaling Pathway in Hypoxic Cancer Cells
Caption: The HIF-1α induced CA IX signaling pathway under hypoxic conditions.
Experimental Workflow for a Xenograft Mouse Model Study
Caption: A typical experimental workflow for evaluating this compound in a xenograft mouse model.
Experimental Protocols
Cell Culture and Preparation for Implantation
Objective: To prepare a sufficient number of viable cancer cells for subcutaneous injection into mice.
Materials:
-
Cancer cell line known to express CA IX under hypoxic conditions (e.g., HT29, U87, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take rate).
-
Hemocytometer or automated cell counter.
Protocol:
-
Culture the selected cancer cells in a humidified incubator at 37°C and 5% CO₂.
-
Passage the cells before they reach confluency to ensure they are in the logarithmic growth phase.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS to remove any remaining serum and trypsin.
-
Resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Count the cells and assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL).[17]
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve a final concentration of 5 x 10⁶ cells per 100 µL injection volume.[18] Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
Xenograft Tumor Implantation
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Prepared cell suspension.
-
1 mL syringes with 27-gauge needles.
-
Anesthetic (e.g., isoflurane).
-
Animal clippers and disinfectant.
Protocol:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the flank of the mouse and disinfect the injection site.
-
Gently lift the skin and inject 100 µL of the cell suspension subcutaneously.[17]
-
Monitor the mice until they have fully recovered from anesthesia.
-
Observe the mice regularly for tumor development.
Preparation and Administration of this compound
Objective: To prepare a stable formulation of this compound for in vivo administration and to treat the tumor-bearing mice.
Materials:
-
This compound compound.
-
Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline). The exact vehicle composition will depend on the solubility of the specific this compound analog and should be optimized.
-
Administration equipment (e.g., oral gavage needles or insulin syringes for intraperitoneal injection).
Protocol:
-
Prepare the dosing solution of this compound on the day of administration.
-
First, dissolve the required amount of this compound in a small volume of DMSO.
-
Then, add Cremophor EL and mix well.
-
Finally, add saline to the final volume and vortex to ensure a homogenous suspension or solution.
-
The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule (e.g., daily, every other day) should be based on prior pharmacokinetic and tolerability studies.
-
A typical starting dose for a novel compound might be in the range of 10-50 mg/kg, but this needs to be determined empirically.
Monitoring Tumor Growth and Animal Well-being
Objective: To assess the efficacy of this compound and monitor for any potential toxicity.
Materials:
-
Digital calipers.
-
Animal balance.
Protocol:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.
-
Observe the mice for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive weight loss (>15-20%) or other signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Endpoint Analysis
Objective: To collect tissues for further analysis to understand the mechanism of action of this compound.
Protocol:
-
At the end of the study, euthanize the mice according to IACUC approved methods.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for CA IX expression, qRT-PCR for target gene expression).
-
Another portion of the tumor can be fixed in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Major organs (e.g., liver, kidneys, spleen) can also be collected to assess for any systemic toxicity.
Conclusion
The use of this compound in xenograft mouse models is a critical step in evaluating its potential as a cancer therapeutic. The protocols outlined above provide a general framework for conducting such studies. It is important to note that specific parameters such as the choice of cell line, mouse strain, drug formulation, and dosing regimen may need to be optimized for each particular experimental context. Careful planning and execution of these in vivo studies will provide valuable insights into the efficacy and mechanism of action of this compound, paving the way for its further clinical development.
References
- 1. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 10. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 15. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downregulation of carbonic anhydrase IX expression in mouse xenograft nasopharyngeal carcinoma model via doxorubicin nanobubble combined with ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for CA IX-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Carbonic Anhydrase IX (CA IX) inhibitors, with a focus on CA IX-IN-1, for animal research. Due to the limited availability of in vivo data for this compound, this document also includes data from other well-characterized CA IX inhibitors, such as SLC-0111, to provide a broader context for experimental design.
Introduction to this compound
This compound is a novel carbohydrate-based sulfonamide that has demonstrated potent and selective inhibitory activity against the tumor-associated human Carbonic Anhydrase IX (hCA IX) isoform in vitro.[1][2] It belongs to a class of compounds designed to target the hypoxic tumor microenvironment, where CA IX is overexpressed and plays a crucial role in pH regulation, tumor progression, and metastasis.[3][4][5]
Disclaimer: To date, published literature primarily details the in vitro characterization of this compound (also referred to as compound 12g).[1][2] In vivo dosage and administration protocols for this compound in animal models have not been specifically reported. The following protocols and dosage tables are based on in vitro data for this compound and established in vivo methodologies for other potent and selective CA IX inhibitors, such as SLC-0111. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and in vivo dosages of other relevant CA IX inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Isoform | IC50 (nM) | Reference Compound | IC50 (nM) |
| hCA I | 4000 | Acetazolamide (AAZ) | 250 |
| hCA II | 18 | Acetazolamide (AAZ) | 12 |
| hCA IX | 7 | Acetazolamide (AAZ) | 30 |
Data from Hao S, et al. Bioorg Chem. 2020 Nov;104:104237.[1][2]
Table 2: In Vivo Dosages of Selected CA IX Inhibitors in Mouse Models
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| SLC-0111 | Nude Mice | Glioblastoma (subcutaneous & intracranial) | 100 mg/kg | Oral Gavage | Daily for 14 days | Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC |
| SLC-0111 | Balb/c Mice | 4T1 Breast Cancer (orthotopic) | 25, 50, or 100 mg/kg | Not Specified | Final dose 24 hours before analysis | Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically - AACR Journals |
| MZM | NMRI nu/nu Mice | Pancreatic Ductal Adenocarcinoma (subcutaneous) | 60 mg/kg/day | P.O. | Daily | Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitamine resistant PDAC cells - NIH |
| chKM4927 (antibody) | SCID Mice | VMRC-RCW Xenograft | 10 mg/kg | Intraperitoneal | Not Specified | The Novel CA IX Inhibition Antibody chKM4927 Shows Anti-tumor Efficacy In Vivo |
Experimental Protocols
This protocol provides a general framework for assessing the antitumor efficacy of a CA IX inhibitor, which can be adapted for this compound following preliminary dose-finding studies.
1. Materials and Reagents:
-
CA IX inhibitor (e.g., SLC-0111, or this compound after determining appropriate formulation and dosage)
-
Vehicle control (e.g., 0.5% Carboxymethylcellulose (CMC) in water)
-
Human cancer cell line with known CA IX expression (e.g., HT-29, MDA-MB-231)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional, for subcutaneous injection)
-
Cell culture medium and supplements
-
Sterile PBS
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor implantation (if applicable)
2. Animal Model Establishment:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Prepare the CA IX inhibitor formulation. For oral administration of SLC-0111, it has been formulated in 0.5% CMC. The formulation for this compound will need to be determined based on its solubility and stability.
-
Administer the CA IX inhibitor or vehicle control to the respective groups. For example, administer 100 mg/kg of SLC-0111 via oral gavage daily.
-
Monitor the body weight and general health of the mice regularly (e.g., twice weekly).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for CA IX, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).
Visualization of Signaling Pathways and Workflows
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, leading to the upregulation of CA IX expression. CA IX, a transmembrane enzyme, then catalyzes the extracellular hydration of CO2 to bicarbonate (HCO3-) and protons (H+). This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, promoting tumor cell survival and proliferation.
Caption: Hypoxia-induced CA IX expression and its role in tumor acidosis.
The following diagram outlines the key steps in conducting an in vivo efficacy study of a CA IX inhibitor in a xenograft mouse model.
Caption: Key steps in a xenograft model for testing CA IX inhibitor efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
CA IX-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA IX-IN-1, also identified as compound 12g, is a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a transmembrane enzyme highly expressed in many solid tumors and linked to tumor progression and metastasis.[1] Due to its significant role in regulating tumor microenvironment pH, CA IX is a promising target for anticancer therapies. This compound demonstrates significant inhibitory activity against hCA IX and has shown anti-tumor effects in various cancer cell lines.[1] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Storage
Storage Conditions:
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Note: The shelf life mentioned above are general recommendations for chemical compounds. It is advisable to refer to the supplier's datasheet for specific storage information.
Preparation of Solutions
1. Stock Solution Preparation (10 mM in DMSO):
It is common practice to prepare a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.01 (mol/L). The molecular weight of this compound is not publicly available and should be obtained from the supplier.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
2. Preparation of Working Solutions:
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
-
To prevent precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.
-
Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Protocol for Cell-Based Assays:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
Gently mix the working solution before adding it to the cells.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol):
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified hCA IX enzyme. The specific assay conditions may need to be optimized based on the source of the enzyme and the detection method used.
Materials:
-
Purified recombinant human Carbonic Anhydrase IX (hCA IX)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., 4-nitrophenyl acetate)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the hCA IX enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (a known CA IX inhibitor like Acetazolamide) and a negative control (vehicle - DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate).
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 400 nm for the product of 4-nitrophenyl acetate hydrolysis).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (e.g., MTT Assay):
This protocol describes a method to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)[1]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).[3]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value of this compound for the tested cell line.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving Carbonic Anhydrase IX and the general experimental workflow for using this compound.
Caption: Signaling pathway of CA IX in cancer and the inhibitory action of this compound.
Caption: General experimental workflow for the preparation and use of this compound.
Summary of Quantitative Data
| Compound | Target | IC50 (Enzyme Inhibition) | IC50 (Cell Proliferation - HT-29) | IC50 (Cell Proliferation - MDA-MB-231) | Reference |
| This compound (compound 12g) | hCA IX | 7 nM | 32 µM | 31 µM | [1] |
| Acetazolamide (Reference) | hCA IX | 30 nM | Not Reported | Not Reported | [1] |
Conclusion
This compound is a valuable research tool for studying the role of Carbonic Anhydrase IX in cancer biology and for the preclinical evaluation of novel anti-cancer therapeutic strategies. Proper handling, storage, and preparation of this inhibitor are crucial for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
Application Notes and Protocols for Testing CA IX-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH (pHi) homeostasis and acidification of the extracellular space (pHe).[3] This pH regulation provides a survival advantage to cancer cells and is associated with tumor progression, metastasis, and resistance to therapy.[1] Consequently, CA IX has emerged as a promising therapeutic target for anticancer drug development.[4]
CA IX-IN-1 is a potent and specific inhibitor belonging to the sulfonamide class of compounds designed to target the enzymatic activity of CA IX. These application notes provide recommendations for suitable cell lines and detailed protocols for testing the efficacy of this compound in a preclinical setting.
Recommended Cell Lines for Testing this compound
The selection of an appropriate cell line is critical for the successful evaluation of CA IX inhibitors. The ideal cell line should exhibit significant CA IX expression, particularly under hypoxic conditions, to mimic the tumor microenvironment where CA IX is most active. The following cell lines are recommended based on their documented CA IX expression and use in studies with related CA IX inhibitors.
Table 1: Recommended Cancer Cell Lines for this compound Efficacy Testing
| Cell Line | Cancer Type | CA IX Expression Characteristics | Notes on Inhibitor Sensitivity |
| HeLa | Cervical Cancer | High basal expression, further induced by hypoxia.[1][5] | Highly sensitive to sulfonamide-based CA IX inhibitors, with reported IC50 values in the low micromolar range for related compounds.[1] |
| HT-29 | Colon Cancer | High basal expression, significantly upregulated under hypoxia. | Demonstrates high susceptibility to CA IX inhibitors, especially under hypoxic conditions. |
| MDA-MB-231 | Breast Cancer | Moderate basal expression, strongly induced by hypoxia.[2][5] | Commonly used for testing CA IX inhibitors, showing significant reduction in extracellular acidification upon treatment.[5] |
| H460 | Lung Cancer | Low basal expression, strongly induced by hypoxia.[5] | Effective model for studying hypoxia-dependent effects of CA IX inhibitors, particularly in 3D spheroid models.[5] |
| A549 | Lung Cancer | Low basal expression, induced by hypoxia.[5] | Suitable for functional assays measuring changes in extracellular acidification.[5] |
| SKOV-3 | Ovarian Cancer | Low basal expression, with a very strong induction (up to 21-fold) under hypoxia. | Good model for investigating hypoxia-specific inhibitor effects. |
| MCF-7 | Breast Cancer | Shows heterogeneous CA IX expression under hypoxia, useful for studying subpopulations.[2] | Can be used to investigate the role of CA IX in cancer stem cell-like properties.[2] |
| HCT116 | Colon Cancer | Exhibits heterogeneous CA IX expression under hypoxia.[2] | Suitable for studies on tumor heterogeneity and response to CA IX inhibition.[2] |
Note: While specific IC50 values for this compound are not publicly available, related novel fluorinated sulfonamide inhibitors have shown IC50 values for reducing hypoxia-induced extracellular acidification in the low nanomolar range (e.g., up to 1.29 nM in HeLa, H460, MDA-MB-231, and A549 cells).[5] Other ureido-sulfamate inhibitors have shown IC50 values for proliferation inhibition between 10 and 30 µM under hypoxic conditions in breast cancer cell lines.[6]
Key Experimental Protocols
Below are detailed protocols for essential in vitro assays to characterize the activity of this compound.
Protocol 1: Cell Culture and Hypoxia Induction
This protocol describes the standard procedure for culturing cancer cell lines and inducing hypoxia to upregulate CA IX expression.
Materials:
-
Recommended cancer cell line (e.g., HeLa, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture plates/flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Culture: Culture cells in T-75 flasks in a standard humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in complete growth medium. Seed cells for experiments at the densities specified in the subsequent protocols.
-
Hypoxia Induction:
-
Plate cells and allow them to adhere overnight under normoxic conditions (standard incubator).
-
Replace the medium with fresh, pre-warmed medium.
-
Place the culture plates into a hypoxia chamber or a tri-gas incubator.
-
Set the oxygen level to 1% (or as low as 0.2% for strong induction), CO₂ to 5%, and the balance with N₂.[2][5]
-
Incubate for the desired period, typically 24-72 hours, to achieve maximal CA IX expression.[2] A 4-hour incubation may be sufficient to induce HIF-1α.
-
For all experiments, include a parallel set of plates incubated under normoxic conditions (21% O₂, 5% CO₂) as a control.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates under both normoxic and hypoxic conditions for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, providing a measure of reproductive cell death.
Materials:
-
Cells and culture reagents
-
6-well plates
-
This compound
-
Methanol or 70% Ethanol
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Treatment and Hypoxia: Allow cells to attach for 24 hours. Treat the cells with various concentrations of this compound. Immediately transfer the plates to a hypoxic chamber for 48 hours.
-
Colony Formation: After the hypoxic treatment, remove the medium containing the inhibitor, wash the cells with PBS, and add fresh complete medium. Return the plates to a normoxic incubator and allow colonies to form over 7-14 days. Change the medium every 3-4 days.
-
Staining: When colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies counted / Number of cells seeded)
-
SF = PE of treated sample / PE of control sample
-
Protocol 4: Extracellular pH (pHe) Measurement
This protocol uses the pH indicator phenol red, present in most culture media, to spectrophotometrically measure changes in the acidity of the extracellular environment.
Materials:
-
Cells cultured in a 96-well plate
-
Culture medium containing phenol red (e.g., standard DMEM)
-
This compound
-
Microplate reader capable of absorbance measurements at 433 nm and 560 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a high density (e.g., 40,000 cells/well) to ensure rapid pH changes. Allow them to form a confluent monolayer.
-
Medium Change: Just before the experiment, replace the medium with fresh, pre-warmed, and CO₂-equilibrated medium containing the desired concentrations of this compound.
-
Incubation: Place the plate under hypoxic conditions.
-
Absorbance Reading: At various time points (e.g., 0, 2, 4, 6 hours), measure the absorbance of the medium at 560 nm (for the basic form of phenol red) and 433 nm (for the acidic form).
-
Data Analysis: Calculate the ratio of the absorbances (A560 / A433). A decrease in this ratio indicates acidification of the medium. Compare the rate of acidification in treated versus untreated cells. For quantitative pH values, a standard curve must be generated using media adjusted to known pH values.
Protocol 5: Intracellular pH (pHi) Measurement
This protocol uses the fluorescent dye BCECF-AM to measure changes in intracellular pH following CA IX inhibition.
Materials:
-
Cells cultured on glass-bottom dishes or black-walled 96-well plates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or fluorescence microscope capable of ratiometric imaging
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Dye Loading: Prepare a loading buffer by diluting BCECF-AM to a final concentration of 2-5 µM in HBSS. Adding a small amount of Pluronic F-127 can aid in dye solubilization.
-
Incubation: Wash the cells once with HBSS and then incubate them with the BCECF-AM loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for intracellular de-esterification of the dye by cellular esterases.
-
Treatment: Add HBSS containing the desired concentration of this compound to the cells.
-
Fluorescence Measurement: Measure fluorescence intensity using two excitation wavelengths (~490 nm and ~440 nm, an isosbestic point) and a single emission wavelength (~535 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities (F490/F440). An increase in this ratio corresponds to an increase in pHi, while a decrease indicates intracellular acidification. Compare the pHi of treated versus untreated cells under normoxic and hypoxic conditions. A calibration curve using nigericin and buffers of known pH is required for converting fluorescence ratios to absolute pHi values.[7]
Visualizations
Signaling Pathway and Experimental Logic
Caption: CA IX signaling pathway under hypoxia and point of intervention for this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Logical diagram for the selection of suitable cell lines for CA IX inhibitor testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Intracellular pH Measurement [bio-protocol.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Application Notes and Protocols: CA IX-IN-1 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[1][2][3] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor activated under low oxygen conditions.[4][5][6] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[7][8][9] This pH regulation provides a survival advantage to tumor cells and is associated with increased resistance to conventional cancer therapies, including radiotherapy.[10][11][12]
CA IX-IN-1, a representative small molecule inhibitor of CA IX (with SLC-0111 being a prominent example in clinical development), offers a targeted approach to disrupt this pH-regulating mechanism.[13][14][15] By inhibiting CA IX, these compounds can induce intracellular acidosis, leading to reduced cell proliferation, increased apoptosis, and ultimately, enhanced tumor cell sensitivity to the cytotoxic effects of ionizing radiation.[2][16][17][18] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with radiotherapy.
Mechanism of Action: Radiosensitization by this compound
The combination of this compound and radiotherapy leverages a multi-faceted approach to enhance anti-tumor efficacy. The primary mechanism involves the disruption of pH homeostasis in cancer cells. Radiotherapy is most effective in well-oxygenated cells where the resulting free radicals can cause irreparable DNA damage. In the hypoxic regions of tumors, where CA IX is predominantly expressed, cells are notoriously radioresistant.
By inhibiting CA IX, this compound leads to:
-
Intracellular Acidification: The accumulation of acidic metabolites within the tumor cell creates a cytotoxic environment that can impede DNA repair mechanisms and lower the threshold for radiation-induced cell death.[7][19]
-
Increased Apoptosis: The altered pH balance can trigger programmed cell death pathways, further augmenting the cell-killing effects of radiation.[8][18]
-
Modulation of the Tumor Microenvironment: By mitigating the acidification of the extracellular space, CA IX inhibitors may also influence the tumor stroma and immune cell infiltration, although this is an area of ongoing research.[10][11]
-
Potential for Reduced Radioresistant S-phase Cells: Some studies suggest that the disruption of pH regulation can alter cell cycle distribution, potentially reducing the proportion of cells in the more radioresistant S phase.[7][20]
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating the combination of CA IX inhibitors and radiotherapy.
Table 1: In Vitro Radiosensitization by CA IX Inhibitors
| Cell Line | CA IX Inhibitor (Concentration) | Radiation Dose (Gy) | Outcome Measure | Result | Significance | Reference |
| HT-29 (Colon Carcinoma) | Indanesulfonamide (100 µM) | 0, 2, 4, 6, 8 | Clonogenic Survival | No significant effect on intrinsic radiosensitivity in this specific study, though other anti-proliferative and pro-apoptotic effects were noted under hypoxia. | - | [17][21] |
| 786-O (Renal Cell Carcinoma) | AEBS (33 µM) | 1-8 | Clonogenic Survival | Significant sensitization to radiation. | p<0.001 | [22] |
| RAG (Murine Renal Carcinoma) | AEBS (33 µM) | 1-8 | Clonogenic Survival | Significant sensitization to radiation. | - | [19] |
| MDA-MB-231 (Breast Cancer) | U104 (10, 100, 250 µM) | - | Clonogenic Survival | Additive or synergistic effects in combination with irradiation. | - | [16] |
| MCF-7 (Breast Cancer) | U104 (10, 100, 250 µM) | - | Clonogenic Survival | Reduced clonogenic survival by 55% with U104 alone. Additive or synergistic effects with radiation. | p=0.2 (U104 alone) | [16] |
| LS174Tr (Colon Carcinoma) | shRNA knockdown of CA9/CA12 | 10 | Cell Death (Spheroids) | 75% increase in cell death with dual knockdown. | - | [9] |
Table 2: In Vivo Tumor Growth Delay with CA IX Inhibitors and Radiotherapy
| Animal Model | Tumor Cell Line | CA IX Inhibitor (Dose, Route) | Radiation Dose (Gy) | Outcome Measure | Result | Significance | Reference |
| Nude Mice | HT-29 Xenograft | Indanesulfonamide (11c, IV) | 10 | Tumor Growth Delay | Significant increase in tumor doubling time with combination therapy compared to either treatment alone. | p=0.016 | [21] |
| Nude Mice | 786-O Xenograft | shRNA knockdown of CA9 | 6 | Tumor Volume | Irradiated shCA9 tumors were significantly smaller than irradiated controls. | p<0.05 | [2] |
| Nude Mice | 786-O Xenograft | AEBS (in drinking water) | 6 | Tumor Growth | Combination treatment resulted in significantly slower tumor growth compared to all controls. | p<0.05 | [2] |
| Nude Mice | LS174Tr Xenograft | Doxycycline-inducible shRNA for CA9/CA12 | - | Tumor Progression | Strong decrease in tumor progression with dual knockdown and irradiation. | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
This protocol is designed to assess the ability of a CA IX inhibitor to sensitize cancer cells to ionizing radiation by measuring their long-term ability to form colonies.
Materials:
-
Cancer cell line of interest (e.g., HT-29, 786-O, MDA-MB-231)
-
Complete cell culture medium
-
This compound (or other CA IX inhibitor)
-
Vehicle control for the inhibitor (e.g., DMSO)
-
6-well tissue culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% in 50% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a calculated number of cells into 6-well plates to obtain approximately 50-100 colonies per well in the untreated, non-irradiated control group at the end of the experiment. The exact number will need to be optimized for each cell line.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in complete culture medium. Include a vehicle-only control.
-
Remove the medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation. For hypoxia studies, place the plates in a hypoxic chamber (e.g., 1% O₂) during this incubation period.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Irradiate the plates with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, return the plates to the incubator.
-
Incubate for 10-14 days, or until colonies in the control wells are of a sufficient size (typically >50 cells).
-
The medium can be changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment group: PE = (Number of colonies counted / Number of cells seeded).
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = PE of treated group / PE of control group.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: In Vivo Tumor Growth Delay Study in a Xenograft Model
This protocol outlines a typical in vivo experiment to evaluate the efficacy of a CA IX inhibitor in combination with radiotherapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation (e.g., HT-29, 786-O)
-
Matrigel (optional, can improve tumor take rate)
-
This compound (or other CA IX inhibitor) formulated for in vivo administration
-
Vehicle control for the inhibitor
-
Radiation source for small animal irradiation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, Combination).
-
-
Treatment Administration:
-
CA IX Inhibitor: Administer the inhibitor and vehicle according to a predetermined schedule (e.g., daily for 5 days), route (e.g., oral gavage, intraperitoneal injection), and dose.
-
Radiotherapy: At a specified time point during the inhibitor treatment (e.g., on day 3), irradiate the tumors with a single dose of radiation (e.g., 6 or 10 Gy). Anesthetize the mice and shield the rest of their body during irradiation.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
-
Perform statistical analysis to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: HIF-1α mediated induction of CA IX and its role in pH regulation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Frontiers | Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis [frontiersin.org]
- 8. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Tumor Microenvironment to Enhance Radiotherapy Efficacy in Esophageal Squamous Cell Carcinoma by Inhibiting Carbonic Anhydrase IX [frontiersin.org]
- 11. Modulation of Tumor Microenvironment to Enhance Radiotherapy Efficacy in Esophageal Squamous Cell Carcinoma by Inhibiting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 22. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Utilizing Carbonic Anhydrase IX (CA IX) Inhibitors in Hypoxia-Inducible Factor (HIF-1) Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[3][4] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][5]
One of the most strongly induced HIF-1 target genes is CA9, which encodes Carbonic Anhydrase IX (CA IX).[1][2] CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[6] This enzymatic activity plays a crucial role in regulating intra- and extracellular pH, allowing cancer cells to survive and proliferate in the acidic and hypoxic tumor microenvironment.[6][7] Given its restricted expression in normal tissues and high expression in a wide range of tumors, CA IX has emerged as a promising therapeutic target and a reliable endogenous biomarker of tumor hypoxia and HIF-1 activity.[1][2]
This document provides detailed application notes and protocols for the use of Carbonic Anhydrase IX inhibitors in the analysis of the HIF-1 signaling pathway. While the specific inhibitor "CA IX-IN-1" is not found in the scientific literature, we will focus on well-characterized, selective CA IX inhibitors such as SLC-0111 (a ureido-substituted benzenesulfonamide) and the broader class of sulfonamide-based inhibitors as exemplary tools for these studies.[8][9][10]
The Role of CA IX in the HIF-1 Pathway
The relationship between HIF-1 and CA IX is a positive feedback loop that promotes tumor cell adaptation to hypoxia.
Caption: HIF-1 and CA IX signaling pathway in hypoxia.
Application of CA IX Inhibitors in HIF-1 Pathway Research
Selective CA IX inhibitors are invaluable tools for dissecting the functional role of CA IX downstream of HIF-1. By inhibiting CA IX's enzymatic activity, researchers can investigate the consequences on cancer cell physiology, including:
-
Reversal of pH dysregulation: Assessing the impact of CA IX inhibition on intracellular and extracellular pH.
-
Induction of apoptosis and inhibition of proliferation: Determining the effect of restoring a more physiological pH on cell viability and growth, particularly under hypoxic conditions.
-
Sensitization to therapies: Investigating whether blocking this key survival mechanism can enhance the efficacy of chemotherapy or radiotherapy.
-
Modulation of cell migration and invasion: Exploring the role of the CA IX-mediated acidic microenvironment in cancer cell motility.
Quantitative Data Summary
The following tables summarize key quantitative data for SLC-0111 and other representative CA IX inhibitors.
Table 1: Inhibitory Activity of Selected CA IX Inhibitors
| Inhibitor | Target(s) | Ki (nM) vs. CA IX | Cell Line | IC50 (µM) - Hypoxia | Reference |
| SLC-0111 | CA IX, CA XII | 45 | MDA-MB-231 | ~30-100 | [10][11] |
| U-104 | CA IX | 45 | AT-1 | >50 | [10][12] |
| Acetazolamide | Pan-CA inhibitor | 25 | Not specified | Not specified | [6] |
| Sulfonamide VR16-09 | CA IX | 0.05 (50 pM) | HeLa, H460 | 1.29 nM (ECAR) | [1] |
Table 2: Effects of SLC-0111 on Cancer Cell Viability
| Cell Line | Condition | SLC-0111 Concentration (µM) | Effect on Cell Viability | Reference |
| HB-295 | Normoxia | 75-175 | Significant decrease | [8] |
| HB-295 | Hypoxia | 100-175 | Significant decrease | [8] |
| HB-303 | Hypoxia (spheroids) | 50-175 | Decreased | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze the HIF-1 pathway using CA IX inhibitors.
Protocol 1: Induction of Hypoxia and Treatment with CA IX Inhibitor
This protocol describes how to create a hypoxic environment for cell culture and subsequently treat the cells with a CA IX inhibitor.
Caption: Workflow for hypoxia induction and cell treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29, MDA-MB-231)
-
Complete cell culture medium
-
CA IX inhibitor (e.g., SLC-0111)
-
Vehicle control (e.g., DMSO)
-
Hypoxia chamber or incubator with O2 control
-
Gas mixture for hypoxia (e.g., 1% O2, 5% CO2, balance N2)
Procedure:
-
Seed cells at an appropriate density in multi-well plates or flasks.
-
Allow cells to attach and grow overnight in a standard incubator (37°C, 5% CO2).
-
Prepare a stock solution of the CA IX inhibitor in a suitable solvent (e.g., DMSO).
-
The next day, replace the culture medium with fresh medium containing the desired concentrations of the CA IX inhibitor or an equivalent volume of the vehicle control.
-
Place the treatment plates into a pre-gassed hypoxic chamber or a tri-gas incubator set to 1% O2.
-
Incubate a parallel set of plates under normoxic conditions (standard incubator) as a control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with downstream analyses.
Protocol 2: Western Blot Analysis of HIF-1α and CA IX Expression
This protocol is for assessing the protein levels of HIF-1α and CA IX following hypoxic exposure and inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-CA IX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and CA IX (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities to determine the relative expression levels of HIF-1α and CA IX.
Protocol 3: Cell Viability Assay
This protocol measures the effect of CA IX inhibition on cell viability under normoxic and hypoxic conditions.
Materials:
-
Cells treated as in Protocol 1 in a 96-well plate
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
After the desired incubation period (e.g., 48 or 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Extracellular Acidification Rate (ECAR) Assay
This assay directly measures the functional consequence of CA IX inhibition on the acidification of the extracellular medium.
Materials:
-
Cells treated as in Protocol 1
-
pH meter or a commercial ECAR assay kit
-
Culture medium without phenol red
Procedure using a pH meter:
-
At the end of the treatment period, carefully collect the culture medium from each well.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the collected medium.
-
Compare the pH values between vehicle-treated and inhibitor-treated cells under both normoxic and hypoxic conditions. A successful CA IX inhibitor should prevent or reduce the drop in extracellular pH seen in hypoxic, vehicle-treated cells.[2]
Procedure using a commercial kit:
-
Follow the manufacturer's protocol for the specific ECAR assay kit. These kits typically use a pH-sensitive fluorescent probe.[13]
-
The fluorescence intensity will be inversely proportional to the extracellular acidification.
-
Measure the fluorescence on a plate reader and calculate the ECAR.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of experiments to investigate the role of a CA IX inhibitor in the HIF-1 pathway.
Caption: Logical workflow for CA IX inhibitor studies.
Conclusion
The use of selective CA IX inhibitors is a powerful approach for studying the functional consequences of HIF-1 pathway activation in cancer cells. By providing detailed protocols and a framework for experimental design, these application notes aim to facilitate research into the critical role of CA IX in tumor adaptation to hypoxia and to aid in the development of novel cancer therapeutics targeting this pathway.
References
- 1. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. Signalchem LifeScience [signalchemlifesciences.com]
- 10. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocat.com [biocat.com]
Application Notes and Protocols for Studying Cancer Cell Metabolism with the Carbonic Anhydrase IX Inhibitor SLC-0111
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase IX and the Inhibitor SLC-0111
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is largely absent in normal tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1 (HIF-1).[3][4] CA IX plays a critical role in regulating pH in and around cancer cells.[5][6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it contributes to the maintenance of a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while promoting an acidic extracellular microenvironment (pHe).[5][6] This extracellular acidosis facilitates tumor invasion, metastasis, and resistance to therapy.[7]
SLC-0111 (also known as U-104) is a potent and selective small-molecule inhibitor of CA IX.[8][9] It belongs to the class of ureido-substituted benzenesulfonamides and exhibits high affinity for CA IX, with significantly lower activity against other carbonic anhydrase isoforms, thereby minimizing off-target effects.[8][9] By inhibiting CA IX, SLC-0111 disrupts the pH regulation in cancer cells, leading to intracellular acidification and a reduction in the acidic tumor microenvironment.[10][11] This makes SLC-0111 a valuable tool for studying the role of CA IX in cancer cell metabolism and a promising therapeutic agent.[12][13]
Mechanism of Action of SLC-0111
SLC-0111 directly binds to the active site of CA IX, blocking its catalytic activity. This inhibition leads to a cascade of effects on cancer cell metabolism and physiology:
-
Disruption of pH Homeostasis: Inhibition of CA IX by SLC-0111 leads to a decrease in the intracellular pH (pHi) of cancer cells, particularly under hypoxic conditions.[10][11]
-
Reduction of Extracellular Acidification: By blocking the production of extracellular protons, SLC-0111 helps to neutralize the acidic tumor microenvironment.[12]
-
Inhibition of Glycolytic Metabolism: The altered pH landscape can impact the activity of key glycolytic enzymes, leading to a reduction in the overall glycolytic flux in tumor cells.[12]
-
Induction of Apoptosis: The intracellular acidification and metabolic stress induced by SLC-0111 can trigger programmed cell death (apoptosis) in cancer cells.[10][11]
-
Inhibition of Cell Proliferation, Migration, and Invasion: By disrupting the favorable pH conditions and metabolic pathways, SLC-0111 can inhibit the growth, movement, and metastatic potential of cancer cells.[14]
Data Presentation: Efficacy of SLC-0111
The following tables summarize the quantitative data on the efficacy of SLC-0111 from various preclinical studies.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) | Reference |
| CA IX | 45.1 nM | [8][9] |
| CA XII | 4.5 nM | [8][9] |
| CA I | 5080 nM | [8] |
| CA II | 9640 nM | [8] |
Table 2: Effects of SLC-0111 on Cancer Cell Viability and Migration
| Cell Line | Cancer Type | Assay | SLC-0111 Concentration | Effect | Reference |
| MDA-MB-231 LM2-4Luc+ | Breast Cancer | Migration Assay | <50 µM | Dose-dependent reduction in migration | [8][9] |
| 4T1 | Breast Cancer | Tumor Growth (in vivo) | 50 mg/kg | Significant delay in tumor growth | [8] |
| HUH6 | Hepatoblastoma | Viability Assay (Monolayer) | 100 µM | Decreased cell viability | [14] |
| HUH6 | Hepatoblastoma | Viability Assay (Spheroid) | 100 µM | Decreased cell viability | [14] |
| HUH6 | Hepatoblastoma | Wound Healing Assay | 100 µM | ~70% reduction in motility (normoxia) | [14] |
| HUH6 | Hepatoblastoma | Wound Healing Assay | 100 µM | ~40% reduction in motility (hypoxia) | [14] |
| A375-M6 | Melanoma | Apoptosis Assay (acidosis) | Not specified | Selective induction of apoptosis | [15] |
| MCF7 | Breast Cancer | Apoptosis Assay (acidosis) | Not specified | Selective induction of apoptosis | [15] |
| HCT116 | Colorectal Cancer | Apoptosis Assay (acidosis) | Not specified | Selective induction of apoptosis | [15] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of SLC-0111 on cancer cell metabolism.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of SLC-0111 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HUH6)
-
Complete cell culture medium
-
SLC-0111 (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of SLC-0111 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SLC-0111 (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest SLC-0111 concentration).
-
Incubate the plate for 24, 48, or 72 hours under standard culture conditions (37°C, 5% CO2) or hypoxic conditions (e.g., 1% O2).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of SLC-0111 on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of SLC-0111 or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at different time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound width.
Protocol 3: Measurement of Intracellular pH (pHi)
Objective: To measure the effect of SLC-0111 on the intracellular pH of cancer cells.
Materials:
-
Cancer cell line of interest
-
SLC-0111
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin and high K+ calibration buffers (for calibration curve)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells on a glass-bottom dish or a 96-well black plate.
-
Load the cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Treat the cells with different concentrations of SLC-0111 or a vehicle control.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Generate a calibration curve using nigericin and high K+ buffers of known pH to correlate the fluorescence ratio (490/440) to pHi.
-
Calculate the pHi of the SLC-0111-treated and control cells.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to the study of CA IX and its inhibition by SLC-0111.
Caption: Signaling pathway of CA IX induction and its role in cancer metabolism.
Caption: General experimental workflow for investigating the effects of SLC-0111.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
Application of Carbonic Anhydrase IX Inhibitors in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the regulation of pH in the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, through the activation of the HIF-1α transcription factor.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to extracellular acidosis and the maintenance of a neutral to alkaline intracellular pH, which are advantageous for tumor cell survival, proliferation, and invasion.[1][2] Consequently, CA IX has emerged as a promising therapeutic target in oncology.
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research as they more accurately recapitulate the complex architecture, cell-cell interactions, and physiological gradients of avascular tumors compared to traditional 2D cell cultures. These models provide a more predictive platform for evaluating the efficacy of anti-cancer agents. This document outlines the application and protocols for evaluating CA IX inhibitors, using the well-characterized inhibitor SLC-0111 and other exemplary compounds, in 3D tumor spheroid models. While a specific inhibitor termed "CA IX-IN-1" was not identified in the literature, the principles and protocols described herein are broadly applicable to novel CA IX inhibitors.
Mechanism of Action of CA IX Inhibition in 3D Tumor Spheroids
In the hypoxic core of a 3D tumor spheroid, HIF-1α is stabilized and drives the expression of CA IX. CA IX, with its extracellular catalytic domain, converts CO2 into protons and bicarbonate ions. The protons contribute to the acidification of the extracellular matrix, which promotes the activity of proteases involved in matrix remodeling and invasion. The bicarbonate ions are transported intracellularly, helping to maintain a favorable intracellular pH for cell survival and proliferation.
Inhibition of CA IX disrupts this pH-regulating machinery, leading to an accumulation of acid intracellularly and a reduction of extracellular acidosis. This can result in decreased cell viability, inhibition of proliferation, and a reduction in the invasive potential of cancer cells within the 3D spheroid model.
Data Presentation: Efficacy of CA IX Inhibitors in 3D Tumor Spheroid Models
The following tables summarize the quantitative data on the effects of various CA IX inhibitors on 3D tumor spheroid models.
| Cell Line (Cancer Type) | CA IX Inhibitor | IC50 (µM) in 3D Spheroid Model | Reference |
| LS 174T (Colorectal) | SLC-0111 | >200 | [3] |
| SW480 (Colorectal) | SLC-0111 | 126.3 ± 14.8 | [3] |
| HT-29 (Colorectal) | SLC-0111 | 89.7 ± 11.5 | [3] |
| DLD-1 (Colorectal) | SLC-0111 | 35.6 ± 8.4 | [3] |
| HCT 116 (Colorectal) | SLC-0111 | 100 | [4] |
| FaDu (Head and Neck) | SLC-0111 | >100 (single agent) | [4] |
| SCC-011 (Head and Neck) | SLC-0111 | >100 (single agent) | [4] |
Table 1: IC50 Values of SLC-0111 in 3D Tumor Spheroid Models. [3][4] This table presents the half-maximal inhibitory concentration (IC50) of the CA IX inhibitor SLC-0111 in various cancer cell line-derived 3D spheroid models.
| Cell Line | CA IX Inhibitor | Concentration (µM) | Inhibition of Spheroid Invasion (%) | Reference |
| MDA-MB-231 | S4 | 30 | ~50% (Significant) | [1] |
| MDA-MB-231 | S4 | 100 | ~75% (Significant) | [1] |
| MDA-MB-231 | FC9403A | 30 | ~60% (Significant) | [1] |
| MDA-MB-231 | FC9403A | 100 | ~80% (Significant) | [1] |
| MDA-MB-231 | FC11409B | 100 | ~40% (Significant) | [1] |
| MDA-MB-231 | FC9398A | 100 | ~50% (Significant) | [1] |
| MDA-MB-231 | FC9396A | 100 | ~30% (Significant) | [1] |
Table 2: Inhibition of MDA-MB-231 Breast Cancer Spheroid Invasion by Various CA IX Inhibitors. [1] This table quantifies the percentage of invasion inhibition of MDA-MB-231 spheroids embedded in a collagen matrix when treated with different CA IX inhibitors at various concentrations.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes a general method for the formation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid size should be monitored daily.
Protocol 2: 3D Tumor Spheroid Invasion Assay
This protocol details the assessment of cancer cell invasion from a pre-formed spheroid into an extracellular matrix.
Materials:
-
Pre-formed 3D tumor spheroids (from Protocol 1)
-
Basement membrane extract (BME), e.g., Matrigel®, or Collagen I
-
Cold (4°C) serum-free cell culture medium
-
CA IX inhibitor stock solution (e.g., SLC-0111 in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plate (for imaging) or remains in the ULA plate
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract (BME) or prepare the collagen gel on ice.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate, without disturbing the spheroids.
-
Prepare the invasion matrix by diluting the BME or collagen with cold serum-free medium to the desired concentration.
-
Gently add 50 µL of the invasion matrix to each well containing a spheroid.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Prepare the treatment medium by diluting the CA IX inhibitor stock solution in complete culture medium to the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Carefully add 100 µL of the treatment medium on top of the polymerized matrix.
-
Incubate the plate at 37°C and 5% CO2 for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
At each time point, capture images of the spheroids using a microscope.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ). The area of invasion is typically calculated by subtracting the area of the spheroid core at time zero from the total area of the spheroid and invading cells at subsequent time points.
Protocol 3: Spheroid Viability Assay
This protocol is for assessing the effect of CA IX inhibitors on the viability of cells within the 3D spheroid.
Materials:
-
Spheroids treated with CA IX inhibitor (from Protocol 2 setup, can be a parallel plate)
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents of the wells by gentle pipetting or shaking for 5 minutes to lyse the spheroids.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Visualizations
Figure 1: Signaling pathway of CA IX in the tumor microenvironment.
Figure 2: Experimental workflow for 3D tumor spheroid formation.
Figure 3: Experimental workflow for 3D spheroid invasion assay.
References
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Carbonic Anhydrase IX (CAIX) Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Carbonic Anhydrase IX (CAIX) inhibitors in preclinical research, with a focus on a representative small molecule inhibitor, referred to herein as CA IX-IN-1. The protocols detailed below are based on established methodologies for similar compounds in preclinical cancer models.
Introduction to CAIX and its Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with tumor hypoxia and poor prognosis.[1][2] Its expression is primarily regulated by the hypoxia-inducible factor 1 (HIF-1).[1][3] CAIX plays a crucial role in maintaining the pH balance within tumor cells, contributing to an acidic tumor microenvironment that promotes tumor growth, invasion, and resistance to therapy.[2][4] Consequently, CAIX has emerged as a promising therapeutic target for cancer treatment.[2][5] Small molecule inhibitors targeting CAIX have shown significant anti-tumor and anti-metastatic potential in preclinical studies.[1]
Preclinical Administration Routes for this compound
The choice of administration route in preclinical studies is critical and depends on the physicochemical properties of the inhibitor, the tumor model, and the experimental objectives. The most common routes for administering small molecule inhibitors like this compound in animal models are oral (PO), intraperitoneal (IP), and intravenous (IV).
Summary of Preclinical Data for CAIX Inhibitors
While specific data for a compound designated "this compound" is not available in the public domain, the following table summarizes representative preclinical data for other well-characterized small molecule CAIX inhibitors. This information can serve as a guide for designing studies with novel CAIX inhibitors.
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Key Findings | Reference |
| SLC-0111 (U-104) | Mouse Xenograft | Triple-Negative Breast Cancer | Not Specified | 25-100 mg/kg | Antitumor efficacy | [6] |
| S4 | Mouse Xenograft | Small Cell Lung Cancer | Not Specified | 50 mg/kg | Reduced primary tumor growth | [1] |
| FC9-398A | Mouse Xenograft | Triple-Negative Breast Cancer | Not Specified | Not Specified | Reduction in primary tumor growth | [1] |
| DPI-4452 (peptide) | Mouse Xenograft | ccRCC and CRC | Intravenous (IV) | Not Specified | Dose-dependent tumor growth inhibition | [7] |
Note: The specific administration route for some compounds was not detailed in the referenced abstracts. However, oral administration is common for small molecules in clinical phases (e.g., SLC-0111), while intravenous and intraperitoneal routes are frequently used in preclinical settings for initial efficacy and pharmacokinetic studies.
Experimental Protocols
The following are detailed, generalized protocols for the administration of a CAIX inhibitor, this compound, via oral, intraperitoneal, and intravenous routes in mouse models.
Oral Gavage (PO) Administration
Oral administration is often preferred for its convenience and clinical relevance.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Balance and weighing supplies
-
70% ethanol for disinfection
Protocol:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication or vortexing may be necessary to ensure uniform suspension.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and extend the neck.
-
-
Gavage Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Insert the gavage needle into the esophagus, passing it gently along the side of the mouth.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing.
-
Intraperitoneal (IP) Injection
IP injection is a common route for delivering compounds in preclinical studies, allowing for rapid absorption into the systemic circulation.[8]
Materials:
-
This compound
-
Sterile vehicle solution (e.g., phosphate-buffered saline (PBS), sterile water)
-
Sterile syringes
-
Sterile needles (26-27 gauge)[9]
-
70% ethanol for disinfection[9]
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the calculated amount of this compound in a sterile vehicle to the desired concentration. Ensure the final solution is sterile, for example, by filtration.
-
-
Animal Handling and Restraint:
-
Securely restrain the mouse in a supine position with its head tilted slightly downward.[9]
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9]
-
Disinfect the injection site with 70% ethanol.[9]
-
Insert the needle at a 10-20 degree angle.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.
-
Intravenous (IV) Injection
IV injection, typically into the tail vein, allows for direct and immediate systemic delivery of the compound.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., sterile saline)
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A mouse restrainer
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a sterile, clear solution of this compound in the appropriate vehicle. The solution must be free of particulates.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the chosen tail vein.
-
Carefully insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Signaling Pathway of CAIX in the Tumor Microenvironment
References
- 1. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX has Chaperone-like Functions and is an Immunoadjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. queensu.ca [queensu.ca]
Application Note and Protocols for Flow Cytometry Analysis of CA IX-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is notably overexpressed in a variety of solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1][2]. CA IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons[3]. This enzymatic activity helps tumor cells to maintain a stable intracellular pH (pHi) while contributing to the acidification of the extracellular environment, thereby promoting tumor cell survival, proliferation, and invasion[4][5][6].
CA IX-IN-1 is a potent and selective inhibitor of Carbonic Anhydrase IX. By blocking the enzymatic activity of CA IX, this compound is expected to disrupt pH homeostasis in cancer cells, leading to intracellular acidification. This disruption can trigger downstream cellular events such as the induction of apoptosis and cell cycle arrest, making CA IX a promising therapeutic target in oncology[6][7][8].
This application note provides detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods will enable researchers to investigate the effects of this compound on intracellular pH, cell viability, apoptosis, and cell cycle progression.
Signaling Pathway of CA IX and its Inhibition
The diagram below illustrates the signaling pathway leading to CA IX expression under hypoxic conditions and the subsequent effects of its inhibition by this compound.
Caption: CA IX Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general experimental workflow for analyzing this compound treated cells using flow cytometry.
Caption: General Workflow for Flow Cytometry Analysis.
Key Experiments and Protocols
Measurement of Intracellular pH (pHi)
Principle: This protocol utilizes a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-1, to measure changes in intracellular pH following treatment with this compound. These dyes are cell-permeable and exhibit pH-dependent fluorescence shifts that can be quantified by flow cytometry[9][10][11]. A decrease in pHi is an expected outcome of effective CA IX inhibition[7][12].
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231, or other CA IX-expressing cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) or SNARF-1 AM
-
Nigericin
-
High K+ calibration buffers (pH range 6.0-8.0)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 6, 12, 24 hours).
-
Dye Loading:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with 1-5 µM BCECF-AM or SNARF-1 AM in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Wash the cells twice with PBS to remove excess dye.
-
Harvest the cells using a gentle non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
-
Calibration Curve (Optional but Recommended):
-
To obtain quantitative pHi values, a calibration curve is necessary.
-
Resuspend an aliquot of unstained cells in high K+ calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Add nigericin (a protonophore) at a final concentration of 10 µM to equilibrate the intracellular and extracellular pH.
-
Incubate for 5-10 minutes at 37°C.
-
Load the cells with the pH-sensitive dye as described above.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. For BCECF, excite at 488 nm and collect emission at two wavelengths (e.g., 530/30 nm and 585/42 nm). The ratio of the two emission intensities is proportional to the pHi. For SNARF-1, excite at 488 nm and collect emission in two channels (e.g., 585 nm and 640 nm).
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each sample.
-
If a calibration curve was generated, use it to convert the fluorescence ratios of the experimental samples into absolute pHi values.
-
Compare the pHi of this compound treated cells to the vehicle-treated control cells.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Ratio | Intracellular pH (pHi) |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. An increase in the apoptotic population is an anticipated effect of CA IX inhibition[7][8][13].
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the treated and control cells as described previously.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Use a 488 nm excitation laser and collect FITC fluorescence in the FL1 channel (e.g., 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (e.g., >670 nm).
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Cell Cycle Analysis
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Inhibition of CA IX may lead to cell cycle arrest at specific checkpoints[7].
Materials:
-
This compound treated and control cells
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
Data Presentation:
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the cellular effects of the Carbonic Anhydrase IX inhibitor, this compound, using flow cytometry. By analyzing changes in intracellular pH, apoptosis, and cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this and other CA IX inhibitors. These methods are essential tools for the preclinical evaluation of novel anti-cancer agents targeting tumor hypoxia and acidosis.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Detection: Markers, Monitoring, Kits & Resources | Bio-Techne [bio-techne.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of intracellular pH in 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of a Short Intracellular pH Method to Flow Cytometry for Determining Saccharomyces cerevisiae Vitality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Carbonic Anhydrase IX (CA IX) Expression Following CA IX-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Carbonic Anhydrase IX (CA IX) protein expression by Western blot in cultured cells following treatment with the inhibitor, CA IX-IN-1. This protocol is intended to guide researchers in assessing the efficacy of this compound and understanding its impact on CA IX protein levels.
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[1][4] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space while maintaining a more alkaline intracellular pH.[3][5] This pH regulation provides a survival advantage to tumor cells, promotes invasion and metastasis, and contributes to therapeutic resistance.[2][3][4] Consequently, CA IX has emerged as a promising therapeutic target in oncology.
This compound is a small molecule inhibitor designed to target the enzymatic activity of CA IX. Evaluating the effect of this inhibitor on the expression level of the CA IX protein is a critical step in understanding its mechanism of action and potential downstream consequences. Western blotting is a widely used and reliable technique for the specific detection and semi-quantitative analysis of protein expression.[6][7][8]
Signaling Pathway of CA IX in the Tumor Microenvironment
Under hypoxic conditions, the stabilization of HIF-1α leads to its translocation to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9. The resulting increase in CA IX expression at the cell surface leads to enhanced proton extrusion, contributing to extracellular acidosis. This acidic microenvironment promotes tumor progression by facilitating extracellular matrix remodeling, cell migration, and invasion. Inhibition of CA IX activity by compounds like this compound is expected to disrupt this pH-regulating function, potentially leading to increased intracellular acidosis and subsequent apoptosis.[9]
Caption: CA IX signaling pathway under hypoxia and the point of intervention for this compound.
Experimental Protocol
This protocol outlines the steps for treating cultured cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect CA IX expression.
Materials:
-
Cancer cell line known to express CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231)[10][11]
-
Cell culture medium and supplements
-
This compound
-
Hypoxia chamber or incubator (1% O₂)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (4-12% Bis-Tris gels are suitable)[3]
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CA IX antibody
-
Secondary antibody: HRP-conjugated anti-primary antibody species
-
Chemiluminescent substrate (ECL)[3]
-
Imaging system for chemiluminescence detection
Procedure:
1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere overnight. b. The following day, expose the cells to either normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24-48 hours to induce CA IX expression.[3][13] c. Treat the hypoxic cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions. A vehicle control (e.g., DMSO) should be included.
2. Lysate Preparation: [14][15] a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold RIPA buffer (supplemented with inhibitors) to the dish (e.g., 1 mL for a 10 cm dish). c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Concentration Measurement: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[10] b. Equalize the concentration of all samples by diluting with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. Mix equal amounts of protein (typically 20-30 µg per lane) with an equal volume of 2x Laemmli sample buffer.[3] b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a molecular weight marker. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary anti-CA IX antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20). d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.[13] d. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).[6] Normalize the band intensity of CA IX to the corresponding loading control band intensity.
Experimental Workflow
Caption: Workflow for Western blot analysis of CA IX expression after this compound treatment.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blot bands should be summarized in a table for clear comparison. The results should be presented as the normalized intensity of the CA IX band relative to the loading control.
Table 1: Densitometric Analysis of CA IX Expression
| Treatment Condition | This compound (µM) | CA IX Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized CA IX Expression (CA IX / β-actin) | Fold Change vs. Hypoxic Control |
| Normoxia Control | 0 | 150 | 4500 | 0.033 | 0.03 |
| Hypoxia Control | 0 | 4200 | 4450 | 0.944 | 1.00 |
| Hypoxia + this compound | 1 | 4150 | 4520 | 0.918 | 0.97 |
| Hypoxia + this compound | 5 | 3980 | 4480 | 0.888 | 0.94 |
| Hypoxia + this compound | 10 | 3550 | 4510 | 0.787 | 0.83 |
| Hypoxia + this compound | 25 | 2100 | 4490 | 0.468 | 0.50 |
| Hypoxia + this compound | 50 | 950 | 4500 | 0.211 | 0.22 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.
This comprehensive protocol and the accompanying resources provide a solid framework for researchers to investigate the effects of this compound on CA IX protein expression, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Carbonic anhydrase IX as a specific biomarker for clear cell renal cell carcinoma: comparative study of Western blot and immunohistochemistry and implications for diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells | MDPI [mdpi.com]
- 10. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
CA IX-IN-1 not dissolving in DMSO solutions
Welcome to the technical support center for CA IX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly effective and selective inhibitor of human carbonic anhydrase IX (hCA IX), with a reported IC50 value of 7 nM.[1] Its selectivity makes it a valuable tool for studying the specific roles of CA IX in various physiological and pathological processes, particularly in cancer biology.
Q2: Why is CA IX a target of interest in research?
A2: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxia (low oxygen levels).[2][3] It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[3][4] Therefore, inhibiting CA IX is a promising strategy for cancer treatment.
Q3: I am having trouble dissolving this compound in DMSO. Is this a known issue?
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For in vitro experiments, DMSO is the most commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound. However, it is crucial to use anhydrous (dry) DMSO, as moisture can negatively impact the solubility and stability of the compound.
Q5: How should I store the this compound powder and my DMSO stock solutions?
A5: It is recommended to store the lyophilized powder of this compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term storage, -20°C is also acceptable.
Troubleshooting Guide: Dissolving this compound in DMSO
This guide provides a step-by-step protocol and troubleshooting tips for dissolving this compound in DMSO.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound in DMSO for use in biological experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the this compound Vial: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the solution is not completely clear, place the vial in a water bath sonicator. Sonicate for 15-30 minutes. Monitor the solution periodically for clarity.
-
Gentle Warming (Optional): If sonication does not fully dissolve the compound, you may warm the solution to 37°C for 10-15 minutes. Caution: Do not exceed 40°C, as this may risk degradation of the compound.
-
Final Assessment: After the dissolution procedure, visually inspect the solution for any undissolved particles. A clear, homogenous solution indicates successful dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Troubleshooting Common Dissolution Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO. | The compound may have very low intrinsic solubility at the desired concentration. | Try preparing a more dilute stock solution. You can also try sequential addition of DMSO with vortexing in between each addition. |
| Solution remains cloudy or has visible particles after vortexing. | Incomplete dissolution. | Proceed with water bath sonication for an extended period (up to 60 minutes). Consider gentle warming to 37°C in conjunction with sonication. |
| Compound dissolves initially but precipitates out of solution upon storage at room temperature or -20°C. | The compound has reached its saturation point in DMSO at that temperature. | Store the stock solution at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When thawing, warm the vial to room temperature and vortex briefly before use. |
| Inconsistent experimental results using the same stock solution. | The compound may not be fully dissolved, leading to inaccurate concentrations in your assays. | Always ensure your stock solution is completely clear before making further dilutions. If you suspect incomplete dissolution, you can centrifuge the stock solution at high speed and carefully aspirate the supernatant for your experiments, though this will result in a lower, unknown concentration. It is best to ensure complete dissolution from the start. |
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides solubility information for other selective CA IX inhibitors to serve as a general reference.
| Inhibitor | Target(s) | Reported Solubility in DMSO |
| Ureido-substituted benzenesulfonamide (SLC-0111) | CA IX, CA XII | Soluble in DMSO |
| Acetazolamide | CA I, II, IX, XII | 50 mg/mL (with sonication) |
| Carbonic Anhydrase IX/XII Inhibitor | CA IX, CA XII | 50 mg/mL |
| VU0238429 | Not specified | ≥20 mg/mL |
Signaling Pathways and Experimental Workflows
CA IX Signaling in the Tumor Microenvironment
Carbonic Anhydrase IX, induced by hypoxia through the transcription factor HIF-1α, plays a central role in pH regulation in the tumor microenvironment. It catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and maintenance of a neutral to alkaline intracellular pH. This altered pH landscape promotes tumor cell survival, proliferation, and invasion. CA IX has also been implicated in activating downstream signaling pathways, such as the PI3K/Akt pathway, further contributing to tumor progression.
Caption: CA IX signaling under hypoxic conditions.
Experimental Workflow: Troubleshooting this compound Dissolution
The following workflow diagram outlines the logical steps for troubleshooting issues with dissolving this compound in DMSO.
Caption: A logical workflow for dissolving this compound.
References
inconsistent results with CA IX-IN-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with CA IX-IN-1 in vitro.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with the carbonic anhydrase IX inhibitor, this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect | Low or Absent CA IX Expression in Cell Line: The cell line used may not express Carbonic Anhydrase IX (CA IX) or expresses it at very low levels, especially under normoxic conditions.[1][2] | - Confirm CA IX expression in your cell line under both normoxic and hypoxic conditions via Western blot, qRT-PCR, or immunofluorescence. - Select a cell line known to overexpress CA IX (e.g., HT-29, MDA-MB-231) under hypoxic conditions.[1] - Induce CA IX expression by exposing cells to hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during the experiment.[3] |
| Suboptimal Hypoxic Conditions: Inadequate or inconsistent hypoxia can lead to variable CA IX expression and, consequently, inconsistent inhibitor efficacy.[3][4] | - Ensure your hypoxia chamber or incubator is properly calibrated and maintains a stable, low-oxygen environment. - Use a hypoxia indicator dye (e.g., pimonidazole) to confirm hypoxic regions within your cell culture.[5] - Be mindful that the half-life of HIF-1α, the primary regulator of CA IX, is very short, while CA IX protein is more stable.[6] Ensure consistent hypoxia to maintain CA IX expression. | |
| Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | - Store this compound according to the manufacturer's instructions, typically desiccated at -20°C. - Prepare fresh stock solutions in an appropriate solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.[7] | |
| Incorrect Assay Conditions: The assay parameters may not be optimal for detecting CA IX inhibition. | - For enzyme activity assays, ensure the substrate concentration and pH are appropriate.[7][8] - For cell-based assays, optimize cell density and incubation time with the inhibitor. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. | - Ensure a single-cell suspension before seeding. - Gently swirl the plate after seeding to ensure even distribution. |
| Edge Effects in Multi-Well Plates: Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth and inhibitor efficacy. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Inhibitor Precipitation: this compound may precipitate out of the culture medium if the final solvent concentration is too high or if the medium is saturated. | - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[7] - Visually inspect the media for any signs of precipitation after adding the inhibitor. | |
| Unexpected Cytotoxicity | Off-Target Effects: High concentrations of the inhibitor may affect other carbonic anhydrase isoforms or have other non-specific cytotoxic effects.[4] | - Perform a dose-response curve to determine the optimal, non-toxic concentration range. - Test the inhibitor on a cell line that does not express CA IX to assess off-target cytotoxicity. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. | - Include a vehicle control (media with the same concentration of DMSO as the inhibitor-treated wells) in your experiments. | |
| Discrepancy Between Enzyme and Cell-Based Assays | Cellular Uptake and Efflux: The inhibitor may not efficiently penetrate the cell membrane or may be actively transported out of the cell. | - Consider using cell permeability assays to assess the intracellular concentration of the inhibitor. |
| Presence of a Soluble CA IX Form: A shed, soluble form of CA IX in the cell culture supernatant may bind to the inhibitor, reducing its effective concentration on the cell-surface target.[9] | - Consider washing the cells before adding the inhibitor to remove accumulated soluble CA IX. - Be aware that the soluble form may be present in varying amounts depending on cell density and culture conditions.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many types of cancer cells, particularly under hypoxic (low oxygen) conditions.[10][11] It plays a crucial role in regulating pH by converting carbon dioxide to bicarbonate and protons.[12] This activity helps cancer cells to survive in the acidic tumor microenvironment.[10] By inhibiting CA IX, this compound disrupts this pH regulation, leading to an increase in intracellular acidity, which can in turn inhibit cancer cell growth, proliferation, and survival.[10][13]
Q2: Why is hypoxia important when studying CA IX and its inhibitors?
A2: The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[4][14] In low oxygen conditions (hypoxia), HIF-1 becomes stabilized and activates the transcription of the CA9 gene, leading to a significant increase in CA IX protein levels.[6] Therefore, to study the effects of CA IX inhibitors in a physiologically relevant context, it is often necessary to induce hypoxia in your in vitro cell culture model.[3] Many studies have shown that the effects of CA IX inhibitors are more pronounced under hypoxic conditions.[1][3]
Q3: What are some common in vitro assays used to evaluate CA IX inhibitors?
A3: Common in vitro assays include:
-
Enzyme Activity Assays: These are typically spectrophotometric assays that measure the catalytic activity of purified CA IX enzyme in the presence of the inhibitor.[7][8]
-
Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or crystal violet staining are used to assess the effect of the inhibitor on cancer cell growth and survival.[15]
-
Clonogenic Survival Assays: This assay assesses the long-term ability of single cells to form colonies after treatment with the inhibitor.[16]
-
Cell Migration and Invasion Assays: Wound healing assays or transwell invasion assays (e.g., Boyden chamber) are used to determine if the inhibitor can reduce the migratory and invasive potential of cancer cells.[3][14]
-
3D Spheroid Cultures: These models more closely mimic the in vivo tumor microenvironment and can be used to evaluate inhibitor efficacy on tumor growth and invasion in a three-dimensional context.[3]
Q4: How should I prepare and store this compound?
A4: While specific instructions should be obtained from the supplier, small molecule inhibitors like this compound are typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (e.g., less than 0.5%) and consistent across all experimental conditions, including a vehicle control.[1][7]
Q5: Are there known off-target effects for CA IX inhibitors?
A5: The human carbonic anhydrase family has several isoforms with a high degree of amino acid conservation in their active sites.[4] This makes it challenging to design inhibitors that are completely specific for CA IX. Therefore, there is a possibility of off-target effects on other CA isoforms, which could contribute to unexpected experimental results. It is important to consult the literature for the specificity profile of this compound and consider using appropriate controls, such as cell lines lacking CA IX expression, to assess off-target effects.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various sulfonamide-based carbonic anhydrase IX inhibitors. Note that specific values for "this compound" are not detailed in the provided search results, but the data for similar compounds illustrate the expected potency range.
| Inhibitor | Target | Assay Type | Inhibition Constant (Kᵢ) | Reference |
| ZINC67714195 | hCA IX | In vitro enzyme assay | 0.85 µM | [8][17] |
| ZINC11935360 | hCA IX | In vitro enzyme assay | 1.03 µM | [8][17] |
| ZINC67458868 | hCA IX | In vitro enzyme assay | 1.58 µM | [8][17] |
| SLC-0111 | CA IX/XII | In vitro enzyme assay | In Phase I/II clinical trials | [1][13] |
| S4 (ureido-substituted sulfamate) | CA IX | Cell proliferation (MDA-MB-231) | IC₅₀ between 10 and 30 µM | [15] |
Experimental Protocols
General Cell Culture and Hypoxia Induction
Materials:
-
Cancer cell line known to express CA IX (e.g., HT-29)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂, 5% CO₂, and 94% N₂)
-
This compound
-
DMSO
Procedure:
-
Culture cells in T-75 flasks under standard normoxic conditions (21% O₂, 5% CO₂) until they reach 70-80% confluency.
-
Trypsinize and seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours under normoxic conditions.
-
To induce hypoxia, place the culture plates in a pre-equilibrated hypoxia chamber for 24-48 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution in pre-warmed, pre-equilibrated hypoxic medium to the desired final concentrations.
-
Treat the cells with the inhibitor-containing medium and incubate for the desired duration under hypoxic conditions. Include a vehicle control with the same final concentration of DMSO.
CA IX Enzyme Activity Assay (Spectrophotometric)
This protocol is based on the principle of measuring the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate.[8]
Materials:
-
Recombinant human CA IX protein
-
Tris-SO₄ buffer (50 mM, pH 7.4)
-
4-Nitrophenyl acetate (NPA) solution (3 mM in acetonitrile)
-
This compound at various concentrations
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 348 nm
Procedure:
-
In a 96-well plate, add the Tris-SO₄ buffer.
-
Add the desired concentrations of this compound or vehicle control (DMSO).
-
Add the recombinant human CA IX enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NPA substrate solution.
-
Immediately measure the change in absorbance at 348 nm over time (e.g., every 30 seconds for 3-5 minutes) at 25°C. The product, 4-nitrophenolate, absorbs at this wavelength.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Determine the inhibitory activity and calculate IC₅₀ or Kᵢ values by plotting the reaction velocity against the inhibitor concentration.
Visualizations
Caption: HIF-1 pathway regulation of CA IX expression.
Caption: General workflow for in vitro CA IX inhibitor testing.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 11. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing CA IX-IN-1 Concentration for Cell Viability Assays
Welcome to the technical support center for CA IX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for cell viability assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is frequently overexpressed in solid tumors in response to hypoxia.[1][2][3][4] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[5] By maintaining a more alkaline intracellular pH and an acidic extracellular environment, CA IX promotes cancer cell survival, proliferation, and metastasis.[2][6][7] this compound inhibits the catalytic activity of CA IX, leading to a disruption of this pH regulation, which can induce apoptosis and inhibit tumor growth.[5][6][8]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on data from similar selective CA IX inhibitors, a common starting range for in vitro experiments is between 0.1 µM and 100 µM.[9][10] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the IC50 value for your specific cell line.
Q3: How should I dissolve and store this compound?
Most small molecule inhibitors, including those targeting CA IX, are soluble in dimethyl sulfoxide (DMSO).[11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.[12]
Q4: How long should I incubate the cells with this compound before performing a viability assay?
The optimal incubation time can vary depending on the cell line and the specific research question. Common incubation times for inhibitor studies range from 24 to 72 hours.[8] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the most effective duration of treatment for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability, even at high concentrations of this compound. | 1. The cell line may have low or no expression of CA IX. 2. The inhibitor may have degraded. 3. The incubation time may be too short. | 1. Verify CA IX expression in your cell line via Western Blot or qPCR, especially under hypoxic conditions, as CA IX is hypoxia-inducible.[1] 2. Prepare a fresh stock solution of the inhibitor. 3. Increase the incubation time (e.g., up to 72 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the inhibitor or assay reagents. 3. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[12] |
| High background in the cell viability assay. | 1. Contamination of the cell culture with bacteria or yeast. 2. The inhibitor itself may interfere with the assay reagents. 3. Phenol red in the culture medium can interfere with some colorimetric assays. | 1. Regularly check for contamination and practice good aseptic technique. 2. Run a control with the inhibitor in cell-free medium to check for direct effects on the assay reagents.[13] 3. Use phenol red-free medium for the assay if it is found to interfere. |
| Precipitation of this compound in the culture medium. | 1. The concentration of the inhibitor exceeds its solubility in the aqueous medium. 2. The final DMSO concentration is too low to maintain solubility. | 1. Visually inspect the medium after adding the inhibitor. If precipitation occurs, use a lower concentration. Ensure the stock solution is fully dissolved before diluting. 2. While keeping the final DMSO concentration non-toxic, ensure it is sufficient to maintain the inhibitor in solution. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for various CA IX inhibitors in different cancer cell lines. This data should be used as a reference to guide your experimental design for this compound.
Table 1: Exemplary IC50 and Kᵢ Values of Selective CA IX Inhibitors
| Inhibitor Name | Target(s) | IC50 / Kᵢ Value | Cell Line / Assay Condition |
| STAT3/CAIX-IN-1 | CA IX | IC50: 80.45 nM | Enzyme Inhibition Assay |
| hCAIX-IN-15 | CA IX | Kᵢ: 38.8 nM | Enzyme Inhibition Assay |
| Carbonic Anhydrase Inhibitor 9 | CA IX / CA II | Kᵢ: 56.9 nM / 56.4 nM | Enzyme Inhibition Assay |
| XYIMSR-01 | CA IX | IC50: 67.0 nM | Fluorescence Polarization Assay |
| U-104 (SLC-0111) | CA IX / CA XII | Kᵢ: 45.1 nM / 4.5 nM | Enzyme Inhibition Assay |
| Acetazolamide | CA IX | IC50: 30 nM | Enzyme Inhibition Assay |
Note: IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are measures of inhibitor potency. Lower values indicate higher potency. This table provides examples from the literature and the optimal concentration for this compound must be determined experimentally.[14][15][16]
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Typical Incubation Time |
| Cell Viability (e.g., MTT, CCK-8) | 0.01 µM - 100 µM | 24 - 72 hours |
| Clonogenic Survival | 1 µM - 50 µM | 7 - 14 days |
| Cell Migration/Invasion | 10 µM - 100 µM | 12 - 48 hours |
This table provides general guidance. The optimal conditions will depend on the specific cell line and experimental goals.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
-
Prepare a single-cell suspension of your target cells in culture medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Create a serial dilution of the cell suspension.
-
Seed the cells into a 96-well plate at various densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your inhibitor experiment (e.g., 48 hours).
-
Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's protocol.
-
Select a seeding density that results in a sub-confluent monolayer and provides a robust signal within the linear range of the assay.
Protocol 2: Dose-Response Experiment using MTT Assay
-
Seed the optimized number of cells (determined in Protocol 1) into a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to prepare 2X concentrated solutions of the inhibitor.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and wells with medium only (blank).
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: CA IX Signaling Pathway and Inhibition by this compound.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX enhances tumor cell proliferation and tumor progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Imaging of carbonic anhydrase IX with an 111In-labeled dual-motif inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: CA IX-IN-1 (SLC-0111) Toxicity in Animal Models
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals utilizing the carbonic anhydrase IX (CAIX) inhibitor, CA IX-IN-1 (also known as SLC-0111), in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for SLC-0111 derived from preclinical studies. These studies were crucial in establishing the initial safe starting dose for human clinical trials.[1]
Table 1: Repeated-Dose Oral Toxicity of SLC-0111 in Animal Models (28-Day GLP Studies)
| Species | Dose Level | Toxicity Endpoint | Description |
| Rat | 500 mg/kg/day | Severe Toxic Dose in 10% (STD10) | The highest dose tested in a 28-day study, which was determined to cause severe toxicity in 10% of the treated rodents.[1] |
| Dog | 150 mg/kg/day | Highest Non-Severe Toxic Dose (HNSTD) | The highest dose administered in a 28-day study that did not produce severe toxic effects in dogs.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected adverse effects of SLC-0111 in animal models?
Based on non-clinical safety studies that informed human clinical trials, the expected adverse effects are primarily gastrointestinal.[1] In a Phase 1 clinical trial of SLC-0111, the most frequently reported drug-related adverse events in humans were fatigue, nausea, and anorexia, all of which were reversible.[1] It is reasonable to anticipate similar clinical signs in animal models, particularly at higher doses.
Troubleshooting Unexpected Clinical Signs:
-
Observation: Animals appear lethargic, have reduced food intake, or show signs of nausea (e.g., pica in rodents).
-
Possible Cause: These are likely on-target or off-target effects of SLC-0111, consistent with observations from preclinical and clinical studies.
-
Actionable Advice:
-
Ensure the dosing vehicle is not contributing to the adverse effects.
-
Consider reducing the dose level in subsequent cohorts to establish a no-observed-adverse-effect level (NOAEL) for your specific model and experimental conditions.
-
Monitor animal weight and food consumption closely. Provide supportive care, such as palatable, easily digestible food, as per institutional guidelines.
-
If severe or unexpected signs occur, consult with the veterinary staff and consider humane endpoints.
-
Q2: How was the starting dose for the first-in-human clinical trial of SLC-0111 determined from animal studies?
The starting clinical dose of 500 mg was selected based on data from Good Laboratory Practice (GLP) 28-day toxicology studies in rats and dogs.[1] The severe toxic dose in 10% (STD10) of treated rodents (500 mg/kg/day) and the highest non-severe toxic dose (HNSTD) in dogs (150 mg/kg) were used to calculate a safe starting dose for humans, taking into account body surface area conversions.[1]
Q3: Are there any known dose-limiting toxicities (DLTs) for SLC-0111 from animal studies?
While the specific DLTs from the preclinical animal studies are not detailed in the available literature, the Phase 1 human trial, which was informed by these studies, did not establish a maximum tolerated dose (MTD).[1] However, the 2000 mg dose level in humans was poorly tolerated, with a higher incidence of adverse events compared to the 1000 mg dose.[1] This suggests that at higher exposure levels, the frequency and severity of gastrointestinal and other adverse effects increase.
Troubleshooting for Dose Escalation Studies:
-
Observation: A significant increase in the severity or number of adverse events is observed at a higher dose level.
-
Possible Cause: The dose may be approaching or exceeding the maximum tolerated dose in your animal model.
-
Actionable Advice:
-
Carefully review all clinical and pathology data from the lower dose groups.
-
Consider adding intermediate dose groups to better characterize the dose-response relationship for toxicity.
-
Ensure that the formulation and route of administration are not contributing to poor tolerance at higher concentrations.
-
Experimental Protocols
Protocol: 28-Day Repeated-Dose Oral Toxicology Study (General Methodology)
The information available suggests that the 28-day toxicology studies for SLC-0111 were conducted in rats and dogs according to GLP standards.[1] While the full detailed protocol is not publicly available, a general methodology for such a study would be as follows:
-
Animal Species: Sprague-Dawley rats and Beagle dogs are commonly used for these types of studies.
-
Groups: Animals would be divided into multiple groups, including a control group receiving the vehicle only, and at least three dose groups (low, mid, and high) of SLC-0111.
-
Administration: SLC-0111 would be administered orally once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observations for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measured at least weekly.
-
Ophthalmology: Examinations performed before the start and at the end of the study.
-
Clinical Pathology: Blood and urine samples collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
-
Pathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination.
-
Toxicokinetics: Blood samples may be collected at various time points to determine the plasma concentration of SLC-0111 and its metabolites.
Visualizations
Caption: Mechanism of action of this compound (SLC-0111).
Caption: General workflow for a preclinical toxicology study.
References
Technical Support Center: Overcoming Off-Target Effects of Carbonic Anhydrase IX (CA IX) Inhibitors
Disclaimer: The following information is provided for research purposes only. While this guide aims to be a comprehensive resource, it is important to note that a specific inhibitor designated "CA IX-IN-1" is not extensively characterized in the public domain. Therefore, this document utilizes data and protocols from well-studied CA IX inhibitors, such as SLC-0111 and other sulfonamide-based compounds, as illustrative examples. Researchers should always refer to the specific product information for their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using a CA IX inhibitor?
The primary concern with small molecule CA IX inhibitors is their potential to inhibit other carbonic anhydrase isoforms due to the high degree of conservation in the active site across the CA family.[1] The most common off-targets are the highly abundant cytosolic isoforms CA I and CA II, as well as the transmembrane isoform CA XII, which is also upregulated in some tumors.[1][2] Inhibition of these isoforms can lead to undesired physiological effects and confound experimental results.
Q2: How can I assess the selectivity of my CA IX inhibitor?
Selectivity is typically determined by comparing the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of the compound against a panel of recombinant human CA isoforms. A significantly lower Ki or IC50 value for CA IX compared to other isoforms indicates higher selectivity. A common method for determining these values is the stopped-flow CO2 hydratase assay.
Q3: My inhibitor shows potent CA IX inhibition in a biochemical assay but has a weak effect in my cell-based assay. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cellular Permeability: If the inhibitor is not cell-permeable, it will not reach cytosolic off-targets but may also have difficulty reaching CA IX in certain experimental setups, although CA IX's active site is extracellular.
-
Drug Efflux: Cancer cells can actively pump out small molecules, reducing the intracellular and pericellular concentration of the inhibitor.
-
Protein Binding: The inhibitor may bind to other proteins in the cell culture medium or on the cell surface, reducing its effective concentration.
-
Metabolic Inactivation: Cells may metabolize and inactivate the inhibitor.
-
Assay Conditions: The pH, temperature, and presence of other molecules in the cellular environment can differ from the conditions of the biochemical assay, affecting inhibitor potency.
Q4: What are the expected phenotypic effects of specific CA IX inhibition in cancer cells?
Specific inhibition of CA IX in cancer cells, particularly under hypoxic conditions, is expected to:
-
Increase the extracellular pH (reduce acidification).[3]
-
Decrease the intracellular pH.
-
Reduce cell proliferation and clonogenic survival.[4]
-
Inhibit cell migration and invasion.
-
Potentiate the effects of radiation and certain chemotherapies.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50/Ki values between experiments | 1. Reagent instability: Enzyme, substrate, or inhibitor degradation. 2. Pipetting errors. 3. Incorrect buffer pH or temperature. [6] 4. Variable CO2 concentration in buffer. | 1. Prepare fresh solutions for each experiment. Store reagents at their recommended temperatures and avoid repeated freeze-thaw cycles.[7][8] 2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to reduce variability.[7] 3. Ensure the assay buffer is at the correct pH and temperature before starting the experiment. [6][7] 4. Prepare CO2-saturated solutions fresh and keep them on ice to maintain saturation. |
| High background signal in cellular assays | 1. Compound fluorescence: The inhibitor itself may be fluorescent at the assay wavelengths. 2. Non-specific binding of detection reagents. 3. Cellular autofluorescence. | 1. Run a control with the inhibitor alone to measure its intrinsic fluorescence. If significant, consider using a different detection method (e.g., luminescence-based). 2. Include appropriate controls without the primary antibody or detection reagent to assess non-specific binding. 3. Use a plate reader with appropriate filters to minimize autofluorescence. Include a "cells only" control. |
| Low potency in cellular assays compared to biochemical assays | 1. Poor compound solubility or stability in media. 2. Drug efflux by cancer cells. 3. Inhibitor binding to serum proteins in the media. | 1. Check the solubility of your compound in the cell culture medium. You may need to use a solubilizing agent like DMSO (ensure final concentration is not toxic to cells). 2. Consider using an efflux pump inhibitor (e.g., verapamil) as a control to see if it potentiates your inhibitor's effect. 3. Perform assays in serum-free media for a short duration, or reduce the serum concentration, to assess the impact of protein binding. |
| Unexpected cell toxicity | 1. Off-target effects on other essential enzymes or pathways. 2. Solvent toxicity (e.g., high DMSO concentration). 3. Compound degradation into toxic byproducts. | 1. Perform a broader off-target screening panel. Use a structurally related but inactive compound as a negative control. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control. 3. Assess the stability of your compound in your experimental conditions over time. |
Data Presentation
Table 1: Inhibitory Potency (Ki) of Selected Sulfonamide-Based Inhibitors against Human Carbonic Anhydrase Isoforms
| Inhibitor | CA IX (Ki, nM) | CA I (Ki, nM) | CA II (Ki, nM) | CA XII (Ki, nM) | Selectivity (CA II / CA IX) | Selectivity (CA I / CA IX) | Reference |
| SLC-0111 | 25 | 2185 | 19 | 8.8 | 0.76 | 87.4 | [4] |
| Acetazolamide (AAZ) | 24 | 240 | 19 | 8.8 | 0.79 | 10 | [4] |
| Fluorescent Sulfonamide 1 | 24 | - | - | - | - | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes to demonstrate the concept of a selectivity profile.
Experimental Protocols
Stopped-Flow CO2 Hydratase Assay for CA Activity and Inhibition
This method measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Assay Buffer: 20 mM Tris, 100 µM phenol red, pH 8.3[9]
-
Enzyme Solution: Purified recombinant human CA IX (and other isoforms for selectivity profiling) diluted in assay buffer.
-
Substrate Solution: CO2-saturated deionized water (prepare by bubbling CO2 gas through water on ice for at least 30 min).[9]
-
Inhibitor stocks of various concentrations.
Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 25°C).
-
To determine enzyme activity, mix the enzyme solution with the assay buffer in the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator (phenol red at 570 nm) over time. The initial rate of reaction is proportional to the enzyme activity.
-
To determine inhibitor potency (Ki), pre-incubate the enzyme with various concentrations of the inhibitor for a set period before mixing with the substrate.
-
Calculate the initial rates of reaction at each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for CO2.
Measurement of Extracellular pH in Cell Culture
This protocol allows for the assessment of how CA IX inhibition affects the acidification of the extracellular environment of cancer cells.
Materials:
-
pH-sensitive fluorescent dye (e.g., BCECF-AM) or a microplate-based pH meter.
-
Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231).
-
Hypoxia chamber or incubator (e.g., 1% O2).
-
Balanced salt solution (BSS) buffered with a low concentration of bicarbonate.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Induce CA IX expression by placing the cells in a hypoxic chamber for 24-48 hours.
-
Wash the cells with BSS and then incubate them with BSS containing the CA IX inhibitor at various concentrations.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
-
Measure the extracellular pH at various time points using a plate reader (for fluorescent dyes) or a micro-pH meter.
-
Compare the pH of the medium in inhibitor-treated wells to vehicle-treated control wells. A successful CA IX inhibitor should lead to an increase in the extracellular pH (less acidification).
Mandatory Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in the hypoxic tumor microenvironment.
Experimental Workflow for Validating CA IX Inhibitor Specificity
Caption: Experimental workflow for validating the specificity and efficacy of a CA IX inhibitor.
Logical Relationship for Troubleshooting Cellular vs. Biochemical Potency
Caption: A logical troubleshooting guide for discrepancies between biochemical and cellular assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificbio.com [scientificbio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: CA IX-IN-1 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the carbonic anhydrase IX inhibitor, CA IX-IN-1, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My long-term experiment with this compound is showing inconsistent results over time. Could this be a stability issue?
A1: Yes, inconsistent results in long-term experiments are a common indicator of compound instability. This compound, a ureido-substituted benzenesulfonamide, may be susceptible to degradation over time, especially when exposed to certain conditions for extended periods. This can lead to a decrease in the effective concentration of the active inhibitor, resulting in variable experimental outcomes. Factors such as storage conditions, solvent, pH, and temperature can all influence the stability of the compound.
Q2: How should I prepare and store my stock solutions of this compound to maximize stability?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in tightly sealed, amber vials to protect from light and moisture. For working solutions, freshly dilute the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. Do not store working solutions for extended periods.
Q3: What are the potential degradation pathways for this compound?
A3: As a ureido-substituted benzenesulfonamide, this compound may undergo hydrolysis of the ureido linkage, particularly under acidic or basic conditions, which could lead to the formation of the corresponding aniline and sulfonamide derivatives. The sulfonamide group itself can also be susceptible to degradation. One study on a topical carbonic anhydrase inhibitor with a benzothiazole sulfonamide structure identified a degradation product where the -SO2NH2 group was substituted by a hydroxyl group.[2] The specific degradation pathway for this compound has not been extensively reported in the literature, but these general pathways for related compounds are important to consider.
Q4: I suspect my this compound has degraded. How can I test its activity?
A4: To verify the activity of your this compound, you can perform a functional assay. A common method is to measure its ability to inhibit the catalytic activity of recombinant human carbonic anhydrase IX in a cell-free system. This can be done using a CO2 hydration assay.[3] Comparing the inhibitory activity of your stored compound to a freshly prepared solution or a new batch of the inhibitor will help determine if degradation has occurred. Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your compound over time.
Q5: Are there any visual indicators of this compound degradation?
A5: Visual inspection of your stock solution may provide some clues. Precipitation, color change, or the appearance of cloudiness in a previously clear solution can indicate insolubility or degradation. However, the absence of these visual cues does not guarantee compound stability, as degradation can occur without any visible changes. Therefore, functional or analytical verification is always recommended for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased inhibitory effect over time in a continuous cell culture experiment. | Degradation of this compound in the cell culture medium. | Replenish the cell culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. |
| High variability between replicate wells in a multi-day plate-based assay. | Uneven degradation of the compound across the plate, possibly due to temperature or evaporation gradients. | Ensure consistent incubation conditions across the entire plate. Use sealed plates or plate sealers to minimize evaporation. Prepare a master mix of the treatment medium to ensure uniform concentration in all wells. |
| Complete loss of activity after storing a working solution at 4°C for a week. | Instability of this compound in aqueous solutions at 4°C. | Always prepare fresh working solutions from a frozen DMSO stock immediately before use. Avoid storing working solutions in aqueous buffers or media. |
| Precipitate forms in the cell culture medium upon addition of the this compound stock solution. | Poor solubility of this compound at the desired working concentration. | Ensure the final DMSO concentration in the medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and improve solubility. Pre-warm the medium before adding the DMSO stock and mix thoroughly. If precipitation persists, consider lowering the working concentration. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general stability observations for related sulfonamide compounds to provide a baseline for experimental design.
| Compound Class | Storage Condition | Timeframe | Observed Degradation | Reference |
| Sulfamethazine in meat | Frozen (-20°C) | 15 months | ~50% decrease in concentration | |
| Spiked sulfonamides in bovine muscle | Frozen (-20°C) | 3 months | ~35% decrease in concentration | |
| Spiked sulfonamides in porcine muscle | Frozen (-20°C) | 3 months | ~55% decrease in concentration | |
| 6-hydroxyethoxy-2-benzothiazole sulfonamide | Aqueous solution, pH 4-5.5 | (Extrapolated from high temp) | Most stable pH range | [2] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or experimental buffer. c. Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down. d. Use the working solution immediately after preparation. Do not store for later use.
Protocol: Long-Term Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in cell culture medium over an extended period at 37°C.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
CO2 incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
-
Recombinant human Carbonic Anhydrase IX
-
CO2 hydration assay kit
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound at the desired experimental concentration (e.g., 10 µM) in complete cell culture medium. b. Prepare a control sample of the same medium with an equivalent volume of DMSO. c. Aliquot the this compound solution and the control solution into sterile conical tubes for each time point to be tested (e.g., 0, 24, 48, 72, 96 hours).
-
Incubation: a. Place the tubes in a CO2 incubator at 37°C.
-
Sample Collection and Analysis: a. At each designated time point, remove one aliquot of the this compound solution and one aliquot of the control solution from the incubator. b. Immediately analyze the samples using the following methods: i. HPLC Analysis:
- Inject a portion of the sample into an HPLC system equipped with a suitable C18 column.
- Use a mobile phase gradient appropriate for separating this compound from potential degradation products.
- Quantify the peak area of this compound at each time point and compare it to the t=0 sample to determine the percentage of compound remaining. ii. Functional Assay (CO2 Hydration Assay):
- Use the collected samples to determine the IC50 value for the inhibition of recombinant human CA IX.
- A significant increase in the IC50 value over time indicates a loss of inhibitory activity due to degradation.
Visualizations
Caption: Signaling pathway of CA IX under hypoxia and its inhibition by this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CA IX-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CAIX) inhibitor, CA IX-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Why am I not observing significant tumor growth inhibition with this compound treatment?
Several factors can contribute to a lack of efficacy in vivo. Consider the following troubleshooting steps:
-
Confirm CAIX Expression in Your Tumor Model: this compound is a targeted inhibitor, and its efficacy is dependent on the expression of Carbonic Anhydrase IX (CAIX) in the tumor cells.[1][2] CAIX expression is often induced by hypoxia.[1][3]
-
Verification: Confirm CAIX expression in your tumor model (xenografts or syngeneic models) via immunohistochemistry (IHC), Western blot, or ELISA.[4] It's important to assess CAIX levels in tumors grown in vivo, as expression can differ from in vitro cell cultures.
-
-
Ensure Sufficient Tumor Hypoxia: Since CAIX expression is primarily regulated by hypoxia-inducible factor 1 (HIF-1), insufficient tumor hypoxia can lead to low CAIX levels and consequently, poor inhibitor efficacy.[1][3][5]
-
Optimize Dosing and Administration Route: Suboptimal dosing or an inappropriate administration route can lead to insufficient drug concentration at the tumor site.
-
Actionable Advice: Refer to preclinical studies for guidance on effective dose ranges and administration routes (e.g., intravenous).[8] Conduct a dose-response study to determine the optimal dose for your specific model.
-
-
Consider Combination Therapy: The therapeutic effect of CAIX inhibitors can be significantly enhanced when used in combination with other treatments.
-
Examples:
-
Radiotherapy: CAIX inhibition can improve the efficacy of tumor irradiation.[8]
-
Chemotherapy: Combination with agents like temozolomide or doxorubicin has shown synergistic effects.[9][10][11]
-
Anti-angiogenic therapy: CAIX knockdown enhances the effects of bevacizumab.[12][13][14]
-
Immune checkpoint inhibitors: Targeting CAIX can enhance the response to immune-checkpoint blockade.[15][16]
-
-
-
Upregulation of Other CA Isoforms: Knockdown of CAIX has been shown to sometimes upregulate other carbonic anhydrase isoforms, such as CAXII, which could potentially compensate for the loss of CAIX function and contribute to resistance.[12][13][14]
How can I assess the pharmacodynamics of this compound in my in vivo model?
To determine if this compound is reaching its target and exerting its intended biological effect, consider the following pharmacodynamic assessments:
-
Intratumoral pH Measurement: A primary function of CAIX is to regulate pH.[17][18] Successful inhibition of CAIX should lead to a decrease in extracellular pH and an increase in intracellular pH.[2][9]
-
Methodology: Utilize pH-sensitive probes or microelectrodes to measure pH changes within the tumor microenvironment.
-
-
Assessment of Apoptosis and Proliferation: Inhibition of CAIX has been shown to induce apoptosis and reduce proliferation in cancer cells.[1][8]
-
Techniques: Perform TUNEL staining or Ki-67 immunohistochemistry on tumor sections to evaluate apoptosis and proliferation, respectively.
-
-
Metabolic Analysis: CAIX inhibition can shift tumor metabolism.[9]
-
Approach: Use techniques like extracellular flux analysis on cells isolated from treated tumors to assess changes in glycolysis and mitochondrial respiration.[16]
-
What are the potential off-target effects of this compound and how can they be minimized?
While this compound is designed to be selective for CAIX, potential off-target effects on other carbonic anhydrase isoforms (e.g., CAI, CAII) should be considered, as these isoforms are present in normal tissues.[9]
-
Achieving Selectivity: The development of CAIX inhibitors has focused on achieving high selectivity for CAIX over other isoforms to minimize side effects.[17] SLC-0111, a well-studied CAIX inhibitor, is noted for its selectivity.[9]
-
Monitoring for Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or organ-specific abnormalities.
-
Formulation Strategies: Advanced drug delivery systems, such as liposomal formulations, can be employed to improve tumor-specific targeting and reduce systemic exposure, thereby minimizing off-target effects.[11]
Quantitative Data Summary
Table 1: In Vivo Efficacy of CAIX Inhibitors in Preclinical Models
| Tumor Model | Inhibitor | Treatment Regimen | Outcome | Reference |
| HT-29 (Colon Carcinoma) | Indanesulfonamide (11c) | Intravenous (1x/day; 5 days) + Irradiation (10 Gy) | Reduced tumor growth, increased apoptosis | [8] |
| Glioblastoma PDX (D456, 1016) | SLC-0111 | Monotherapy or combination with Temozolomide | Significantly decreased tumor growth, combination was superior | [9] |
| HT-29 & U87 (Glioblastoma) | CAIX Knockdown | Combination with Bevacizumab | Enhanced effect of bevacizumab, reduced tumor growth rate | [12][13][14] |
| MDA-MB-231 (Breast Cancer) | Ureido Sulfonamides | Not specified | Significant decrease in lung metastases | [1] |
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture human cancer cells (e.g., HT-29, U87) in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank or mammary fat pad of the mice.[16]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Measure tumor volume regularly using calipers (Volume = 1/6 × π × Length × Width × Height).[14]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer this compound and/or combination therapies via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.
-
Endpoint: Continue treatment and monitor tumor growth until a predefined endpoint is reached (e.g., maximum tumor volume or signs of morbidity).
-
Tissue Collection: At the end of the study, euthanize the mice and harvest tumors for downstream analysis (e.g., IHC, Western blot).
Visualizations
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo imaging and quantification of carbonic anhydrase IX expression as an endogenous biomarker of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 18. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Novel Carbonic Anhydrase IX (CA IX) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of novel Carbonic Anhydrase IX (CA IX) inhibitors, such as CA IX-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it crucial for my CA IX inhibitor?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered CA IX inhibitor to be effective, it must be absorbed from the gastrointestinal tract and enter the bloodstream to reach the tumor microenvironment where CA IX is overexpressed. Low bioavailability can lead to suboptimal therapeutic concentrations at the target site, resulting in reduced efficacy.
Q2: What are the common causes of low oral bioavailability for small molecule inhibitors like this compound?
A2: The most common causes of low oral bioavailability for poorly soluble drugs include:
-
Poor aqueous solubility: The drug does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low dissolution rate: The speed at which the drug dissolves is too slow.
-
High first-pass metabolism: The drug is extensively metabolized in the liver before it can reach systemic circulation.
-
Poor membrane permeability: The drug cannot efficiently cross the intestinal wall.
-
Efflux by transporters: The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: How does the tumor microenvironment influence the action of CA IX inhibitors?
A3: Carbonic Anhydrase IX is a key enzyme in regulating pH in the hypoxic tumor microenvironment.[1][2][3] It helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor growth and metastasis.[3][4] An effective CA IX inhibitor must reach this specific microenvironment to exert its therapeutic effect.
Troubleshooting Guide: Improving Bioavailability of this compound
Issue: My CA IX inhibitor shows potent in vitro activity but poor efficacy in vivo. What could be the problem?
Answer: This discrepancy is often due to poor oral bioavailability. Here are several strategies to investigate and address this issue:
Characterize Physicochemical Properties
Before attempting to improve bioavailability, it is essential to understand the physicochemical properties of your CA IX inhibitor.
| Parameter | Importance |
| Aqueous Solubility | Determines the maximum concentration of the drug that can be dissolved. |
| LogP / LogD | Indicates the lipophilicity of the compound, which affects its permeability. |
| pKa | Determines the ionization state of the drug at different pH values in the GI tract. |
| Crystal Form | Different polymorphs can have different solubility and dissolution rates. |
Formulation Strategies to Enhance Solubility and Dissolution
Several formulation approaches can be employed to improve the solubility and dissolution rate of your inhibitor.[5][6][7][8][9]
| Strategy | Description | Advantages | Disadvantages |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution. | Simple and widely used technique. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state. | Can significantly increase solubility and dissolution. | Potential for recrystallization during storage, leading to decreased solubility. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin cavity to form a soluble complex. | Can significantly enhance solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, or co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). | Can improve solubility and take advantage of lipid absorption pathways. | Can be complex to formulate and may have stability issues. |
| Salt Formation | Converting the drug into a salt form with higher aqueous solubility. | A well-established and effective method for ionizable drugs. | Not applicable to neutral compounds; the salt may convert back to the free form in the GI tract. |
Experimental Protocols
Protocol: Preparation and Evaluation of a CA IX Inhibitor-Cyclodextrin Complex
This protocol describes the preparation of a complex of a hypothetical CA IX inhibitor with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
CA IX Inhibitor (e.g., this compound)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filters
-
HPLC system for analysis
Methodology:
-
Phase Solubility Study:
-
Prepare supersaturated solutions of the CA IX inhibitor in aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0-20% w/v).
-
Shake the solutions at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
Filter the solutions using a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved inhibitor in each solution by HPLC.
-
Plot the inhibitor concentration against the HP-β-CD concentration to determine the complexation efficiency.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Create a paste by mixing the CA IX inhibitor and HP-β-CD in a 1:2 molar ratio with a small amount of a water-ethanol (50:50 v/v) mixture.
-
Knead the paste for 60 minutes.
-
Dry the resulting product in an oven at 40°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
In Vitro Dissolution Study:
-
Perform dissolution studies on both the pure inhibitor and the prepared complex.
-
Use a USP dissolution apparatus (e.g., paddle method) with 900 mL of PBS (pH 7.4) at 37°C as the dissolution medium.
-
Add a quantity of the pure inhibitor or the complex equivalent to a specific dose of the inhibitor to the dissolution medium.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).
-
Analyze the concentration of the dissolved inhibitor in each sample by HPLC.
-
Plot the percentage of drug dissolved against time to compare the dissolution profiles.
-
Visualizations
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for improving the bioavailability of a drug candidate.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. scispace.com [scispace.com]
CA IX-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage of the carbonic anhydrase IX inhibitor, CA IX-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 12g in some literature) is a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a transmembrane enzyme overexpressed in many types of solid tumors.[1][2] CA IX plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.[3] this compound is a carbohydrate-based sulfonamide derivative that inhibits the catalytic activity of CA IX.[1][2] By inhibiting CA IX, this compound can disrupt pH regulation in cancer cells, leading to antitumor effects.[4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid, protected from light and moisture. The recommended storage temperature and solvent for stock solutions should be obtained from the Certificate of Analysis (CoA) provided by the supplier.[4] While specific long-term stability data is not extensively published, general guidelines for sulfonamide-containing small molecules suggest that storage at -20°C or -80°C in a desiccated environment is preferable for long-term preservation.
Q3: How should I prepare stock solutions of this compound?
It is recommended to use anhydrous solvents such as DMSO or DMF to prepare stock solutions. The choice of solvent should be guided by the experimental requirements and the information provided in the product's technical datasheet. For aqueous experiments, further dilution of the DMSO or DMF stock solution into the aqueous buffer is recommended. It is important to avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in published literature, its chemical structure as a carbohydrate-based sulfonamide suggests potential areas of instability. The glycosidic bond could be susceptible to hydrolysis under strong acidic conditions. The sulfonamide group can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures. It is also advisable to protect the compound from excessive light exposure to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh stock solutions from solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. 3. Perform a stability check of your stock solution using an appropriate analytical method like HPLC. |
| Inaccurate concentration of the stock solution. | 1. Ensure the solid compound was accurately weighed and completely dissolved. 2. Verify the calibration of your balance. 3. Consider performing a concentration determination of your stock solution using a validated analytical method. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept to a minimum (typically <1%) and is consistent across all experiments. 2. Prepare fresh dilutions from the stock solution immediately before use. 3. Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with the assay. |
| Variability between experimental replicates | Inconsistent handling of this compound solutions. | 1. Ensure thorough mixing of stock solutions and dilutions before use. 2. Use calibrated pipettes for accurate liquid handling. 3. Prepare a master mix of the final compound dilution to add to all relevant wells or tubes to minimize pipetting variability. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₈S | [4] |
| Molecular Weight | 430.43 g/mol | [4] |
| IC₅₀ against hCA IX | 7 nM | [1][2] |
| IC₅₀ against hCA I | 4 µM | [4] |
| IC₅₀ against hCA II | 18 nM | [4] |
Table 2: Recommended Conditions for User-Defined Stability Assessment of this compound
| Condition | Temperature | Humidity | Duration | Analytical Method |
| Long-term | 2-8°C or -20°C | Controlled | Ongoing | HPLC, LC-MS |
| Accelerated | 40°C | 75% RH | 6 months | HPLC, LC-MS |
| Forced Degradation | Varies (e.g., 60°C) | N/A | Varies | HPLC, LC-MS |
| Photostability | Ambient | N/A | Varies | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general protocol and should be optimized for your specific instrument and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (a wavelength around the absorbance maximum of the aromatic rings would be a good starting point).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a fresh standard of this compound at a known concentration. b. Dilute the stability samples to the same concentration as the standard. c. Inject the standard and samples onto the HPLC system. d. Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Visualizations
Caption: Role of CA IX in the tumor microenvironment and the inhibitory action of this compound.
Caption: A general experimental workflow for investigating the stability of this compound.
References
Technical Support Center: Troubleshooting CA IX-IN-1 Efficacy
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Carbonic Anhydrase IX (CA IX) inhibitor, CA IX-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported efficacy?
This compound (also referred to as compound 12g in some literature) is a potent and selective inhibitor of human Carbonic Anhydrase IX (hCA IX). It has demonstrated antitumor activity in various cancer cell lines. For instance, it has shown cytotoxic effects against HT-29 colon carcinoma and MDA-MB-231 breast cancer cells[1].
Troubleshooting Guide: Low Efficacy of this compound
Experiencing lower than expected efficacy with this compound in your experimental model can be attributed to several factors, ranging from experimental setup to the intrinsic biology of your model system. This guide will walk you through potential causes and solutions.
1. Is Your Model System Appropriate?
The efficacy of a CA IX inhibitor is intrinsically linked to the expression and activity of the CA IX enzyme in your model.
-
Question: Is CA IX expressed in your cell line or tumor model?
-
Troubleshooting:
-
Verify CA IX Expression: Confirm CA IX protein expression levels in your specific cell line or tumor model via Western blot, immunohistochemistry (IHC), or flow cytometry. CA IX expression is often heterogeneous and can vary significantly between different cancer types and even within the same tumor.
-
Induce Hypoxia: CA IX is a hypoxia-inducible gene[2][3][4]. If you are working with cell lines in normoxic conditions (standard atmospheric oxygen), CA IX expression may be low or absent. Consider culturing your cells under hypoxic conditions (e.g., 1% O2) for at least 16-24 hours to induce CA IX expression before and during treatment with this compound.
-
-
2. Are Your Experimental Conditions Optimal?
The setup of your experiment can significantly impact the observed efficacy of the inhibitor.
-
Question: Are the concentration and incubation time of this compound appropriate?
-
Troubleshooting:
-
Concentration Optimization: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. The reported IC50 values for cytotoxicity can vary between cell lines (e.g., 32 µM for HT-29 and 31 µM for MDA-MB-231 after 72 hours)[1].
-
Incubation Time: Ensure a sufficient incubation period. Some studies report efficacy after 48 to 72 hours of treatment[1][5].
-
-
-
Question: Is the pH of your culture medium affecting the experiment?
-
Troubleshooting:
-
Monitor Extracellular pH: The primary function of CA IX is to regulate pH. The acidic tumor microenvironment can influence both CA IX expression and the efficacy of some pH-dependent drugs[6]. While CA IX itself is active at low pH[7][8], extreme pH values in your culture medium could affect cell health and inhibitor stability.
-
-
3. Could Other Biological Factors Be at Play?
The complex biology of cancer cells and the tumor microenvironment can present additional challenges.
-
Question: Are there other CA isoforms present that could compensate for CA IX inhibition?
-
Troubleshooting:
-
Assess Other CA Isoforms: While this compound is selective, high expression of other carbonic anhydrase isoforms, such as CA XII, could potentially play a compensatory role in pH regulation in some cancer models.
-
-
-
Question: Could the inhibitor be subject to cellular efflux or degradation?
-
Troubleshooting:
-
Consider Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) in your cancer cells could lead to the efflux of the inhibitor, reducing its intracellular concentration and efficacy.
-
Inhibitor Stability: While generally stable, ensure the inhibitor has not degraded due to improper storage or handling.
-
-
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic concentrations of various CA IX inhibitors across different cancer cell lines to provide a comparative reference for your experiments.
| Inhibitor Name | Cell Line | Condition | IC50 (Cytotoxicity) | Ki or IC50 (Enzyme Inhibition) | Reference |
| This compound | HT-29 (Colon) | Normoxia | 32 µM (72h) | 7 nM (hCA IX) | [1] |
| This compound | MDA-MB-231 (Breast) | Normoxia | 31 µM (72h) | [1] | |
| SLC-0111 | HT-29 (Colon) | Hypoxia | 653 µM | [9] | |
| SLC-0111 | SKOV-3 (Ovarian) | Hypoxia | 796 µM | [9] | |
| SLC-0111 | MDA-MB-231 (Breast) | Hypoxia | >800 µM | [9] | |
| U-NO2 | UFH-001 (Breast) | Normoxia | ~25 µM (96h) | [10] | |
| Compound E | HeLa (Cervical) | Normoxia | 20.1 µM | [5] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Induction of Hypoxia (if applicable):
-
Move the plate to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours to induce CA IX expression.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using appropriate software.
-
Visualizations
CA IX Signaling and Regulation
Caption: Regulation and function of Carbonic Anhydrase IX in the tumor microenvironment.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A step-by-step workflow to troubleshoot low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic Anhydrase IX Polyclonal Antibody (PA1-16592) [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Technical Support Center: Optimizing CA IX-IN-1 Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CA IX-IN-1, a dual inhibitor of carbonic anhydrase IX (CA IX) and epidermal growth factor receptor (EGFR). The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experiments, with a specific focus on the critical role of pH in achieving optimal inhibitor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a dual inhibitor, targeting both Carbonic Anhydrase IX (CA IX) and Epidermal Growth Factor Receptor (EGFR).[1] Its inhibitory action against CA IX disrupts pH regulation in tumor cells, which is crucial for their survival in the typically acidic tumor microenvironment.[2] By inhibiting EGFR, it interferes with signaling pathways that promote cancer cell proliferation and survival. The dual-inhibition is a promising strategy in cancer research.[1]
Q2: What is the optimal pH for CA IX activity?
A2: The catalytic domain of human Carbonic Anhydrase IX (hCA IX) is notably stable and active over a broad pH range, typically from pH 3.0 to 8.0 .[3] This adaptation allows the enzyme to function effectively in the acidic extracellular environment of solid tumors.[3] Some studies suggest the pKa optimum of CA IX is around 6.5.
Q3: How does pH affect the activity of this compound?
A3: The optimal pH for this compound activity is not explicitly documented in publicly available literature. However, the activity of small molecule inhibitors can be significantly influenced by pH due to its effect on:
-
Inhibitor Solubility: The solubility of a compound can be pH-dependent. Poor solubility can lead to compound precipitation in your assay, resulting in inaccurate measurements of inhibitory activity.
-
Inhibitor Ionization State: The charge of an inhibitor can change with pH, which may affect its ability to bind to the active site of the enzyme.
-
Enzyme Conformation: While CA IX is stable across a wide pH range, extreme pH values can still alter the enzyme's conformation and affect inhibitor binding.
It is recommended to perform initial experiments to determine the optimal pH for this compound in your specific assay conditions, starting within the known active range of the CA IX enzyme (pH 6.5-7.5).
Q4: What are the reported IC50 values for this compound?
A4: The following table summarizes the reported inhibitory concentrations for a compound identified as EGFR/CA-IX-IN-1.
| Target | IC50 | Cell Line |
| EGFR | 5.92 nM | - |
| CA IX | 63 nM | - |
| Breast Cancer Cells | 5.78 µM | MDA-MB-231 |
| Breast Cancer Cells | 8.05 µM | MCF-7 |
| Table 1: Reported IC50 values for EGFR/CA-IX-IN-1. [1] |
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your assay buffer. It should be within the optimal range for CA IX activity (pH 6.5-7.5). Consider performing a pH titration experiment to find the optimal pH for this compound. |
| Inhibitor Precipitation | Visually inspect your assay wells for any signs of precipitation. Determine the kinetic solubility of this compound in your assay buffer at different pH values.[4][5][6] |
| Incorrect Inhibitor Concentration | Confirm the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Inactive Inhibitor | Ensure proper storage of the inhibitor as recommended by the supplier. If possible, verify the integrity of the compound using analytical methods like HPLC or mass spectrometry. |
| Inactive Enzyme | Test the activity of your CA IX enzyme using a known substrate (e.g., 4-nitrophenyl acetate) and, if available, a known inhibitor (e.g., acetazolamide) as a positive control. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Prepare fresh buffer for each experiment and verify the pH before use. Ensure thorough mixing of all assay components. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips. |
| Cell-Based Assay Variability | Ensure consistent cell seeding density and passage number. Monitor cell health and morphology throughout the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity (In Vitro Enzyme Assay)
This protocol describes a general method to determine the optimal pH for the inhibitory activity of this compound against purified CA IX enzyme.
Materials:
-
Purified recombinant human CA IX
-
This compound
-
4-Nitrophenyl acetate (NPA) - Substrate
-
A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 348 nm
Methodology:
-
Buffer Preparation: Prepare a set of assay buffers with varying pH values (e.g., in 0.5 pH unit increments from 5.5 to 8.5).
-
Enzyme and Inhibitor Preparation: Dilute the purified CA IX enzyme and this compound to the desired concentrations in each of the prepared assay buffers.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
CA IX enzyme
-
This compound (or vehicle control, e.g., DMSO)
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (NPA) to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 348 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
Data Analysis: Calculate the initial reaction velocity for each condition. Plot the percentage of inhibition by this compound against the pH of the assay buffer. The pH at which the highest inhibition is observed is the optimal pH for the inhibitor's activity under these conditions.
Protocol 2: Assessing the Effect of pH on this compound in a Cell-Based Assay
This protocol outlines a method to evaluate how pH influences the efficacy of this compound in a cancer cell line that overexpresses CA IX.
Materials:
-
CA IX-positive cancer cell line (e.g., HeLa, HT-29)
-
This compound
-
Cell culture medium with and without bicarbonate
-
Buffers to adjust extracellular pH (e.g., MES, HEPES)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
pH-sensitive fluorescent dye for intracellular pH measurement (e.g., BCECF-AM)
Methodology:
-
Cell Seeding: Seed the CA IX-positive cells in 96-well plates and allow them to adhere overnight.
-
pH-Adjusted Media: Prepare cell culture media with different pH values (e.g., 6.5, 7.0, 7.4). For experiments in bicarbonate-free media, supplement with HEPES to maintain the desired pH.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound in the pH-adjusted media. Include a vehicle control for each pH condition.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
Intracellular pH Measurement (Optional): In a parallel experiment, load the cells with a pH-sensitive dye and measure the intracellular pH after treatment with this compound at different extracellular pH values.
-
Data Analysis: Determine the IC50 of this compound at each extracellular pH. A lower IC50 value indicates higher inhibitor potency.
Visualizations
Caption: Signaling pathway of CA IX induction under hypoxia and the point of intervention for this compound.
Caption: Experimental workflow for determining the optimal pH for this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
minimizing CA IX-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the precipitation of CA IX-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is a small molecule inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane protein overexpressed in many cancers that contributes to the acidification of the tumor microenvironment[1][2][3]. Like many small molecule inhibitors, this compound can be hydrophobic, leading to poor aqueous solubility[4][5][6]. When a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, it can precipitate out of solution[7][8]. This precipitation reduces the effective concentration of the inhibitor available to the cells, leading to inaccurate and unreliable experimental results[9].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of many organic small molecule inhibitors[7]. It is crucial to use a fresh, anhydrous grade of DMSO, as any moisture can accelerate the degradation or reduce the solubility of the compound[7].
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: The key is to avoid a sudden and large decrease in the solvent concentration when diluting your concentrated stock. Instead of directly adding the highly concentrated DMSO stock to your aqueous medium, it is best to perform serial dilutions in DMSO first to create an intermediate stock. Then, add the final diluted sample to your buffer or incubation medium[7]. Most cells can tolerate a final DMSO concentration of up to 0.1%, so it is important to calculate your dilutions accordingly[7][10]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments[7].
Q4: Can components of the cell culture medium affect the solubility of this compound?
A4: Yes, components of the cell culture medium, particularly serum, can impact the solubility and availability of small molecule inhibitors. Serum proteins can bind to small molecules, which can either help to keep them in solution or reduce their free, active concentration[9][10]. The specific salt and nutrient composition of the basal medium can also influence compound solubility. It is advisable to test the solubility of this compound in your specific cell culture medium, both with and without serum.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation during cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate (crystals, cloudiness) immediately upon adding this compound to the medium. | The compound has "crashed out" of solution due to a rapid change in solvent polarity. | - Prepare a more dilute intermediate stock of this compound in DMSO before adding it to the aqueous medium[7].- Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally below 0.1%[10].- Add the this compound stock solution to the medium while gently vortexing or swirling to promote rapid mixing. |
| Precipitate forms over time during incubation. | The compound has limited stability or solubility at the working concentration and incubation temperature (37°C). | - Decrease the final concentration of this compound in your experiment, if possible.- Consider using a solubilizing agent like a cyclodextrin, though this may alter the effective concentration of the free compound[11].- If the experimental design allows, refresh the medium with freshly prepared this compound periodically during long-term incubations. |
| Inconsistent experimental results at the same nominal concentration of this compound. | Precipitation is occurring to varying degrees between experiments, leading to inconsistent effective concentrations. | - Standardize the protocol for preparing the working solution of this compound, including the dilution steps and mixing procedure.- Before adding to cells, visually inspect the prepared medium under a microscope for any signs of precipitation[12].- If precipitation is suspected, you can try to gently sonicate the solution to help dissolve the compound, but be cautious as this can also degrade some compounds[12]. |
| No observable effect of this compound, even at high concentrations. | The actual concentration of soluble compound is much lower than the nominal concentration due to precipitation. | - Confirm the solubility of this compound in your specific cell culture medium. You can do this by preparing a dilution series and visually inspecting for precipitation.- Review your stock solution preparation and dilution method to ensure it is optimized to maintain solubility.- Consider that the compound may be binding to serum proteins or the plastic of the culture vessel, reducing its bioavailability[9]. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
Prepare an Intermediate Dilution Series: Create a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO. For example, you might prepare 1 mM and 100 µM stocks.
-
Prepare the Final Working Solution: Based on your desired final concentration in the cell culture medium, calculate the volume of the appropriate intermediate stock to add. The goal is to keep the final DMSO concentration in the medium below 0.1%.
-
Example: To achieve a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM stock or 10 µL of the 1 mM stock. Adding 10 µL of the 1 mM stock to 10 mL of medium will result in a final DMSO concentration of 0.1%.
-
-
Addition to Medium: Slowly add the calculated volume of the intermediate stock solution to the pre-warmed cell culture medium while gently swirling the medium. Do not add the medium to the concentrated inhibitor.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.selleckchem.com [file.selleckchem.com]
dealing with batch-to-batch variability of CA IX-IN-1
Welcome to the technical support center for CA IX-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help address challenges related to batch-to-batch variability and other common issues.
Troubleshooting Guide
Question 1: We are observing significant variations in the IC50 value of this compound between different batches. What are the potential causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability in the potency (IC50) of a small molecule inhibitor like this compound is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:
Potential Causes:
-
Purity of the Compound: The most common cause of variability is differences in the purity of the inhibitor between batches. Even small amounts of highly potent impurities can significantly alter the apparent IC50.[1]
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate concentration in your assay, resulting in a variable IC50.
-
Compound Stability: Degradation of the compound due to improper storage or handling can reduce its effective concentration and potency.
-
Assay Conditions: Variations in experimental parameters such as enzyme concentration, substrate concentration, incubation time, and buffer conditions can all influence the measured IC50.[2]
Troubleshooting Steps:
-
Verify Compound Quality:
-
Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch of this compound. Key parameters to check include:
-
Purity (by HPLC): Should ideally be >98%.
-
Identity (by ¹H-NMR and MS): Confirms the correct chemical structure.
-
Residual Solvents and Water Content: These can affect the accurate weighing of the compound.
-
-
Independent Quality Control (QC): If significant discrepancies persist, consider performing in-house QC checks such as HPLC or LC-MS to verify the purity and integrity of each batch.
-
-
Ensure Complete Solubilization:
-
Recommended Solvent: this compound is typically soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
-
Working Solutions: When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
Standardize Assay Protocol:
-
Consistent Parameters: Use the same protocol, reagents, and instrument settings for all experiments.
-
Control Compound: Include a well-characterized standard CA IX inhibitor with a known, stable IC50 in your assays to monitor for variability in the assay itself.
-
Enzyme and Substrate Concentrations: Use concentrations of recombinant CA IX and substrate that are appropriate for the assay and keep them consistent across all experiments.
-
-
Proper Storage and Handling:
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.
-
Below is a troubleshooting workflow to address batch-to-batch variability:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10 mM). The solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What are the typical IC50 values for this compound?
A: The inhibitory potency of this compound can vary depending on the assay conditions. However, reported values indicate high potency against human carbonic anhydrase IX (hCA IX).
| Target | Reported IC50 |
| hCA IX | 7 nM[3] |
| hCA II | 18 nM[3] |
| hCA I | 4 µM[3] |
Note: These values should be used as a reference. It is recommended to determine the IC50 in your specific experimental setup.
Q3: What cell lines are suitable for testing the effects of this compound?
A: Cell lines that endogenously express high levels of CA IX, particularly under hypoxic conditions, are suitable. Examples include:
-
HT-29 (colon carcinoma)[3]
-
MDA-MB-231 (breast cancer)[3]
-
HeLa (cervical cancer)
-
SK-RC-52 (renal cell carcinoma)[1]
It is crucial to confirm CA IX expression in your chosen cell line by Western blot or flow cytometry, especially after inducing hypoxia (e.g., 1% O₂ for 16-24 hours).
Q4: How does hypoxia affect CA IX expression and the action of this compound?
A: Hypoxia is a strong inducer of CA IX expression through the HIF-1α pathway. Therefore, the inhibitory effects of this compound are often more pronounced in cancer cells cultured under hypoxic conditions. When designing your experiments, it's important to include both normoxic and hypoxic conditions to fully characterize the inhibitor's effects.
The signaling pathway for hypoxia-induced CA IX expression is illustrated below:
Experimental Protocols
Protocol 1: In Vitro CA IX Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of this compound by measuring the esterase activity of recombinant human CA IX.
Materials:
-
Recombinant human CA IX (e.g., from R&D Systems or similar)
-
This compound
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Prepare Enzyme and Substrate:
-
Dilute recombinant human CA IX to the recommended concentration (e.g., 20 ng/µL) in Assay Buffer.
-
Prepare a 2 mM solution of p-NPA in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 50 µL of the diluted recombinant CA IX to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the 2 mM p-NPA solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Assay for this compound Activity
This protocol outlines a method to assess the cytotoxic effects of this compound on a CA IX-expressing cancer cell line (e.g., HT-29) under normoxic and hypoxic conditions.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Hypoxia chamber or incubator (1% O₂)
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Hypoxia (for hypoxic condition plates):
-
The following day, place one set of plates in a hypoxia chamber (1% O₂) for 16-24 hours to induce CA IX expression. Keep a parallel set of plates under normoxic conditions (21% O₂).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Return the plates to their respective normoxic or hypoxic conditions and incubate for 48-72 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both normoxic and hypoxic conditions by fitting the data to a dose-response curve.
-
A general workflow for a cell-based assay is depicted below:
References
- 1. Imaging of carbonic anhydrase IX with an 111In-labeled dual-motif inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting CA IX-IN-1 Cellular Localization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular localization of Carbonic Anhydrase IX (CA IX), particularly when using the inhibitor CA IX-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization of Carbonic Anhydrase IX (CA IX)?
Under normal circumstances, CA IX is a transmembrane protein.[1][2] Its catalytic domain is oriented towards the extracellular space.[1] In cancer cells, particularly under hypoxic conditions, it is commonly found at the plasma membrane, often concentrated at cell-cell junctions and the leading edge of migrating cells in structures called lamellipodia.[3][4][5][6] In normal tissues, its expression is highly restricted, with the gastrointestinal tract being a primary site of expression.[2][7][8]
Q2: We are observing nuclear and/or cytoplasmic staining for CA IX. Is this expected?
While primarily a transmembrane protein, nuclear and cytoplasmic localization of CA IX has been documented in the scientific literature.[9][10][11] This is not necessarily an experimental artifact.
-
Nuclear Localization: Studies have shown that CA IX can be actively transported into and out of the nucleus.[9][10] This process appears to be regulated by oxygen levels and involves the nuclear import/export machinery.[9][10][11] The C-terminal tail of CA IX interacts with importin and exportin proteins to facilitate this movement.[9][10]
-
Cytoplasmic Localization: A shift to cytoplasmic localization has been observed, for instance, during reoxygenation following a period of hypoxia, where CA IX can delocalize from the plasma membrane.[4]
Q3: What factors could be influencing the unexpected localization of CA IX in our experiments?
Several biological factors can lead to varied CA IX localization:
-
Hypoxia: The oxygen concentration in your cell culture is a critical factor. Nuclear enrichment of CA IX has been observed in hypoxic cells.[10][11]
-
Cell Migration and Adhesion: If your cells are actively migrating or spreading, CA IX can be recruited to specific subcellular structures like lamellipodia and focal adhesions.[3][6][12][13]
-
Post-Translational Modifications: Phosphorylation of CA IX can enhance its interaction with nuclear transport proteins, potentially leading to increased nuclear localization.[10][11]
-
Protein-Protein Interactions: CA IX interacts with a variety of proteins, including bicarbonate transporters, β-catenin, and components of the focal adhesion complex, which can influence its localization.[4][8][14]
Q4: How does the CA IX inhibitor (this compound) affect the localization of the CA IX protein?
Currently, there is limited direct evidence to suggest that CA IX inhibitors like this compound alter the subcellular localization of the CA IX protein itself. These inhibitors are designed to block the enzyme's catalytic activity.[15] However, by inhibiting its function, these compounds can alter the cellular microenvironment (e.g., pH), which could indirectly influence signaling pathways that might, in turn, affect protein trafficking. Further investigation would be required to confirm any direct impact on localization.
Troubleshooting Guide
If you are observing unexpected CA IX localization, consider the following troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| Strong nuclear signal | Biological reality under your experimental conditions (e.g., hypoxia). | 1. Verify the hypoxia status of your cells. 2. Consider performing subcellular fractionation followed by Western blotting to confirm nuclear enrichment. 3. Review the literature for expected localization in your specific cell line and conditions. |
| Antibody cross-reactivity with a nuclear protein. | 1. Perform a Western blot on nuclear and cytoplasmic fractions to check for a single band at the correct molecular weight for CA IX. 2. Include a negative control cell line that does not express CA IX. 3. Test a different, validated CA IX antibody. | |
| Diffuse cytoplasmic staining | Delocalization from the plasma membrane. | 1. Check for reoxygenation events in your experimental workflow. 2. Ensure cells were not overly confluent, which can induce stress and alter protein localization. 3. Verify the integrity of the plasma membrane with a suitable marker. |
| Poor fixation or permeabilization. | 1. Optimize your immunofluorescence protocol, testing different fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) conditions. | |
| Punctate staining in the cytoplasm | Localization to endosomes or vesicles. | 1. Co-stain with markers for early endosomes (e.g., EEA1), late endosomes (e.g., Rab7), or lysosomes (e.g., LAMP1) to determine if CA IX is being trafficked through these compartments.[9] |
| No signal or very weak signal | Low or no CA IX expression. | 1. Confirm CA IX expression in your cell line using Western blot or qPCR. 2. Induce CA IX expression by culturing cells under hypoxic conditions (e.g., 1% O2). |
| Ineffective antibody. | 1. Check the antibody datasheet for recommended applications and dilutions. 2. Include a positive control (e.g., a cell line known to express high levels of CA IX, like clear cell renal cell carcinoma cells). |
Experimental Protocols
1. Immunofluorescence Staining for CA IX Localization
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate and culture under desired experimental conditions (e.g., normoxia or hypoxia).
-
Fixation: Gently wash cells with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against CA IX diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope.
2. Subcellular Fractionation and Western Blotting
-
Cell Lysis and Fractionation: Harvest cells and use a commercial subcellular fractionation kit according to the manufacturer's instructions to separate nuclear, cytoplasmic, and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CA IX overnight at 4°C. Include antibodies for subcellular fraction markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic, and Na+/K+ ATPase for membrane) to verify the purity of the fractions.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathways influencing CA IX expression and function.
Caption: Troubleshooting workflow for unexpected CA IX localization.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrase IX Interacts with Bicarbonate Transporters in Lamellipodia and Increases Cell Migration via Its Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX subcellular localization in normoxic and hypoxic SH-SY5Y neuroblastoma cells is assisted by its C-terminal protein interaction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of carbonic anhydrase IX interactome reveals proteins assisting its nuclear localization in hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of carbonic anhydrase IX on focal contacts during cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Refining CA IX-IN-1 Treatment Duration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of CA IX-IN-1, a representative inhibitor of Carbonic Anhydrase IX (CA IX). The information provided is based on studies of potent and specific CA IX inhibitors, such as SLC-0111, which serve as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many solid tumors.[1][2] CA IX is a key regulator of intra- and extracellular pH (pHi and pHe) in the tumor microenvironment.[3][4] Under hypoxic conditions, tumor cells upregulate CA IX to maintain a slightly alkaline pHi, which is optimal for survival and proliferation, while contributing to an acidic pHe that promotes invasion and metastasis.[3][4] this compound works by directly inhibiting the catalytic activity of CA IX, leading to a decrease in pHi and an increase in pHe, ultimately inducing apoptosis and reducing the invasive potential of cancer cells.[1][5]
Q2: How does treatment duration with this compound affect its efficacy?
A2: The efficacy of this compound is time-dependent. Short-term exposure may be sufficient to induce initial changes in cellular pH, but longer treatment durations are generally required to observe significant effects on cell viability, proliferation, and apoptosis. Studies have shown that the anti-proliferative effects of CA IX inhibitors are more pronounced after 48 to 72 hours of continuous exposure.[1][5] The optimal duration will depend on the specific cell line, its CA IX expression level, and the experimental endpoint.
Q3: What are the expected downstream effects of prolonged this compound treatment?
A3: Prolonged treatment with this compound can lead to several downstream effects beyond pH modulation. These include:
-
Induction of Apoptosis: Sustained disruption of pH homeostasis triggers programmed cell death, evidenced by increased expression of p53 and activation of caspases.[1]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Long-term inhibition of CA IX can lead to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker Vimentin, suggesting a reduction in the invasive and migratory potential of cancer cells.[1]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) activity: While CA IX is a downstream target of HIF-1α, its inhibition can, in turn, affect the hypoxic response, although this is a complex feedback loop.[6][7]
Q4: Is continuous or intermittent dosing of this compound more effective?
A4: Most in vitro studies utilize continuous exposure to CA IX inhibitors to achieve a sustained effect. The rationale is to continuously suppress CA IX activity to prevent the cancer cells from adapting and recovering their pH regulation mechanisms. While intermittent dosing has been explored in some contexts, continuous treatment for 48-72 hours is a common starting point for in vitro efficacy studies. For in vivo studies, daily administration is often employed.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Minimal effect on cell viability after 24 hours. | Insufficient treatment duration. | Extend the treatment duration to 48 or 72 hours. The cytotoxic effects of CA IX inhibition are often not apparent at earlier time points. |
| Low or absent CA IX expression in the cell line. | Confirm CA IX expression in your cell line under hypoxic conditions (1% O2) using Western blot or immunofluorescence. CA IX inhibitors are most effective in cells with high CA IX expression. | |
| Sub-optimal drug concentration. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations typically range from 10 µM to 300 µM.[1] | |
| Inconsistent results between experiments. | Variation in cell confluence at the time of treatment. | Standardize the cell seeding density and ensure that cells are in the exponential growth phase at the start of the experiment. Cell density can influence CA IX expression. |
| Fluctuations in incubator CO2 levels. | Ensure the CO2 incubator is properly calibrated and maintained. CA IX activity is directly related to CO2 hydration. | |
| Degradation of the inhibitor. | Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Observed effects in normoxia are minimal compared to hypoxia. | CA IX expression is primarily induced by hypoxia. | This is an expected result. Conduct experiments under hypoxic conditions (e.g., 1% O2 for 24-48 hours) to induce CA IX expression and maximize the inhibitor's effect.[9] |
| Difficulty in measuring changes in extracellular pH (pHe). | Insufficient cell number or metabolic activity. | Increase the cell seeding density or allow the cells to grow for a longer period to produce a detectable change in pHe. |
| Buffering capacity of the medium. | Use a low-buffered medium for pHe measurement assays to enhance the detection of pH changes. |
Data Presentation
Table 1: Effect of CA IX Inhibitor (SLC-0111) on Cancer Cell Viability at Different Concentrations and Time Points
| Cell Line | Inhibitor Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 | 48 | ~95% | [1] |
| 100 | 48 | ~80% | [1] | |
| 200 | 48 | ~60% | [1] | |
| 300 | 48 | ~40% | [1] | |
| A549 (Lung Cancer) | 10 | 48 | ~98% | [1] |
| 100 | 48 | ~90% | [1] | |
| 200 | 48 | ~75% | [1] | |
| 300 | 48 | ~60% | [1] | |
| HT-29 (Colon Cancer) | 653 (IC50) | 48 (Hypoxia) | 50% | [9] |
| SKOV-3 (Ovarian Cancer) | 796 (IC50) | 48 (Hypoxia) | 50% | [9] |
Table 2: Time-Dependent Effect of CA IX Inhibition on Key Cellular Processes
| Parameter | 24 hours | 48 hours | 72 hours |
| Intracellular pH (pHi) | Significant decrease observed. | Maintained decrease. | Sustained decrease leading to cellular stress. |
| Extracellular pH (pHe) | Initial increase (less acidic). | Stabilized at a higher pH compared to control. | Maintained higher pHe. |
| Cell Proliferation | Minor to moderate inhibition. | Significant inhibition. | Strong inhibition. |
| Apoptosis (Caspase-3 activation) | Initial signs of activation. | Significant increase in apoptotic cells. | Peak of apoptosis observed.[1] |
| E-Cadherin Expression | No significant change. | Initial increase may be observed. | Significant increase.[1] |
| Vimentin Expression | No significant change. | Initial decrease may be observed. | Significant decrease.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration for this compound using a Cell Viability Assay
Objective: To determine the time-dependent effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Hypoxia chamber or incubator (1% O2, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Induction of Hypoxia (Optional but Recommended): Transfer the plate to a hypoxic chamber for 24 hours to induce CA IX expression.
-
Treatment: Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 10, 50, 100, 200, 300 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Add 100 µL of the drug dilutions or vehicle control to the respective wells. Incubate the plates for different time points (e.g., 24, 48, and 72 hours) under hypoxic conditions.
-
Cell Viability Measurement: At each time point, add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal treatment duration for the desired level of inhibition.
Protocol 2: Assessing the Effect of this compound Treatment Duration on Cell Migration
Objective: To evaluate the impact of different this compound treatment durations on the migratory capacity of cancer cells using a wound-healing assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Pre-treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., IC50 value from the viability assay) for different durations (e.g., 24, 48 hours) under hypoxic conditions.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Add fresh medium (with or without the inhibitor, depending on the experimental design) to the wells.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different points for each time point and condition. Calculate the percentage of wound closure over time. A delay in wound closure in the treated groups compared to the control indicates an inhibition of cell migration.
Mandatory Visualizations
Caption: Signaling pathway of CA IX and the effect of its inhibition.
Caption: General workflow for optimizing this compound treatment duration.
References
- 1. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of carbonic anhydrase IX abrogates hypoxia-induced overexpression of stanniocalcin-1 in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CA IX Inhibitors: SLC-0111 vs. CAIX Inhibitor S4 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent Carbonic Anhydrase IX (CA IX) inhibitors, SLC-0111 and CAIX Inhibitor S4. This document provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Carbonic Anhydrase IX (CA IX) has emerged as a critical therapeutic target in oncology. As a key regulator of tumor pH, its inhibition can disrupt the acidic microenvironment that cancer cells rely on for survival, proliferation, and metastasis.[1][2] This guide focuses on a comparative analysis of two small molecule inhibitors of CA IX: SLC-0111, a ureido-substituted benzenesulfonamide, and CAIX Inhibitor S4, a ureido-substituted sulfamate. While both compounds target CA IX, their distinct chemical scaffolds may confer differences in potency, selectivity, and overall preclinical efficacy.
Performance at a Glance: Quantitative Efficacy Data
The following tables summarize the key quantitative data on the inhibitory activity and cellular effects of SLC-0111 and CAIX Inhibitor S4, compiled from various preclinical studies.
| Inhibitor | Target | Inhibition Constant (Ki) | Reference |
| SLC-0111 | hCA IX | 45 nM | [3] |
| hCA XII | 4.5 nM | [3] | |
| CAIX Inhibitor S4 | hCA IX | 7 nM | [4] |
| hCA XII | 2 nM | [4] | |
| hCA II | 546 nM | [4] | |
| hCA I | 5600 nM | [4] | |
| Table 1: In Vitro Enzyme Inhibition Constants (Ki) |
| Inhibitor | Cell Line | Cancer Type | IC50 | Conditions | Reference |
| SLC-0111 | HT-29 | Colorectal | 13.53 µg/mL | [3] | |
| MCF7 | Breast | 18.15 µg/mL | [3] | ||
| PC3 | Prostate | 8.71 µg/mL | [3] | ||
| SH-EP | Neuroblastoma | Significant viability reduction | Normoxia & Hypoxia | [5] | |
| CAIX Inhibitor S4 | MDA-MB-231 | Breast | 481 µM | [4] | |
| HT29 | Colorectal | 20 µM | [4] | ||
| HCT116 | Colorectal | >1000 µM | [4] | ||
| MDA-MB-231 | Breast | IC50 of Doxorubicin reduced from 0.25 to 0.14 µM | Hypoxia, in combination with Doxorubicin | [6] | |
| HT29-CAIX high | Colorectal | IC50 of Doxorubicin reduced from 0.20 to 0.08 µM | Normoxia, in combination with Doxorubicin | [6] | |
| Table 2: In Vitro Cell Viability (IC50) |
| Inhibitor | Cancer Model | Treatment | Key Findings | Reference |
| SLC-0111 | Glioblastoma (GBM) xenografts | Combination with temozolomide | Significantly delayed tumor growth and extended survival compared to either drug alone. | [7] |
| Triple-negative breast cancer models | Monotherapy and in combination | Anti-tumor efficacy and enhanced survival. | [8] | |
| Melanoma models | Combination with immune checkpoint blockade | Enhanced anti-tumor efficacy. | [9] | |
| Hepatoblastoma cells (in vitro) | Monotherapy | Decreased cell viability and migration. | [10] | |
| CAIX Inhibitor S4 | MDA-MB-231 (orthotopic breast cancer) | 10 mg/kg, i.p. | Significantly reduced lung metastases with no effect on primary tumor growth. | [4] |
| Laryngeal tumor model | Monotherapy | Did not inhibit primary tumor growth. | [11] | |
| MDA-MB-231 xenografts | Combination with doxorubicin | Decreased the efficacy of doxorubicin. | [6] | |
| Table 3: In Vivo Efficacy |
Mechanism of Action and Signaling Pathways
CA IX inhibitors exert their anti-tumor effects primarily by blocking the catalytic activity of CA IX, an enzyme responsible for the reversible hydration of carbon dioxide to bicarbonate and protons.[1] In the hypoxic tumor microenvironment, this enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, conditions that favor tumor cell survival, proliferation, and invasion.[12][13] By inhibiting CA IX, these compounds disrupt this crucial pH regulation, leading to intracellular acidification and a less acidic extracellular environment. This can, in turn, induce cellular stress, inhibit tumor growth, and potentially lead to apoptosis.[1] Furthermore, the normalization of the tumor microenvironment's pH can enhance the efficacy of conventional chemotherapies and immunotherapies.[14]
Caption: CA IX Signaling and Inhibition.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess the efficacy of SLC-0111 and CAIX Inhibitor S4.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of the compounds against purified carbonic anhydrase isoforms.
-
Methodology: A stopped-flow spectrophotometric assay is typically used to measure the CO2 hydrase activity of the enzyme. The assay buffer usually consists of Tris or a similar buffer system. The enzymatic reaction is initiated by adding a known concentration of CO2-saturated solution. The rate of pH change, monitored by a pH indicator dye, is measured in the presence and absence of the inhibitor at various concentrations. Ki values are then calculated using the Cheng-Prusoff equation.
Cell Viability Assays (MTT/Alamar Blue)
-
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the inhibitor (e.g., SLC-0111 or CAIX Inhibitor S4) for a specified period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions. Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well. Viable cells with active metabolism convert the reagent into a colored product, which is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.[6]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., SLC-0111 or CAIX Inhibitor S4) via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation, apoptosis, and hypoxia. For metastasis studies, organs such as the lungs are often harvested and examined for metastatic nodules.[4][6]
Caption: Workflow for CA IX Inhibitor Efficacy Testing.
Discussion and Conclusion
Both SLC-0111 and CAIX Inhibitor S4 are potent inhibitors of the tumor-associated carbonic anhydrases IX and XII. Based on the available Ki data, CAIX Inhibitor S4 demonstrates slightly higher potency against both CA IX and CA XII in enzymatic assays. However, in cellular assays, the reported IC50 values show significant variability depending on the cell line and experimental conditions, making a direct comparison of cellular potency challenging.
In vivo, SLC-0111 has shown promising anti-tumor activity, particularly in combination with other therapies such as chemotherapy and immunotherapy, across a range of cancer models.[7][8][9] This has led to its progression into clinical trials. In contrast, the in vivo efficacy of CAIX Inhibitor S4 on primary tumor growth appears to be limited in the models studied so far.[11] However, it has demonstrated a significant ability to reduce metastasis in a breast cancer model, suggesting a potential niche for this compound in targeting tumor dissemination.[4]
The discrepancy between in vitro potency and in vivo efficacy for CAIX Inhibitor S4 highlights the complexity of drug development and the importance of comprehensive preclinical evaluation. Factors such as pharmacokinetics, pharmacodynamics, and off-target effects can significantly influence the in vivo performance of a compound.
References
- 1. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Carbonic anhydrase IX inhibitor mechanisms in cancer models [gmc.vu.lt]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of two prominent Carbonic Anhydrase IX (CA IX) inhibitors, SLC-0111 and Indisulam. While the user's original query mentioned "CA IX-IN-1," no specific public data could be found for a compound with this exact designation. Therefore, this guide focuses on well-characterized inhibitors to illustrate the principles and methodologies for validating the on-target effects of novel CA IX-targeting compounds. The experimental data and protocols provided herein serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, with very limited expression in normal tissues.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the HIF-1α transcription factor.[2] CA IX plays a crucial role in regulating pH in and around tumor cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This enzymatic activity helps maintain a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[1][2] These characteristics make CA IX an attractive and specific target for anticancer therapies.
Comparative Analysis of CA IX Inhibitors: SLC-0111 and Indisulam
This guide compares two distinct classes of CA IX inhibitors:
-
SLC-0111: A potent and selective ureido-substituted benzenesulfonamide that directly inhibits the enzymatic activity of CA IX.[4][5]
-
Indisulam (E7070): A sulfonamide with a multi-faceted mechanism of action that includes the inhibition of carbonic anhydrases and the induction of proteasomal degradation of the RNA-binding protein RBM39, acting as a "molecular glue".[5][6]
Quantitative Data Presentation
The following tables summarize the inhibitory activity and cellular effects of SLC-0111 and Indisulam based on publicly available data.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) |
| SLC-0111 | CA IX | 45 nM[4][5] |
| CA XII | 4.5 nM[4][5] | |
| CA I | Micromolar range (weak inhibitor)[4][5] | |
| CA II | Micromolar range (weak inhibitor)[4][5] | |
| Indisulam | CA IX | Not explicitly reported as Kᵢ, but potent inhibitor |
| CA XII | 3.0 - 5.7 nM[3] | |
| CA I | Potent inhibitor[6] | |
| CA II | Potent inhibitor[6] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ |
| SLC-0111 | A375-M6 | Melanoma | ~100 µM (used in combination studies)[7] |
| MCF7 | Breast Cancer | Not explicitly reported, used at 100 µM[7] | |
| HCT116 | Colorectal Cancer | Not explicitly reported, used at 100 µM[7] | |
| HUH6 | Hepatoblastoma | Significant viability decrease at 100 µM[8] | |
| Indisulam | HCT-116 | Colon Cancer | 0.56 µM[3] |
| MM.1S | Multiple Myeloma | 10 - 20 µM[9] | |
| HeLa | Cervical Cancer | 287.5 µM (24h) | |
| C33A | Cervical Cancer | 125.0 µM (24h) |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CA IX inhibitors are provided below.
Stopped-Flow Carbonic Anhydrase Activity Assay
This assay measures the enzymatic activity of CA IX by monitoring the pH change resulting from the hydration of CO₂.
Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. A pH indicator dye is used to monitor this change spectrophotometrically in real-time using a stopped-flow instrument.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing a suitable pH indicator (e.g., phenol red).
-
Enzyme Solution: Purified recombinant human CA IX at a known concentration in assay buffer.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Solutions: Serial dilutions of the test compound (e.g., SLC-0111, Indisulam) in a suitable solvent (e.g., DMSO), with a final solvent concentration that does not affect enzyme activity.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a temperature-controlled cell.
-
-
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).
-
In the absence of inhibitor, rapidly mix the enzyme solution with the CO₂-saturated water in the stopped-flow device.
-
Record the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear phase of the progress curve.
-
To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before mixing with the substrate.
-
Repeat the measurement and calculate the percentage of inhibition for each inhibitor concentration.
-
-
Data Analysis:
-
The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of CA IX inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTS tetrazolium compound is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the CA IX inhibitor (e.g., SLC-0111, Indisulam) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
-
MTS Reagent Addition:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a CA IX inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with the CA IX inhibitor at the desired concentrations and for the appropriate duration. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC and PI fluorescence are detected in different channels.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α induced CA IX signaling pathway in the tumor microenvironment.
Caption: General experimental workflow for validating on-target effects of a CA IX inhibitor.
References
- 1. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic survival assay [bio-protocol.org]
- 3. Carbonic anhydrase IX is a clinically significant tissue and serum biomarker associated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
A Comparative Guide to Carbonic Anhydrase IX Inhibitors: Sulfonamides vs. Novel Non-Sulfonamide Approaches
An Important Note on "CA IX-IN-1": Extensive searches for a specific carbonic anhydrase IX inhibitor designated "this compound" did not yield any publicly available experimental data or scientific literature. This suggests that "this compound" may be an internal development codename, a compound not yet disclosed in publications, or a placeholder. To provide a valuable and data-supported comparison for researchers, this guide will compare the archetypal sulfonamide-based inhibitors against a well-documented, structurally distinct class of non-sulfonamide inhibitors (e.g., coumarins) , which represent a novel therapeutic strategy for targeting Carbonic Anhydrase IX (CA IX).
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is primarily induced by hypoxia and is associated with tumor progression, metastasis, and resistance to therapy, making it a prime target for anticancer drug development.[3][4] For decades, the development of CA IX inhibitors has been dominated by the sulfonamide class of compounds. However, the quest for improved selectivity and novel mechanisms of action has led to the exploration of alternative, non-sulfonamide scaffolds.[5][6] This guide provides a comparative overview of these two major classes of CA IX inhibitors, supported by experimental data and methodologies.
Mechanism of Action and Binding
The primary distinction between sulfonamide and non-sulfonamide inhibitors lies in their interaction with the CA IX active site.
-
Sulfonamide-Based Inhibitors: This classical group of inhibitors functions by coordinating directly with the Zn(II) ion in the enzyme's active site.[1] The deprotonated sulfonamide group (SO₂NH⁻) acts as a zinc-binding group, displacing a water/hydroxide ion and effectively blocking the enzyme's catalytic activity.[7] Many sulfonamides, however, suffer from a lack of isoform selectivity due to the highly conserved nature of the active site across the CA family, leading to potential off-target effects.[6][8]
-
Non-Sulfonamide Inhibitors (Coumarins): Coumarins represent a class of "non-classical" inhibitors. They are believed to act as mechanism-based inhibitors. The coumarin scaffold itself is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative. This product then occludes the entrance to the active site, preventing substrate access without directly binding the zinc ion.[1][9][10] This alternative binding mode offers a potential avenue for achieving greater selectivity for CA IX and XII over cytosolic isoforms like CA I and II.[11]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Kᵢ) of representative sulfonamide and non-sulfonamide inhibitors against key CA isoforms. Lower Kᵢ values indicate higher potency.
| Inhibitor Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (IX vs II) |
| Sulfonamide | Acetazolamide (AAZ) | >10,000 | 515 | 21 | 5 | ~24.5x |
| Sulfonamide | SLC-0111 | >10,000 | 11,600 | 45 | 4.5 | ~257x |
| Non-Sulfonamide | Coumarin 18f | 955 | 515 | 21 | 5 | ~24.5x |
Data compiled from multiple sources.[11][12] Note that reported values can vary between studies based on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approach, the following diagrams are provided.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EGFR/CA-IX-IN-1 Activity Across Diverse Cancer Types
A Head-to-Head Look at a Novel Dual-Targeting Anticancer Agent
In the landscape of precision oncology, the development of inhibitors that simultaneously target multiple cancer-driving pathways holds significant promise for overcoming therapeutic resistance and improving patient outcomes. EGFR/CA-IX-IN-1 is a novel small molecule designed as a dual inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CA IX). This guide provides a comparative overview of the preclinical activity of EGFR/CA-IX-IN-1 and similar dual-target inhibitors across various cancer types, supported by experimental data and detailed methodologies.
Unveiling the Dual-Pronged Attack: Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[1] Its overexpression and mutation are hallmarks of several cancers, including non-small cell lung cancer and colorectal cancer.[2][3]
Carbonic Anhydrase IX is a transmembrane enzyme predominantly expressed in hypoxic solid tumors.[1] It plays a crucial role in maintaining intracellular pH by converting carbon dioxide to bicarbonate and protons, thereby facilitating cancer cell survival and proliferation in the acidic tumor microenvironment.[1] The expression of CA IX is associated with poor prognosis in various malignancies.[4]
EGFR/CA-IX-IN-1 is designed to concurrently block both of these key cancer-promoting proteins, offering a synergistic approach to cancer therapy.
Cross-Cancer Efficacy: A Comparative Data Summary
The following table summarizes the inhibitory activity of EGFR/CA-IX-IN-1 and other representative dual EGFR/CA IX inhibitors against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the biological activity or cell viability by 50%.
| Inhibitor | Cancer Type | Cell Line | Target | IC50 (Enzymatic) | IC50 (Cytotoxicity) | Reference |
| EGFR/CA-IX-IN-1 | Breast Cancer | MDA-MB-231 | EGFR | 5.92 nM | 5.78 µM | [5] |
| CA IX | 63 nM | [5] | ||||
| Breast Cancer | MCF-7 | EGFR | 5.92 nM | 8.05 µM | [5] | |
| CA IX | 63 nM | [5] | ||||
| Compound 8v | Epidermoid Carcinoma | A431 | - | - | > 50 µM | [6] |
| Non-Small Cell Lung Cancer | A549 | - | - | > 50 µM | [6] | |
| Non-Small Cell Lung Cancer | H1975 (T790M mutant) | EGFR (T790M) | 1.3 nM | 0.032 µM | [6] | |
| CA IX | 68.3 nM | [6] |
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for assessing inhibitor activity, and the logical framework for a cross-validation study.
Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) under hypoxic conditions and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the cytotoxic activity of an inhibitor on cancer cell lines.
Caption: Logical flow of a cross-validation study to assess the breadth of an inhibitor's anticancer activity.
Detailed Experimental Protocols
The determination of the inhibitory activity of compounds like EGFR/CA-IX-IN-1 involves standardized in vitro assays. Below are the typical methodologies employed.
Enzymatic Inhibition Assay (for CA IX)
-
Enzyme and Substrate Preparation: Recombinant human CA IX is purified. A suitable substrate, such as 4-nitrophenyl acetate (p-NPA), is prepared in an appropriate buffer (e.g., Tris-SO4).
-
Inhibitor Preparation: The test inhibitor (e.g., EGFR/CA-IX-IN-1) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure: The CA IX enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at room temperature).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate (p-NPA). The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzymatic Inhibition Assay (for EGFR)
-
Kinase and Substrate Preparation: Recombinant human EGFR kinase domain is used. A synthetic peptide substrate and ATP are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: The test inhibitor is prepared as described for the CA IX assay.
-
Assay Procedure: The EGFR kinase is pre-incubated with the inhibitor at various concentrations.
-
Reaction Initiation and Measurement: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach a logarithmic growth phase.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow for cell attachment.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the test inhibitor. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours) under standard or hypoxic conditions.
-
Viability Measurement: After incubation, a reagent to assess cell viability is added. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
SRB (Sulphorhodamine B) Assay: Measures total protein content, which correlates with cell number.
-
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The available data indicates that dual EGFR and CA IX inhibitors, such as EGFR/CA-IX-IN-1 and compound 8v, exhibit potent inhibitory activity against their respective targets and demonstrate cytotoxic effects in various cancer cell lines. Notably, the activity can be significantly enhanced in cells with specific EGFR mutations (e.g., T790M) and under hypoxic conditions, highlighting the potential for targeted application in resistant and aggressive tumors.
Further cross-validation studies in a broader range of cancer cell lines, including colorectal and pancreatic cancers, are warranted to fully elucidate the therapeutic potential of this class of dual inhibitors. In vivo studies in relevant animal models will also be crucial to assess their efficacy, pharmacokinetics, and safety profiles. The continued exploration of such multi-targeted agents represents a promising avenue in the development of more effective and durable cancer therapies.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
- 3. EGFR Signaling in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Pre-Clinical Evidence of Carbonic Anhydrase IX in Pancreatic Cancer and Its High Expression in Pre-Cancerous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological evaluation of sulfamoylphenyl-quinazoline derivatives as potential EGFR/CAIX dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Analysis of CA IX-IN-1 and Pan-Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of carbonic anhydrase IX (CA IX) presents a promising therapeutic avenue in oncology. This guide provides a detailed comparison of the specificity of CA IX-IN-1 against traditional pan-carbonic anhydrase inhibitors, supported by quantitative data and experimental methodologies.
Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment.[1][2] Its limited expression in normal tissues makes it an attractive target for cancer therapy.[1] While pan-carbonic anhydrase inhibitors, such as Acetazolamide, have been studied, their lack of specificity can lead to off-target effects.[3][4] This has driven the development of isoform-specific inhibitors like this compound to improve therapeutic efficacy and minimize side effects.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 and Kᵢ values) of this compound and the pan-carbonic anhydrase inhibitor Acetazolamide against various carbonic anhydrase isoforms. Lower values indicate higher inhibitory potency.
| Inhibitor | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) | CA IX (IC₅₀/Kᵢ, nM) | CA XII (Kᵢ, nM) |
| EGFR/CA-IX-IN-1 | - | - | - | 63 (IC₅₀)[5] | - |
| Acetazolamide | 250[3] | 12[6][7] | 74[6][7] | 30 (IC₅₀)[5] / 25[3] | 5.7[3] |
Experimental Protocols
The determination of inhibitory constants (Kᵢ) and IC₅₀ values is critical for comparing the efficacy and specificity of enzyme inhibitors. Below are detailed methodologies for key experiments.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This method measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by observing the change in the rate of this reaction in the presence of an inhibitor.
Principle: The assay follows the pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The rate of pH change is monitored using a pH indicator dye.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, and 0.004% (w/v) Phenol Red, with the pH adjusted to 8.0 for CO₂ hydration.[8]
-
Enzyme Solution: A stock solution of the purified carbonic anhydrase isoform is prepared and diluted to the desired concentration in the assay buffer.
-
Inhibitor Solution: The inhibitor (e.g., this compound, Acetazolamide) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 20°C).[8]
-
-
Instrumentation:
-
A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the reaction in real-time. The apparatus should be temperature-controlled, typically at 1°C ± 1°C.[8]
-
-
Procedure:
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (pre-incubated with the inhibitor for a set period, e.g., 15 minutes), and the other syringe is loaded with the CO₂-saturated water.
-
The solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator (Phenol Red at 557 nm) is recorded over time (e.g., 60 seconds).[8]
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration by comparing the reaction rate with that of a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
Colorimetric Assay for Carbonic Anhydrase Activity
This method utilizes the esterase activity of carbonic anhydrase on a synthetic substrate, resulting in a colored product.
Principle: The assay measures the rate of hydrolysis of p-nitrophenyl acetate (pNPA) by carbonic anhydrase, which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 1 mM Tris, pH 8.0.
-
Enzyme Solution: Purified carbonic anhydrase isoform diluted in assay buffer.
-
Inhibitor Solution: Serial dilutions of the inhibitor in a suitable solvent.
-
Substrate Solution: p-nitrophenyl acetate dissolved in a solvent like acetone.
-
-
Procedure (96-well plate format):
-
To each well, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include control wells with no enzyme (blank) and no inhibitor (enzyme control).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 1 hour) at room temperature using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value as described in the stopped-flow assay protocol.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of CA IX in the tumor microenvironment and the general workflow for determining inhibitor specificity.
Caption: Role of CA IX in the hypoxic tumor microenvironment.
Caption: Experimental workflow for determining inhibitor specificity.
References
- 1. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
Evaluating the Synergistic Effects of Carbonic Anhydrase IX Inhibition with Chemotherapy: A Comparative Guide
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in regulating pH in tumor microenvironments.[1][2] Its expression is often upregulated in various solid tumors in response to hypoxia, a common feature of rapidly growing cancers.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment (pHe).[1][2] This acidic pHe is associated with tumor progression, metastasis, and resistance to chemotherapy.[1][2]
Inhibiting CA IX presents a promising strategy to counteract this acidic tumor microenvironment and potentially enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects observed when combining a potent and selective CA IX inhibitor, SLC-0111, with various chemotherapy drugs. While the specific compound "CA IX-IN-1" is not extensively documented in peer-reviewed literature, SLC-0111 is a well-characterized and clinically evaluated CA IX inhibitor that serves as a representative for this class of molecules.[4][5] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of CA IX inhibitors as adjuncts to chemotherapy.
Mechanism of Synergy: Targeting Hypoxia-Induced pH Regulation
The primary mechanism by which CA IX inhibitors are thought to synergize with chemotherapy is through the disruption of tumor pH regulation. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes that enable tumor cell survival, including CA9, the gene encoding CA IX.[3] The resulting overexpression of CA IX leads to extracellular acidification, which can reduce the efficacy of weakly basic chemotherapeutic drugs by limiting their cellular uptake. By inhibiting CA IX, the extracellular pH can be increased, thereby enhancing the intracellular concentration and cytotoxic effects of these drugs.
Quantitative Analysis of Synergistic Effects
The following tables summarize the preclinical findings on the synergistic effects of SLC-0111 in combination with various chemotherapeutic agents across different cancer cell lines.
Table 1: Synergy with Doxorubicin
| Cell Line | Cancer Type | Key Findings | Reference(s) |
| MCF7 | Breast Cancer | Increased late apoptosis and enhanced reduction in colony formation when combined with 90 nM Doxorubicin. | [6][7] |
| MDA-MB-231 | Breast Cancer | Increased cell sensitivity to radiotherapy in combination with 3-AC (a glycolysis inhibitor). | [8] |
Table 2: Synergy with Guanine Methylating Agents
| Cell Line | Cancer Type | Chemotherapy Agent | Key Findings | Reference(s) |
| A375-M6 | Melanoma | Dacarbazine/Temozolomide | Markedly augmented cell death percentage, late apoptosis, and necrosis. Efficiently blocked cell colony formation. | [8] |
| Glioblastoma Cells | Glioblastoma | Temozolomide | Decreased enrichment of Brain Tumor Initiating Cells (BTICs). | [8] |
Table 3: Synergy with Other Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapy Agent | Key Findings | Reference(s) |
| HCT116 | Colorectal Carcinoma | 5-Fluorouracil | Did not significantly affect cell viability, suggesting synergy may be dependent on the chemical properties of the chemotherapy drug. | [8] |
| Pancreatic Cancer Models | Pancreatic Cancer | Gemcitabine | Preclinical models show enhanced survival. A Phase 1b/II clinical trial (NCT03450018) is evaluating this combination. | [2][5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in evaluating the synergy of CA IX inhibitors and chemotherapy.
Protocol 1: Cell Viability (MTT) Assay for Combination Studies
This protocol is adapted for determining the cytotoxicity of a CA IX inhibitor in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete culture medium
-
SLC-0111 and chemotherapy drug (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of SLC-0111 and the chemotherapeutic agent in culture medium. For combination studies, a constant ratio of the two drugs can be used based on their individual IC50 values.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the single drugs or their combinations. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. To determine synergy, antagonism, or additivity, the data can be analyzed using methods such as the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy.[14][15]
Protocol 2: Western Blot for CA IX Expression
This protocol is to confirm the expression of CA IX in the selected cancer cell lines, particularly under hypoxic conditions.
Materials:
-
Cell lysates from normoxic and hypoxic-treated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CA IX (e.g., NB100-417)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CA IX, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to CA IX, normalizing to the loading control to compare expression levels between different conditions.
Conclusion and Future Perspectives
The preclinical data strongly suggest that inhibiting CA IX with agents like SLC-0111 can synergistically enhance the efficacy of various chemotherapeutic drugs, particularly in the context of hypoxic solid tumors. This approach holds promise for overcoming chemotherapy resistance and improving patient outcomes. Further research is warranted to elucidate the precise molecular interactions underlying these synergistic effects and to identify patient populations most likely to benefit from this combination therapy. The ongoing clinical trials investigating SLC-0111 in combination with standard chemotherapy will provide crucial insights into the clinical utility of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial: NCT03450018 - My Cancer Genome [mycancergenome.org]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CA IX-IN-1 and Novel Carbonic Anhydrase IX Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(4-(2-acetyl-6-chlorobenzofuran-3-yl)phenoxy)acetamide, herein referred to as CA IX-IN-1, and other recently developed novel agents targeting carbonic anhydrase IX (CA IX). While this compound has demonstrated anticancer properties, current research points to its mechanism of action through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), rather than direct inhibition of CA IX. In contrast, the other agents discussed are confirmed direct inhibitors of the CA IX enzyme. This guide will objectively present the available experimental data for these distinct classes of compounds to aid researchers in their drug development endeavors.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in corresponding healthy tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and resistance to therapy.[1][2] These characteristics make CA IX an attractive target for the development of novel anticancer therapies.
Overview of Compared Agents
This guide focuses on a comparison between:
-
This compound : A phenoxyacetamide derivative with demonstrated in vitro and in vivo anticancer activity, with a proposed mechanism of action involving PARP-1 inhibition.[3][4]
-
Novel CA IX Inhibitors : A selection of recently developed small molecules that directly inhibit the enzymatic activity of CA IX. This includes:
-
SLC-0111 : A ureido-substituted benzenesulfonamide that has advanced to clinical trials.
-
Fluorinated Benzenesulfonamides : A class of potent and selective CA IX inhibitors.
-
Ureido-substituted Sulfamates : Another class of sulfonamide-based inhibitors with anti-metastatic potential.
-
Coumarin-Based Inhibitors : A newer class of CA IX inhibitors with a distinct chemical scaffold.
-
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of novel CA IX inhibitors. It is important to reiterate that this compound is not a confirmed direct inhibitor of CA IX, and therefore, no enzymatic inhibition data is available for it in the context of CA IX.
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Compound/Agent Class | Cell Line | Assay Type | IC50 | Citation |
| This compound | HepG2 (Liver Cancer) | Cytotoxicity | 1.43 µM | [3][4] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 7.43 µM | [4] | |
| SLC-0111 | HT-29 (Colon Cancer) | Cell Viability | 13.53 µg/mL | |
| MCF-7 (Breast Cancer) | Cell Viability | 18.15 µg/mL | ||
| PC3 (Prostate Cancer) | Cell Viability | 8.71 µg/mL | ||
| Fluorinated Benzenesulfonamides | HeLa, H460, MDA-MB-231, A549 | Extracellular Acidification | IC50 up to 1.29 nM | |
| Ureido-substituted Sulfamates | SKOV-3 (Ovarian Cancer) | Migration Inhibition | Effective at 10-100 µM | |
| Coumarin-Based Inhibitors | Various | CA IX Inhibition | Ki in single-digit nM range | [1][2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound/Agent Class | Tumor Model | Outcome | Citation |
| This compound | HepG2 Xenograft | Significant tumor growth suppression | [3][4] |
| SLC-0111 | Multiple solid tumor models | Anti-tumor efficacy, alone and in combination with chemotherapy | |
| Ureido-substituted Sulfamates | MDA-MB-231 Xenograft | Reduced tumor growth | |
| Coumarin-Based Inhibitors | Breast cancer models | Attenuation of primary tumor growth |
Table 3: Enzymatic Inhibitory Activity and Selectivity of Novel CA IX Inhibitors
| Compound/Agent Class | Target | Assay Type | Ki / IC50 | Selectivity (vs. CA II / CA XII) | Citation |
| SLC-0111 | CA IX | Stopped-flow CO2 hydration | 45 nM (Ki) | Selective over CA I and II | |
| Fluorinated Benzenesulfonamides | CA IX | Stopped-flow CO2 hydration | up to 50 pM affinity | Selective over other CAs | |
| Ureido-substituted Sulfamates | CA IX | Stopped-flow CO2 hydration | nM range | Varies by compound | |
| Coumarin-Based Inhibitors | CA IX / CA XII | Stopped-flow CO2 hydration | Single-digit nM (Ki) | Selective over CA I and II | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Comparative signaling pathways of this compound and novel CA IX inhibitors.
Caption: General experimental workflow for the evaluation of CA IX targeting agents.
Experimental Protocols
Stopped-Flow Carbon Dioxide (CO₂) Hydration Assay for CA IX Inhibition
This assay measures the catalytic activity of CA IX and the inhibitory effect of test compounds.
-
Principle : The assay measures the rate of pH change resulting from the CA IX-catalyzed hydration of CO₂. The inhibition is determined by the decrease in the rate of this reaction in the presence of an inhibitor.
-
Reagents and Materials :
-
Recombinant human CA IX enzyme
-
Test compounds (e.g., novel CA IX inhibitors)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
-
Procedure :
-
Prepare solutions of recombinant CA IX, test compounds at various concentrations, and the pH indicator in the buffer.
-
Equilibrate the solutions to the desired temperature (e.g., 25°C).
-
The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The inhibitory activity is expressed as the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) or as the inhibition constant (Ki).
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Reagents and Materials :
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements (FBS, antibiotics)
-
Test compounds (e.g., this compound, SLC-0111)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of the compounds in a living organism.
-
Principle : Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Animals and Materials :
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure :
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.
-
Conclusion
The landscape of CA IX-targeted cancer therapy is evolving with the discovery of novel agents. While this compound demonstrates promising anticancer activity, its mechanism appears to be distinct from that of direct CA IX inhibitors. The data presented in this guide highlights the potency and selectivity of various novel chemical scaffolds that directly target the enzymatic function of CA IX. For researchers in this field, the choice of agent for further investigation will depend on the specific therapeutic strategy being pursued: targeting CA IX directly to modulate the tumor microenvironment or exploring other mechanisms, such as PARP-1 inhibition, that also lead to cancer cell death. The provided experimental protocols offer a foundation for the preclinical evaluation of these and other emerging anticancer compounds.
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of CA IX-IN-1's published data
An Independent Review of Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For researchers and drug development professionals, the selective inhibition of carbonic anhydrase IX (CA IX) presents a promising strategy in oncology. CA IX is a transmembrane enzyme significantly upregulated in many solid tumors in response to hypoxia. Its role in regulating intracellular and extracellular pH contributes to tumor cell survival, proliferation, and metastasis. This guide provides an objective comparison of two prominent CA IX inhibitors, SLC-0111 and Acetazolamide, based on publicly available data.
It is important to note that an initial search for a compound designated "CA IX-IN-1" did not yield any publicly available data. Therefore, this guide focuses on well-characterized alternatives to provide a useful comparative analysis for the target audience.
Performance Comparison of CA IX Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of SLC-0111 and Acetazolamide against CA IX and other carbonic anhydrase isoforms. This data is crucial for assessing the potency and selectivity of these compounds.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference |
| SLC-0111 | hCA IX | Kᵢ = 45 nM | Highly selective for CA IX and CA XII over other isoforms like CA I and CA II.[1][2] | [1][2] |
| hCA XII | Kᵢ = 4.5 nM | [2] | ||
| hCA II | Kᵢ = 960 nM | [1] | ||
| Acetazolamide | hCA IX | IC₅₀ = 30 nM | Broad-spectrum inhibitor of various CA isoforms.[3] | [3] |
| hCA II | IC₅₀ = 130 nM | [3] |
Signaling Pathways and Experimental Workflows
To understand the context of CA IX inhibition, it is essential to visualize the key signaling pathways and experimental procedures used to evaluate inhibitor efficacy.
CA IX-Mediated pH Regulation in Hypoxic Tumor Cells
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, located on the cell surface, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity leads to an increase in the extracellular proton concentration, resulting in extracellular acidosis, while the bicarbonate ions are transported into the cell, leading to intracellular alkalization. This pH regulation promotes tumor cell survival and proliferation in the harsh tumor microenvironment.
Caption: CA IX-mediated pH regulation under hypoxia.
General Workflow for Evaluating CA IX Inhibitor Efficacy
The following diagram illustrates a typical workflow for assessing the effectiveness of a CA IX inhibitor, from initial enzymatic assays to cell-based functional assays.
Caption: Experimental workflow for CA IX inhibitor testing.
Detailed Experimental Protocols
Reproducibility and independent verification are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of CA IX inhibitors.
Stopped-Flow CO₂ Hydrase Assay for Enzymatic Inhibition
This assay measures the catalytic activity of CA IX by monitoring the pH change resulting from the hydration of carbon dioxide.
-
Principle: The assay follows the decrease in pH as CO₂ is converted to bicarbonate and a proton. A pH indicator is used to monitor this change spectrophotometrically.
-
Reagents:
-
Purified recombinant human CA IX enzyme.
-
Test inhibitor (e.g., SLC-0111, Acetazolamide) at various concentrations.
-
CO₂-saturated buffer (e.g., HEPES or Tris).
-
pH indicator (e.g., bromothymol blue).
-
-
Procedure:
-
Prepare a solution of the CA IX enzyme and the pH indicator in a buffer.
-
Prepare serial dilutions of the inhibitor.
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated buffer in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over a short time course (e.g., 10 seconds) at a specific wavelength (e.g., 620 nm for bromothymol blue).
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[4]
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of CA IX inhibitors on the metabolic activity and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line known to express CA IX (e.g., MDA-MB-231, A549).[5]
-
Complete cell culture medium.
-
CA IX inhibitor at various concentrations.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the CA IX inhibitor for a specified period (e.g., 48 hours) under normoxic or hypoxic conditions.[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell growth inhibition.
-
Wound Healing (Scratch) Assay for Cell Migration
This in vitro assay assesses the effect of CA IX inhibitors on the migratory capacity of cancer cells.
-
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Reagents:
-
Cancer cell line.
-
Complete cell culture medium.
-
CA IX inhibitor.
-
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and replace the medium with fresh medium containing the CA IX inhibitor or vehicle control.
-
Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Compare the migration rate of inhibitor-treated cells to that of control cells.[6]
-
This guide provides a foundational, independent verification of published data concerning CA IX inhibitors, offering researchers a starting point for their own investigations into this important anti-cancer target. The provided protocols and comparative data for SLC-0111 and Acetazolamide can aid in the design of future experiments and the development of novel therapeutic strategies.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sustainable leads for hypoxic tumor therapy: allosteric selective inhibition of carbonic anhydrase IX by abietane-type resin acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
A Comparative Guide to the Pharmacokinetic Profiles of CA IX Inhibitors: SLC-0111 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the clinical-stage carbonic anhydrase IX (CA IX) inhibitor, SLC-0111, and its analogs. The information presented is intended to support researchers and drug development professionals in the evaluation and selection of CA IX inhibitors for further investigation. This document summarizes key pharmacokinetic parameters from human clinical data for SLC-0111 and preclinical data for a notable analog, offering a comparative perspective on their absorption, distribution, metabolism, and excretion (ADME) profiles.
Executive Summary
Carbonic anhydrase IX is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of tumor pH, contributing to cancer progression and therapeutic resistance. SLC-0111 is a potent and selective inhibitor of CA IX that has undergone Phase I clinical trials. Understanding its pharmacokinetic profile and that of its analogs is crucial for the continued development of this class of anticancer agents. This guide presents a side-by-side comparison of human pharmacokinetic data for SLC-0111 and preclinical data for a promising analog, highlighting differences that may influence their therapeutic potential.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for SLC-0111 based on a Phase 1 clinical trial in patients with advanced solid tumors.[1][2][3] Unfortunately, publicly available in vivo pharmacokinetic data for analogs of SLC-0111 is limited. While several analogs have been synthesized and evaluated in vitro or in silico, comprehensive preclinical pharmacokinetic studies are not widely published.
Table 1: Human Pharmacokinetic Parameters of SLC-0111 (Single Oral Dose, Day 1) [1]
| Parameter | 500 mg (n=3) | 1000 mg (n=3) | 2000 mg (n=4) |
| Cmax (ng/mL) | 4350 ± 1500 | 6220 ± 2830 | 5340 ± 2030 |
| Tmax (hr) | 4.01 ± 2.01 | 6.05 ± 3.53 | 2.46 ± 0.52 |
| AUC(0-24) (µg·hr/mL) | 33 ± 10 | 70 ± 32 | 94 ± 40 |
| T1/2 (hr) | 10.3 ± 4.0 | 11.1 ± 3.8 | 13.0 ± 4.9 |
Data are presented as mean ± standard deviation.
Note on Analogs: A novel 4-pyridyl analog of SLC-0111, referred to as 'Pyr', has been described with predictions of good oral bioavailability from in silico ADMET analysis.[4] However, experimental in vivo pharmacokinetic data for this and other analogs such as FC-531 are not yet available in the public domain.
Experimental Protocols
SLC-0111 Phase 1 Clinical Trial and Pharmacokinetic Analysis
The pharmacokinetic profile of SLC-0111 was evaluated in a multi-center, open-label, first-in-human, Phase 1 dose-escalation study in patients with advanced solid tumors.[1][5][6]
-
Study Design: A standard 3+3 dose-escalation design was employed. Patients received oral doses of 500 mg, 1000 mg, or 2000 mg of SLC-0111 once daily.[1][2][3]
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-dose, and at 1, 2, 4, 6, 8, and 24 hours after drug administration on day 1 and day 28 of the first cycle.[1]
-
Bioanalytical Method: Plasma concentrations of SLC-0111 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The analysis involved liquid-liquid extraction of the plasma samples.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the clinical pharmacokinetic study of SLC-0111.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CA IX-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of the carbonic anhydrase IX inhibitor, CA IX-IN-1. As a small molecule inhibitor used in research, it is imperative to handle and dispose of this compound and its associated waste streams with a conservative approach, assuming potential hazards in the absence of specific waste disposal data. The following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Disposal Procedures for this compound and Associated Waste
The proper disposal of this compound requires segregation of waste into distinct streams: solid chemical waste, liquid chemical waste, and contaminated labware. Never dispose of this compound or its solutions down the drain.[1][2]
Solid this compound Waste
This category includes expired or unused pure this compound.
Experimental Protocol:
-
Containerization: Place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.[3] If the original container is compromised, carefully transfer the solid chemical to a new, compatible container.
-
Labeling: The outer container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the date of disposal.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[3]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Liquid Waste Containing this compound
This includes any solutions containing this compound, such as stock solutions, experimental solutions, and instrument rinsates.
Experimental Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[3]
-
Container Requirements: The container must be compatible with the solvent used (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions). Keep the container closed except when adding waste.[3]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (including solvents and this compound), their approximate concentrations, and the accumulation start date.
-
Storage and Disposal: Store the container in a designated satellite accumulation area within the laboratory. Once the container is full or reaches the storage time limit set by your institution, arrange for disposal through your EHS office.
Contaminated Laboratory Waste
This stream includes items such as pipette tips, gloves, bench paper, and empty vials that have come into direct contact with this compound.
Experimental Protocol:
-
Collection: Place all solid items contaminated with this compound into a designated, durable, and clearly labeled hazardous waste bag or container.[4]
-
Segregation: Do not mix this solid waste with regular trash or biohazardous waste.[4] Sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Labeling: Label the waste container or bag with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's hazardous waste management service.
Summary of Waste Handling and Disposal
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | Original container inside a larger, sealed hazardous waste container. | "Hazardous Waste," "this compound," quantity, date. | Collection by EHS or licensed contractor. |
| Liquid Waste | Leak-proof, compatible container (e.g., glass, HDPE). | "Hazardous Waste," all chemical components and concentrations, accumulation start date. | Collection by EHS or licensed contractor. |
| Contaminated Labware | Durable, labeled hazardous waste bag or container. | "Hazardous Waste," description of contaminated items. | Collection by EHS or licensed contractor. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste, including this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
